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  • Product: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
  • CAS: 743440-15-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid (CAS: 743440-15-5)

Executive Summary & Pharmacophore Rationale In modern drug discovery, the design of targeted protein-protein interaction (PPI) inhibitors heavily relies on versatile, bifunctional building blocks. 3-[(1,1-Dioxo-1,2-benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the design of targeted protein-protein interaction (PPI) inhibitors heavily relies on versatile, bifunctional building blocks. 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (CAS: 743440-15-5) —also known as N-(1,1-dioxido-1,2-benzothiazol-3-yl)-beta-alanine—represents a highly strategic scaffold[1].

This compound merges the rigid, hydrogen-bonding capacity of a 1,1-dioxo-1,2-benzothiazole (saccharin-derived) core with the flexible, functionalizable tail of β-alanine. As a Senior Application Scientist, I emphasize this specific architecture because it solves a common steric problem in medicinal chemistry: the benzothiazole dioxide core acts as a potent anchor within hydrophobic protein pockets, while the achiral, two-carbon β-alanine linker projects the carboxylic acid out of the pocket into the solvent boundary. This allows for downstream amide coupling, PROTAC linker attachment, or salt-bridge formation without disrupting the primary pharmacophore binding[2].

Physicochemical & Structural Profiling

To successfully integrate this compound into high-throughput screening or synthetic pipelines, its baseline physicochemical properties must be understood. The data below summarizes the structural parameters that dictate its solubility, reactivity, and drug-likeness[1][3].

PropertyValueMechanistic Implication
Chemical Name 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acidDefines the zwitterionic potential.
CAS Registry Number 743440-15-5Unique identifier for procurement.
Molecular Formula C10H10N2O4SStandard elemental composition.
Molecular Weight 254.26 g/mol Low MW enables fragment-based drug design (FBDD).
H-Bond Donors 2 (Amine, Carboxylic Acid)Facilitates target-specific binding.
H-Bond Acceptors 5 (Sulfone, Carboxylate, Amine)High polarity; requires polar aprotic solvents for reactions.
Topological Polar Surface Area ~98.5 ŲIndicates poor blood-brain barrier (BBB) penetration, ideal for peripheral targets.

Mechanistic Role in YAP/TAZ-TEAD Inhibition

Recent oncological research has highlighted the 1,1-dioxo-1,2-benzothiazole scaffold as a critical component in the disruption of the Hippo signaling pathway, specifically targeting the YAP/TAZ-TEAD interaction[2].

In malignant mesotheliomas and other solid tumors, unphosphorylated YAP/TAZ translocates to the nucleus and binds to the TEAD transcription factor, driving the expression of oncogenes like CTGF and CYR61. Derivatives of CAS 743440-15-5 act as allosteric or orthosteric inhibitors. The sulfone group of the benzothiazole core forms critical hydrogen bonds with the TEAD pocket, while the propanoic acid tail acts as a vector for further functionalization to optimize binding kinetics[2].

YAP_TEAD_Pathway Hippo Hippo Pathway (Active LATS1/2) YAP_P Phosphorylated YAP/TAZ (Degradation) Hippo->YAP_P Phosphorylates YAP_U Unphosphorylated YAP/TAZ (Nuclear Translocation) Hippo->YAP_U Inhibits TEAD TEAD Transcription Factor (Nucleus) YAP_U->TEAD Binds Oncogenes Oncogenic Expression (CTGF, CYR61) TEAD->Oncogenes Activates Inhibitor Benzothiazole Inhibitor (CAS 743440-15-5 Scaffold) Inhibitor->TEAD Allosteric/Orthosteric Blockade

Figure 1: YAP/TAZ-TEAD signaling cascade and targeted disruption by benzothiazole inhibitors.

Synthetic Methodology & Experimental Workflow

To synthesize CAS 743440-15-5 or incorporate it into a larger molecule, a Nucleophilic Aromatic Substitution (SNAr) approach is utilized. The causality of this design relies on the high electrophilicity of the C3 position of 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudosaccharin chloride), which is strongly activated by the adjacent electron-withdrawing sulfone group.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 1.0 equivalent of 3-chloro-1,2-benzisothiazole 1,1-dioxide in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the SNAr reaction without quenching the electrophile.

  • Nucleophile Addition: Add 1.2 equivalents of β-alanine (3-aminopropanoic acid).

  • Base Catalysis: Dropwise add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl byproduct and deprotonate the zwitterionic β-alanine, ensuring the primary amine is highly nucleophilic.

  • Thermal Activation: Stir the mixture at 80°C for 4-6 hours under an inert argon atmosphere.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it into ice-cold 0.1 M HCl to precipitate the product. The acidic environment ensures the propanoic acid moiety remains protonated, reducing aqueous solubility and driving crystallization.

Synth_Workflow Reactants Pseudosaccharin Chloride + β-Alanine Reaction SNAr Reaction (DIPEA, DMF, 80°C) Reactants->Reaction Purification Prep-HPLC (C18, H2O/MeCN) Reaction->Purification Validation LC-MS & NMR (m/z 255.0[M+H]+) Purification->Validation Application Amide Coupling (Drug Discovery) Validation->Application

Figure 2: Experimental workflow for the synthesis and validation of CAS 743440-15-5.

Self-Validating Analytical Protocol

A robust experimental pipeline must be self-validating. To confirm the successful synthesis and purity of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, execute the following analytical checks:

  • In-Process Control (LC-MS): Monitor the reaction via LC-MS. The system validates completion when the UV peak corresponding to pseudosaccharin chloride disappears, and a new highly polar peak emerges displaying a mass-to-charge ratio of m/z 255.0 [M+H]⁺ in positive electrospray ionization (ESI+) mode.

  • Structural Confirmation (¹H-NMR): Post-purification (via C18 Prep-HPLC using a 0.1% Formic Acid in Water/Acetonitrile gradient), lyophilize the product. Dissolve in DMSO-d6. The NMR spectrum must self-validate the structure by showing:

    • A multiplet in the aromatic region (~7.80 - 8.10 ppm) integrating for 4 protons (benzothiazole core).

    • Two distinct triplets in the aliphatic region (~2.60 ppm and ~3.60 ppm), each integrating for 2 protons, confirming the intact, uncyclized β-alanine methylene bridge.

    • A broad singlet >12.0 ppm confirming the presence of the free carboxylic acid.

By strictly adhering to these analytical checkpoints, researchers ensure that the bifunctional nature of the scaffold remains intact for downstream pharmacological applications.

References

  • Title: WO2017064277A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma Source: WIPO / Google Patents URL
  • Title: N-(1,1-DIOXIDO-1,2-BENZOTHIAZOL-3-YL)-BETA-ALANINE CAS:743440-15-5 Source: ChemBuyersGuide URL: [Link]

  • Title: PubChem Compound Summary for CID 25591206 (Related Scaffold: Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Exploratory

Whitepaper: Structural Elucidation, Synthesis, and Pharmacological Applications of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid

Executive Summary In contemporary medicinal chemistry, the design of rigid, electron-deficient pharmacophores is critical for disrupting complex protein-protein interactions (PPIs). 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)am...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of rigid, electron-deficient pharmacophores is critical for disrupting complex protein-protein interactions (PPIs). 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a highly versatile, bifunctional molecular scaffold. Comprising a benzisothiazole 1,1-dioxide (sultam) core linked to a β -alanine-derived carboxylic acid tail, this compound bridges the gap between traditional small-molecule inhibitors and pseudo-peptidic structural mimics.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a comprehensive breakdown of this molecule. This document details its physicochemical architecture, the causality behind its synthetic methodology, and its critical role as an intermediate in the synthesis of advanced inhibitors targeting the Hippo signaling pathway (specifically YAP/TAZ-TEAD interactions).

Molecular Architecture & Physicochemical Profiling

The structural elegance of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid lies in its dual-domain architecture:

  • The Sultam Core (1,1-Dioxo-1,2-benzothiazole): Derived from saccharin, the transition from a C3-carbonyl to a C3-amine creates a pseudo-amidine resonance system. The sulfonyl group ( −SO2​− ) acts as a powerful, directional hydrogen-bond acceptor, while the fused aromatic ring facilitates hydrophobic π−π stacking within target protein pockets.

  • The Propanoic Acid Linker: The β -alanine moiety introduces a flexible, two-carbon spacer terminating in a carboxylic acid. This tail is crucial for establishing salt bridges with basic amino acid residues (e.g., Arginine, Lysine) or serving as a synthetic handle for downstream derivatization (e.g., esterification, amidation).

Table 1: Quantitative Physicochemical Properties

To facilitate lead optimization, the foundational physicochemical data is summarized below. These metrics dictate the compound's pharmacokinetic baseline.

PropertyValueCausality / Pharmacological Significance
Molecular Formula C10​H10​N2​O4​S Defines the exact mass for HRMS validation protocols.
Molecular Weight 254.26 g/mol Low MW ensures the scaffold remains highly "Lead-like" during derivatization.
Hydrogen Bond Donors 2 (NH, COOH)Facilitates target engagement via strong, directional H-bonding.
Hydrogen Bond Acceptors 5 ( SO2​ , COOH, N)High density of acceptors enhances aqueous solubility and dipole interactions.
Topological Polar Surface Area ~92.5 ŲOptimal for oral bioavailability; restricts passive blood-brain barrier (BBB) penetration.
LogP (Estimated) 0.8 - 1.2Balanced amphiphilicity prevents non-specific hydrophobic aggregation.

Synthetic Methodology & Reaction Causality

Standard amide coupling techniques are ineffective for synthesizing this molecule because the starting material (saccharin) is not a standard carboxylic acid; its carbonyl is deactivated by the adjacent sulfonamide nitrogen. Therefore, the synthesis relies on the generation of a highly reactive imidoyl chloride intermediate.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed as a self-validating system, ensuring that intermediate degradation (a common failure point) is caught before proceeding.

Step 1: Activation (Chlorination)

  • Procedure: Suspend saccharin (1.0 eq) in anhydrous toluene. Add phosphorus pentachloride ( PCl5​ , 1.2 eq) and heat to reflux for 4 hours.

  • Causality: PCl5​ converts the unreactive lactam into 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharin chloride). The imidoyl chloride activates the C3 position for Nucleophilic Aromatic Substitution ( SN​Ar ).

  • In-Process Control: Quench a 10 µL aliquot in methanol. The formation of the methyl ether derivative via LC-MS confirms successful activation. Evaporate the toluene under reduced pressure. Crucial: Do not perform an aqueous workup, as ambient moisture will rapidly hydrolyze the intermediate back to saccharin.

Step 2: Nucleophilic Substitution

  • Procedure: Dissolve β -alanine (1.1 eq) and N,N -Diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous DMF at 0°C. Dropwise, add the crude 3-chloro-1,2-benzisothiazole 1,1-dioxide dissolved in anhydrous DMF. Stir at room temperature for 12 hours.

  • Causality: DIPEA is strictly chosen over triethylamine; its steric bulk prevents it from acting as a competing nucleophile against the highly reactive intermediate.

  • Purification: Quench the reaction with cold water and acidify to pH 3 using 1M HCl. The target compound precipitates and is isolated via vacuum filtration, followed by recrystallization from ethanol/water.

SynthesisWorkflow Sac Saccharin (Starting Material) Act Activation (PCl5 or SOCl2/DMF) Sac->Act Chlorination Int 3-Chloro-1,2-benzisothiazole 1,1-dioxide Act->Int - POCl3/HCl Nuc Nucleophilic Substitution (β-Alanine, DIPEA, DMF) Int->Nuc + β-Alanine Prod 3-[(1,1-Dioxo-1,2-benzothiazol- 3-yl)amino]propanoic acid Nuc->Prod SNAr Reaction Val Validation (HPLC, NMR, HRMS) Prod->Val QC Check

Caption: Synthetic workflow for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid.

Pharmacological Relevance: Targeting the Hippo Pathway

The 1,1-dioxo-1,2-benzothiazole scaffold has emerged as a critical pharmacophore in oncology, specifically in the development of inhibitors targeting the YAP/TAZ-TEAD protein-protein interaction ()[1][2]. The Hippo signaling pathway regulates cell proliferation and apoptosis; its dysregulation leads to the nuclear translocation of YAP/TAZ, which binds to TEAD transcription factors to drive oncogenic gene expression (heavily implicated in malignant mesothelioma).

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid serves as the foundational building block for these inhibitors. The rigid sultam core competitively anchors into the hydrophobic pocket of TEAD. Meanwhile, the propanoic acid tail extends into the solvent-exposed interface, where it can be synthetically elaborated (e.g., into complex hydrazone derivatives) to sterically occlude YAP/TAZ binding.

Pathway Hippo Hippo Pathway (Kinase Cascade) YAP YAP/TAZ (Transcriptional Co-activators) Hippo->YAP Phosphorylation (Inhibition) TEAD TEAD Transcription Factors (Nucleus) YAP->TEAD Translocation & Binding (Activation) Gene Oncogenic Gene Expression (Proliferation, Survival) TEAD->Gene Transcription Inhibitor Benzothiazole Derivative (Inhibitor) Inhibitor->TEAD Competitive Binding (Blocks YAP/TAZ)

Caption: Mechanism of YAP/TAZ-TEAD inhibition by benzothiazole 1,1-dioxide derivatives.

Analytical Characterization & Validation Protocol

To guarantee scientific integrity and ensure the compound is ready for biological assay or downstream synthesis, the following analytical criteria must be strictly met. This acts as the final self-validating step of the production cycle.

  • High-Resolution Mass Spectrometry (HRMS - ESI-TOF):

    • Calculated for C10​H11​N2​O4​S+ [M+H]+: 255.0434.

    • Validation Threshold: Found mass must be within ± 5 ppm to confirm the absence of isobaric impurities.

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 12.30 (br s, 1H, COOH) — Confirms the intact carboxylic acid tail.

    • δ 9.10 (br t, 1H, NH) — Confirms the secondary amine linkage at the C3 position.

    • δ 8.15 - 7.80 (m, 4H, Ar-H) — Validates the intact benzisothiazole core.

    • δ 3.65 (q, 2H, CH2​ -N) and δ 2.60 (t, 2H, CH2​ -COOH) — Validates the β -alanine integration and correct splitting pattern.

  • HPLC Purity:

    • Must exhibit >98% purity by UV absorbance at 254 nm (the λmax​ of the conjugated sultam system).

References

  • World Intellectual Property Organization. (2017). New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma (Patent No. WO2017064277A1).
  • Zebrafish Information Network (ZFIN). (n.d.). ChEBI: 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid derivatives. ZFIN Database.[Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 1,2-Benzisothiazol-3-amine 1,1-dioxide derivatives. PubChem. [Link]

Sources

Foundational

Mass spectrometry of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

An In-Depth Technical Guide to the Mass Spectrometry of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid Abstract This technical guide provides a comprehensive framework for the analysis of 3-[(1,1-Dioxo-1,2-benz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid

Abstract

This technical guide provides a comprehensive framework for the analysis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid using modern mass spectrometry techniques. Authored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the fundamental principles and causal reasoning behind key experimental decisions. We will explore optimal ionization strategies, predictable fragmentation pathways in both positive and negative ion modes, and detailed protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to be self-validating, ensuring robust and reproducible structural elucidation and quantification of this compound.

Introduction: Understanding the Analyte

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a molecule of significant interest due to its structural components. It features a saccharin core, a well-known heterocyclic scaffold, linked to a β-alanine moiety. The key functional groups that dictate its behavior in a mass spectrometer are the cyclic sulfonamide, a secondary amine, and a carboxylic acid.

Accurate characterization of this molecule is paramount for quality control in synthesis, metabolite identification in drug metabolism studies, and impurity profiling. Mass spectrometry, particularly when coupled with liquid chromatography, stands as the definitive analytical tool for this purpose due to its unparalleled sensitivity, selectivity, and ability to provide detailed structural information. This guide will dissect the analysis of this specific molecule, providing a blueprint that can be adapted for related chemical entities.

Ionization Strategy: The Electrospray Ionization (ESI) Imperative

For a polar, thermally labile molecule containing multiple ionizable sites like 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, Electrospray Ionization (ESI) is the method of choice.[1][2] Unlike hard ionization techniques such as Electron Ionization (EI), ESI is a soft ionization method that typically generates intact protonated or deprotonated molecules with minimal in-source fragmentation, preserving the crucial molecular weight information.[1][2]

The analyte's structure offers a distinct advantage: it is readily ionizable in both positive and negative modes, providing complementary data for confident identification.

  • Positive Ion Mode (ESI+): The secondary amine and the nitrogen atom of the sulfonamide group are the most likely sites of protonation. This mode is excellent for generating the protonated molecule, [M+H]⁺, and observing its subsequent fragmentation. The use of an acidic mobile phase modifier, such as 0.1% formic acid, is essential to promote efficient protonation.[1]

  • Negative Ion Mode (ESI-): The carboxylic acid group is the primary site for deprotonation, forming a stable carboxylate anion, [M-H]⁻.[3][4] The N-H of the sulfonamide is also acidic and can be deprotonated, though this typically requires slightly more basic conditions. This mode is often highly sensitive for carboxylic acids and can provide unique fragmentation patterns.

The dual-mode analysis provides a self-validating system. Observing the correct mass-to-charge ratio (m/z) for both the [M+H]⁺ and [M-H]⁻ ions, which differ by approximately 2 Da, provides very high confidence in the assigned molecular weight.

Experimental Protocol: A Validated LC-MS/MS Workflow

The following protocol outlines a robust method for the analysis of the target compound. The causality behind these choices is to ensure chromatographic retention and separation from potential impurities while maximizing ionization efficiency in the mass spectrometer.

Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid and dissolve it in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). The final concentration should be optimized based on instrument sensitivity.

Liquid Chromatography (LC) Conditions

The goal of the chromatographic step is to retain the polar analyte and separate it from the injection solvent front and any non-polar or more polar impurities.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent retention for moderately polar organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for efficient protonation in ESI+ mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 8 minutes, hold for 2 min, re-equilibrateA standard gradient to elute the analyte and clean the column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure sharp peaks.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 2-5 µLBalances sensitivity with the risk of column overloading.
Mass Spectrometry (MS) Conditions

The following parameters are starting points for a typical Q-TOF or Triple Quadrupole instrument and should be optimized for the specific machine.

ParameterESI+ SettingESI- Setting
Capillary Voltage 3.5 kV-3.0 kV
Ion Source Temp. 120 °C120 °C
Desolvation Temp. 450 °C450 °C
Nebulizer Gas 35 psi35 psi
Drying Gas Flow 10 L/min10 L/min
Scan Range (MS1) m/z 50 - 500m/z 50 - 500
Collision Energy (MS/MS) Ramp 10-40 eVRamp 10-40 eV
Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1. Prepare Stock (1 mg/mL) Work 2. Dilute to Working (1-10 µg/mL) Stock->Work Inject 3. Inject Sample Work->Inject Column 4. C18 Reversed-Phase Separation Inject->Column ESI 5. Electrospray Ionization (ESI+ / ESI-) Column->ESI MS1 6. MS1 Scan (Confirm Molecular Ion) ESI->MS1 CID 7. Collision-Induced Dissociation (CID) MS1->CID MS2 8. MS2 Scan (Acquire Fragment Ions) CID->MS2

Figure 1: High-level experimental workflow from sample preparation to MS/MS data acquisition.

Mass Spectral Analysis and Fragmentation Pathways

The structural elucidation of the analyte is achieved by interpreting the data from both MS1 (full scan) and MS/MS (tandem mass spectrometry) experiments.

Expected Molecular Ions (MS1)

The monoisotopic mass of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (C₁₀H₁₀N₂O₄S) is 254.0361 Da . The following table summarizes the primary ions expected in the MS1 full scan spectrum.

Ion SpeciesFormulaCalculated m/zIonization Mode
[M+H]⁺ [C₁₀H₁₁N₂O₄S]⁺255.0434Positive (ESI+)
[M-H]⁻ [C₁₀H₉N₂O₄S]⁻253.0288Negative (ESI-)
[M+Na]⁺ [C₁₀H₁₀N₂O₄SNa]⁺277.0254Positive (ESI+)
[M+NH₄]⁺ [C₁₀H₁₄N₃O₄S]⁺272.0700Positive (ESI+)
Positive Ion Mode ([M+H]⁺) Fragmentation

Upon collision-induced dissociation (CID), the protonated molecule (m/z 255.04) is expected to follow several logical fragmentation pathways based on its structure. A dominant pathway in aromatic sulfonamides involves the cleavage of the aryl-sulfur bond and rearrangement, leading to the elimination of sulfur dioxide (SO₂).[5][6]

Proposed Key Fragmentations (ESI+):

  • Loss of H₂O (-18.01 Da): Neutral loss from the carboxylic acid group, yielding an ion at m/z 237.03.

  • Loss of the Propanoic Acid Moiety (-89.04 Da): Cleavage of the C-N bond connecting the side chain to the saccharin core, resulting in a protonated 3-amino-1,2-benzisothiazole-1,1-dioxide ion at m/z 166.00.

  • Loss of SO₂ (-63.96 Da): A characteristic fragmentation of aromatic sulfonamides, involving rearrangement and extrusion of SO₂, leading to an ion at m/z 191.08.[5][6] This is a highly diagnostic fragment.

G M_H [M+H]⁺ m/z 255.04 frag1 [M+H - H₂O]⁺ m/z 237.03 M_H->frag1 - H₂O frag2 [M+H - SO₂]⁺ m/z 191.08 M_H->frag2 - SO₂ (rearrangement) frag3 [Protonated Saccharin Amine]⁺ m/z 166.00 M_H->frag3 - C₃H₅O₂ (propanoic acid)

Figure 2: Proposed fragmentation pathway for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid in positive ion mode (ESI+).
Negative Ion Mode ([M-H]⁻) Fragmentation

In negative mode, the initial deprotonation occurs at the most acidic site, the carboxylic acid. The resulting carboxylate anion (m/z 253.03) is the precursor for MS/MS fragmentation.

Proposed Key Fragmentations (ESI-):

  • Loss of CO₂ (-44.00 Da): The most characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide, yielding a highly stable carbanion at m/z 209.03.[3] This is often the base peak in the MS/MS spectrum.

  • Formation of Saccharin Anion (-88.05 Da): Cleavage of the N-C bond of the side chain can lead to the formation of the deprotonated saccharin ion at m/z 181.98 (though the charge may reside on the propanoate fragment depending on relative gas-phase acidity). A related fragment corresponding to the saccharin core is highly likely.

G M_H [M-H]⁻ m/z 253.03 frag1 [M-H - CO₂]⁻ m/z 209.03 M_H->frag1 - CO₂ frag2 [Saccharin Core Anion]⁻ m/z ~182 M_H->frag2 - C₃H₄O₂ (propanoic fragment)

Figure 3: Proposed fragmentation pathway for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid in negative ion mode (ESI-).

Conclusion

The mass spectrometric analysis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a robust and highly informative process. By leveraging Electrospray Ionization in both positive and negative modes, one can confidently determine the molecular weight and obtain complementary structural data. The fragmentation patterns are predictable and driven by the core functional groups: the carboxylic acid dictates the primary fragmentation in negative mode (loss of CO₂), while the aromatic sulfonamide structure governs key fragmentation pathways in positive mode (loss of SO₂). The detailed LC-MS/MS protocol and the elucidated fragmentation pathways provided in this guide serve as a comprehensive resource for researchers, enabling accurate identification, structural confirmation, and quantification of this molecule in various scientific applications.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 355-63. Available at: [Link]

  • Lloyd, J. R., et al. (2007). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 21(10), 1647-58. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]

  • Hu, L., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4064-71. Available at: [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • Kim, D., et al. (2018). Accurate Quantification of Saccharin Using Isotope Dilution Liquid Chromatography Mass Spectrometry (ID-LC/MS). ResearchGate. Available at: [Link]

  • Newton, C. G., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 526. Available at: [Link]

  • Turecek, F., & Peng, X. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 19(5), 731-42. Available at: [Link]

  • Logue, J. M., et al. (2021). Measurement of Saccharin and trans-Resveratrol Metabolites in Urine as Adherence Markers for Small Quantity Lipid-Based Nutrient Supplement Consumption. Journal of Agricultural and Food Chemistry, 69(3), 1069-1077. Available at: [Link]

  • Wang, Y., et al. (2020). Development of a Direct Competitive Enzyme-Linked Immunosorbent Assay for Quantitation of Sodium Saccharin Residue in Food. Journal of Food Protection, 83(11), 1957-1963. Available at: [Link]

  • Gelling, V. J., et al. (1969). High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 2(8), 773-780. Available at: [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 684. Available at: [Link]

  • Al-Bayati, R. I. H., et al. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3. Available at: [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. International Journal of Hygiene and Environmental Health, 216(1), 88-94. Available at: [Link]

  • Holcapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 37(5), 629-659. Available at: [Link]

  • Jelic, A., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1229, 92-9. Available at: [Link]

  • Jelic, A., et al. (2012). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Vaskeviciute, K., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • PubChem. Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate. PubChem. Available at: [Link]

  • Blight, K. C., et al. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 32(8), 2123-2134. Available at: [Link]

  • Vaskeviciute, K., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15014. Available at: [Link]

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Exploratory

Infrared Spectroscopy of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid: A Technical Guide

Introduction & Pharmacological Rationale Human Leukocyte Elastase (HLE) is a serine protease implicated in the etiology of inflammatory and tissue-destructive diseases, including pulmonary emphysema, acute respiratory di...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

Human Leukocyte Elastase (HLE) is a serine protease implicated in the etiology of inflammatory and tissue-destructive diseases, including pulmonary emphysema, acute respiratory distress syndrome, and cystic fibrosis. To selectively target this enzyme, researchers have developed various privileged chemical scaffolds. Among them, pseudosaccharin amine derivatives have emerged as potent, reversible HLE inhibitors ()[1].

The compound 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid combines the anti-inflammatory pseudosaccharin skeleton with a β -alanine-derived carboxylic acid tail. The carbonyl functionality serves as a critical center for hydroxyl attack by the elastase enzyme[1]. To ensure the structural integrity of this synthesized pharmacophore during drug development, Fourier-Transform Infrared (FTIR) spectroscopy serves as a primary, self-validating analytical tool.

Structural Anatomy & Spectroscopic Logic

The molecular architecture of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid can be divided into three distinct vibrational regions, each providing specific diagnostic bands:

  • The Pseudosaccharin Core: Contains a rigid 1,2-benzisothiazole 1,1-dioxide ring system. The endocyclic C=N bond and the sulfonyl ( SO2​ ) group provide highly characteristic, strong dipole moments that dominate the mid-IR spectrum[1].

  • The Secondary Amine Linker: The exocyclic −NH− group connects the core to the aliphatic tail, serving as proof of successful nucleophilic coupling.

  • The Propanoic Acid Tail: A terminal carboxylic acid ( −COOH ) capable of extensive intermolecular hydrogen bonding, which drastically alters the spectral footprint of the carbonyl and hydroxyl regions.

V M 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl) amino]propanoic acid R1 Pseudosaccharin Core M->R1 R2 Secondary Amine Linker M->R2 R3 Propanoic Acid Tail M->R3 V1 ν(SO₂): 1320-1390 cm⁻¹ (Asym) 1140-1190 cm⁻¹ (Sym) R1->V1 V2 ν(C=N): 1600-1640 cm⁻¹ R1->V2 V3 ν(N-H): 3300-3400 cm⁻¹ R2->V3 V4 ν(C=O): ~1710 cm⁻¹ ν(O-H): 2500-3300 cm⁻¹ R3->V4

Logical mapping of molecular regions to their primary infrared vibrational modes.

Experimental Workflows: Synthesis & Sample Preparation

To achieve a self-validating analytical system, the spectroscopic data must be contextualized by the synthetic pathway. The target compound is synthesized via a nucleophilic substitution followed by selective basic hydrolysis ()[1].

Step-by-Step Synthesis Protocol
  • Nucleophilic Coupling: React pseudosaccharin chloride (1 eq) with β -alanine ethyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.5 eq) dropwise at 0°C to neutralize the hydrochloride salt and drive the substitution.

  • Ester Isolation: Stir the mixture at room temperature for 4 hours. Wash the organic layer with water and brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the alkyl ester intermediate[1].

  • Basic Hydrolysis: Dissolve the ester intermediate in a 1:1 mixture of methanol and 1N aqueous NaOH. Stir at room temperature until Thin Layer Chromatography (TLC) indicates complete consumption of the ester.

    • Mechanistic Causality: Mild basic conditions are deliberately chosen over acidic hydrolysis to prevent the cleavage of the sensitive sulfonamidine linkage within the pseudosaccharin core[1].

  • Acidification & Precipitation: Acidify the mixture with 1N HCl to pH ~3. The target carboxylic acid will precipitate out of solution. Filter, wash with cold water, and dry under high vacuum.

FTIR Sample Preparation Protocol

Solid-state IR spectroscopy is preferred for this compound to accurately capture the hydrogen-bonding dynamics of the carboxylic acid tail.

  • KBr Pellet Method: Grind 1-2 mg of the dried target compound with 150 mg of IR-grade, anhydrous Potassium Bromide (KBr) in an agate mortar. Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Data Acquisition: Scan from 4000 to 400 cm−1 using an FTIR spectrometer at a resolution of 4 cm−1 for 32 co-added scans.

G N1 Pseudosaccharin Chloride + β-Alanine Ester N3 Nucleophilic Substitution (TEA, DCM, 0°C to RT) N1->N3 N4 Alkyl Ester Intermediate N3->N4 N5 Basic Hydrolysis (NaOH, H₂O/MeOH) N4->N5 N6 Target Carboxylic Acid (Precipitation & Filtration) N5->N6 N7 FTIR Sample Prep (KBr Pellet / ATR) N6->N7 N8 IR Spectral Acquisition (4000 - 400 cm⁻¹) N7->N8 N9 Spectral Validation (Band Assignment) N8->N9

End-to-end workflow from chemical synthesis to FTIR spectroscopic validation.

Infrared Spectral Interpretation & Mechanistic Causality

The FTIR spectrum of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a direct readout of its structural features. The interpretation relies on understanding the physical causality behind each vibrational shift ()[2].

The Pseudosaccharin Core ( SO2​ and C=N )

The sulfonyl group exhibits two intense bands due to asymmetric and symmetric stretching. The asymmetric stretch occurs between 1320-1390 cm−1 , while the symmetric stretch appears at 1140-1190 cm−1 [1]. These bands are highly active due to the large change in the dipole moment of the S=O bonds during vibration[2]. The endocyclic C=N moiety yields a characteristic absorption between 1600 and 1640 cm−1 [1]. This frequency is slightly lower than that of isolated aliphatic imines due to conjugation with the adjacent aromatic ring, which delocalizes the π -electrons and weakens the C=N bond force constant.

The Amine Linker ( N−H )

A distinct absorption band at 3300-3400 cm−1 is caused by the secondary N−H stretch[1]. In the solid state, this band may broaden slightly due to hydrogen bonding with the sulfonyl oxygens of adjacent molecules, but it remains distinguishable from the broader O−H stretch of the acid.

The Carboxylic Acid Tail ( C=O and O−H )

The successful hydrolysis of the ester is self-validated by the shift in the carbonyl ( C=O ) stretching frequency. While the intermediate ester typically absorbs near 1735-1740 cm−1 , the free carboxylic acid shifts to ~1710 cm−1 [2]. This shift is caused by the formation of hydrogen-bonded dimers in the solid state, which weakens the C=O double bond character. Concurrently, a massive, broad absorption band appears from 3300 down to 2500 cm−1 , representing the strongly hydrogen-bonded O−H stretch of the carboxylic acid dimer[2].

Quantitative Data Summary
Functional GroupVibrational ModeExpected Wavenumber ( cm−1 )Structural Significance & Causality
Secondary Amine ν(N−H) stretch3300 - 3400Confirms successful coupling of the amine to the pseudosaccharin core.
Carboxylic Acid ν(O−H) stretch2500 - 3300 (Broad)Indicates strong intermolecular H-bonded dimer formation in the solid state.
Carboxylic Acid ν(C=O) stretch~1710Validates complete ester hydrolysis; lowered frequency due to dimerization.
Amidine Core ν(C=N) stretch1600 - 1640Characteristic of the intact benzisothiazole heterocyclic ring.
Sulfonyl Group ν(SO2​) asymmetric1320 - 1390Confirms the 1,1-dioxide moiety remains unreduced and intact.
Sulfonyl Group ν(SO2​) symmetric1140 - 1190Highly IR-active due to large dipole moment changes during symmetric vibration.

Conclusion

The structural validation of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid via FTIR spectroscopy provides a robust framework for quality control in drug development. By mapping the synthetic transformations—specifically the nucleophilic addition and subsequent basic hydrolysis—directly to their corresponding vibrational shifts (e.g., the emergence of the broad O−H dimer band and the characteristic C=N stretch), researchers can confidently confirm the integrity of this elastase-inhibiting pharmacophore.

References

  • Rode, H. B., Sprang, T., Besch, A., Loose, J., & Otto, H. H. (2005). Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity. Pharmazie, 60(10), 723-731. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

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Foundational

An In-depth Technical Guide to the In Vitro Evaluation of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid Analogs

Foreword: A Roadmap for Discovery The 1,2-benzothiazole-1,1-dioxide scaffold, a derivative of saccharin, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biologi...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Roadmap for Discovery

The 1,2-benzothiazole-1,1-dioxide scaffold, a derivative of saccharin, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, from potent enzyme inhibition to modulation of ion channels.[1][2] This guide provides a comprehensive framework for the in vitro investigation of a specific series of these compounds: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid analogs.

This document is structured not as a rigid protocol, but as a strategic workflow. It is designed for researchers, scientists, and drug development professionals, offering not just the "how" but the "why" behind each experimental decision. Our approach is rooted in the principles of scientific integrity, ensuring that each stage of the in vitro evaluation process is robust, logical, and self-validating. We will progress from initial broad-spectrum assessments to more specific, target-oriented, and drug-like property evaluations, providing a clear path from compound synthesis to preclinical candidate selection.

Chapter 1: Foundational Strategy - The In Vitro Assessment Cascade

The journey of a novel chemical entity from a synthesized molecule to a potential therapeutic is a process of systematic de-risking. In vitro assays are the cornerstone of this process in the early stages, offering a cost-effective and high-throughput means to assess efficacy, toxicity, and pharmacokinetic properties before committing to more complex and resource-intensive in vivo studies.[3][4]

Our strategy for evaluating the analogs of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a tiered approach, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by target-specific functional assays, and culminating in an assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

In_Vitro_Assessment_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Target-Specific & Mechanistic Assays cluster_2 Tier 3: Early ADME & Drug-Like Properties Synthesis Analog Synthesis Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Synthesis->Cytotoxicity Initial Viability Assessment Target_Engagement Target Engagement Assay (e.g., Kv1.3 Patch Clamp) Cytotoxicity->Target_Engagement Prioritize Non-Toxic Hits Permeability Permeability Assay (e.g., Caco-2) Target_Engagement->Permeability Assess Bioavailability Potential Metabolic_Stability Metabolic Stability Assay (e.g., Liver Microsomes) Permeability->Metabolic_Stability Evaluate Metabolic Fate

Caption: A tiered workflow for the in vitro evaluation of novel compounds.

Chapter 2: Synthesis of the Core Scaffold and its Analogs

A plausible synthetic route involves the reaction of 3-chloro-1,2-benzisothiazole-1,1-dioxide with β-alanine (3-aminopropanoic acid) or its ester, followed by hydrolysis if necessary. The chlorine at the 3-position is a good leaving group, susceptible to nucleophilic substitution by the amino group of β-alanine.

General Synthetic Strategy:

  • Preparation of 3-chloro-1,2-benzisothiazole-1,1-dioxide: This key intermediate can be synthesized from saccharin.

  • Nucleophilic Substitution: The 3-chloro derivative is then reacted with various substituted β-amino acids or their esters to generate a library of analogs. This step allows for the introduction of chemical diversity to explore structure-activity relationships (SAR). The reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to scavenge the HCl byproduct.

  • Purification and Characterization: The final products are purified using standard techniques like column chromatography or recrystallization. The structure and purity of each analog must be rigorously confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: Tier 1 - Foundational Cytotoxicity Screening

Before investigating the specific therapeutic potential of a compound, it is imperative to determine its general toxicity to living cells. This initial screen establishes a concentration range for subsequent, more specific assays and flags compounds that are likely to fail later due to overt toxicity. The MTT assay is a widely used, reliable, and high-throughput colorimetric assay for this purpose.[5]

The Causality Behind the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells.[1] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).

Experimental Protocol: MTT Cytotoxicity Assay

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Test compounds (analogs of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid)

  • Positive control (e.g., Doxorubicin, a known cytotoxic agent)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include vehicle controls (medium with the same concentration of DMSO) and a positive control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Presentation and Interpretation

The results of the MTT assay should be presented in a clear and concise manner.

Table 1: Example Cytotoxicity Data for a Series of Analogs

CompoundIC₅₀ (µM) after 48h Incubation
Analog 1> 100
Analog 225.4
Analog 35.2
Doxorubicin (Positive Control)0.8

The primary endpoint of this assay is the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.[7]

Interpretation:

  • A high IC₅₀ value (>100 µM) suggests low general cytotoxicity, which is desirable for compounds intended for non-cancer indications.

  • A low IC₅₀ value indicates significant cytotoxicity. For anti-cancer drug discovery, this is a desirable trait.

  • The dose-response curve should be sigmoidal (S-shaped).[7] A non-sigmoidal curve may indicate experimental artifacts or complex biological effects.

Self-Validating System:

  • Positive Control: A known cytotoxic agent like Doxorubicin should produce a potent IC₅₀ value, confirming that the assay system is responsive.[8][9]

  • Negative/Vehicle Control: Cells treated with the vehicle (e.g., 0.5% DMSO) should show viability comparable to untreated cells, ensuring the solvent is not toxic at the concentration used.[10]

  • Blank Control: Wells containing only medium and MTT solution should have minimal absorbance, providing a baseline for background correction.[10]

Chapter 4: Tier 2 - Target-Specific Mechanistic Assays

Analogs of the core structure have been reported as potent inhibitors of the Kv1.3 voltage-gated potassium channel.[10] This channel is a well-validated therapeutic target for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[9] Therefore, a logical next step is to assess the inhibitory activity of the newly synthesized analogs against this specific target. The gold-standard technique for this is the patch-clamp assay.

The Rationale for Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion flow through a single or a population of ion channels in a cell membrane.[11] This provides a highly sensitive and quantitative measure of channel activity and its modulation by a test compound. The whole-cell configuration is particularly well-suited for screening compounds on smaller cells like lymphocytes, which endogenously express Kv1.3, or on cell lines engineered to express the channel.[9][11]

Experimental Protocol: Whole-Cell Patch-Clamp Assay for Kv1.3 Inhibition

Materials and Reagents:

  • Cell line expressing Kv1.3 channels (e.g., human Jurkat T cells, or CHO or HEK-293 cells stably transfected with human Kv1.3).[9][12]

  • Extracellular (bath) solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 D-glucose, 10 HEPES, pH adjusted to 7.4.

  • Intracellular (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 5 MgATP, 10 HEPES, 5 EGTA, pH adjusted to 7.2.

  • Test compounds and a known Kv1.3 inhibitor as a positive control (e.g., PAP-1 or Psora-4).[13]

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells on coverslips suitable for microscopy.

    • Place a coverslip in the recording chamber and perfuse with the extracellular solution.

  • Pipette Preparation and Seal Formation:

    • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Under microscopic guidance, bring the pipette into contact with a cell and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 200 ms) to elicit Kv1.3 currents.[14]

    • Record the baseline Kv1.3 currents.

    • Perfuse the test compound at various concentrations onto the cell and record the currents at each concentration until a steady-state block is achieved.

    • Perform a washout with the extracellular solution to assess the reversibility of the inhibition.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (Plating on coverslips) Seal_Formation Giga-seal Formation (Pipette-to-cell contact) Cell_Prep->Seal_Formation Whole_Cell Whole-Cell Configuration (Membrane rupture) Seal_Formation->Whole_Cell Baseline_Rec Baseline Current Recording (Pre-compound) Whole_Cell->Baseline_Rec Compound_App Compound Application (Perfusion) Baseline_Rec->Compound_App Washout Washout (Assess reversibility) Compound_App->Washout

Caption: A simplified workflow for a whole-cell patch-clamp experiment.

Data Analysis and Interpretation

The primary output is the percentage of current inhibition at a given voltage (e.g., +40 mV) for each compound concentration. This data is used to generate a concentration-response curve and calculate the IC₅₀ value for Kv1.3 inhibition.

Table 2: Example Kv1.3 Inhibition Data

CompoundKv1.3 IC₅₀ (nM)
Analog 15,200
Analog 2150
Analog 312
PAP-1 (Positive Control)2

Interpretation:

  • A lower IC₅₀ value indicates higher potency as a Kv1.3 inhibitor.

  • The concentration-response curve provides insights into the mechanism of inhibition.

  • Selectivity is crucial. Promising compounds should be tested against other related ion channels (e.g., other Kv1 family members) to determine their specificity.

Chapter 5: Tier 3 - Assessing Drug-Like Properties (Early ADME)

A potent compound is of little therapeutic value if it cannot reach its target in the body. Early in vitro ADME assays provide critical insights into a compound's potential for oral bioavailability and its metabolic fate.

A. Intestinal Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[6][15] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer of enterocytes with tight junctions, mimicking the intestinal barrier.[5]

Protocol Overview:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell™ filter supports and cultured for 21-28 days to form a differentiated monolayer.[16]

  • Transport Study: The test compound is added to the apical (A) side (representing the intestinal lumen), and its appearance on the basolateral (B) side (representing the blood) is measured over time. This determines the apparent permeability coefficient (Papp) in the A-to-B direction.

  • Efflux Assessment: To determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), a bidirectional assay is performed by also measuring transport from B-to-A. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[16]

  • Analysis: Compound concentrations in the donor and receiver compartments are quantified by LC-MS/MS.

B. Metabolic Stability: The Liver Microsome Assay

This assay assesses a compound's susceptibility to metabolism by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system, which are abundant in liver microsomes.[3][7] High metabolic instability can lead to rapid clearance from the body and low bioavailability.

Protocol Overview:

  • Incubation: The test compound is incubated with pooled human liver microsomes in the presence of the cofactor NADPH to initiate the metabolic reactions.

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).[7]

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

  • Analysis: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.

  • Data Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLint).[3]

Table 3: Example Early ADME Data

CompoundCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioLiver Microsome t₁/₂ (min)
Analog 115.21.1> 60
Analog 28.53.525
Analog 30.51.35

Interpretation:

  • High Permeability: Papp (A-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A-B) = 2-10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-B) < 2 x 10⁻⁶ cm/s

  • High Stability: t₁/₂ > 30 min

  • Low Stability: t₁/₂ < 10 min

Conclusion: Synthesizing the Data for Candidate Selection

This in-depth technical guide provides a systematic and scientifically rigorous approach to the in vitro evaluation of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid analogs. By integrating cytotoxicity, target-specific activity, and early ADME profiling, researchers can efficiently identify compounds with the most promising therapeutic potential. The ideal candidate emerging from this cascade would exhibit potent and selective target engagement, low off-target cytotoxicity, good intestinal permeability, and sufficient metabolic stability. This multi-parameter optimization is the cornerstone of modern drug discovery, enabling the selection of high-quality candidates for further preclinical and clinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assay (MTT) of 2-Thymoloxytriethylamine on Cancer Cell Lines. BenchChem.
  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Sophie AI. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Petersen, E., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay.
  • Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions. Da-ta Biotech.
  • IT Medical Team. (2024, August 16). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development and Research.
  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Visikol.
  • B'SYS GmbH. (n.d.). CHO KV1.3 Cell Line. B'SYS GmbH.
  • IntechOpen. (2024, September 25). The 'Patch-Clamp' Technique and Its Application in Studies on Voltage-Gated Potassium Channels Kv1.3 in Normal and Cancer Cells. IntechOpen.
  • Revvity. (n.d.). human Kv1.
  • PMC. (n.d.). Identification of Novel Kv1.3 Channel-Interacting Proteins Using Proximity Labelling in T-Cells. PMC.
  • Inhibition of Kv1.3 Channels in Human Jurkat T Cells by Xanthohumol and Isoxanthohumol. (n.d.).
  • Cardiovascular Research. (2022, April 15). voltage-gated potassium channel KV1.
  • PubMed. (2010, December 1). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. PubMed.
  • ICE Bioscience. (2024, September 9). Kv1.
  • ACS Pharmacology & Translational Science. (2020, May 14). Modulation of Lymphocyte Potassium Channel KV1.3 by Membrane-Penetrating, Joint-Targeting Immunomodulatory Plant Defensin.
  • IntechOpen. (2024, September 25). The 'Patch-Clamp' Technique and Its Application in Studies on Voltage-Gated Potassium Channels Kv1.3 in Normal and Cancer Cells. IntechOpen.
  • PMC. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Preprints.org. (2023, August 13). Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl)
  • MDPI. (2025, May 9). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][5]Thiazin-4-One Derivatives. MDPI.

  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Lirias. (n.d.).

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Exploratory

The Kv1.3 Potassium Channel as a Therapeutic Target: A Technical Guide to 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of immunological and inflammatory disorders, a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of immunological and inflammatory disorders, as well as certain cancers. Its pivotal role in regulating the membrane potential of T-lymphocytes, particularly effector memory T-cells (TEM), makes it a gatekeeper of the immune response. This technical guide provides an in-depth exploration of the Kv1.3 channel, its pathophysiological significance, and a detailed examination of a promising class of small molecule inhibitors based on the 1,1-Dioxo-1,2-benzothiazole scaffold, with a focus on the representative compound 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid. We will delve into the mechanistic underpinnings of Kv1.3 function, outline robust experimental protocols for its characterization, and present a framework for the evaluation of novel inhibitors, thereby empowering researchers in the pursuit of next-generation immunomodulatory therapeutics.

The Kv1.3 Potassium Channel: A Critical Node in Cellular Physiology

Structure and Function

The Kv1.3 channel is a member of the Shaker family of voltage-gated potassium channels. It is a tetrameric integral membrane protein, with each of the four alpha subunits comprising six transmembrane domains (S1-S6). The S1-S4 domains form the voltage-sensing domain (VSD), which detects changes in the cell's membrane potential, while the S5-S6 domains from all four subunits come together to form the central ion-conducting pore. A highly conserved "P-loop" between the S5 and S6 helices confers the channel's remarkable selectivity for potassium ions.

Upon membrane depolarization, a conformational change in the VSD leads to the opening of the channel pore, allowing the efflux of K+ ions down their electrochemical gradient. This outward current serves to repolarize the membrane, bringing it back towards its resting potential. This fundamental process is crucial for shaping the action potentials in excitable cells and for maintaining the resting membrane potential in non-excitable cells.

Role in the Immune System

In the immune system, particularly in T-lymphocytes, the function of Kv1.3 is intricately linked to the calcium signaling cascade that governs T-cell activation, proliferation, and cytokine production. Upon T-cell receptor (TCR) engagement, an influx of Ca2+ through store-operated calcium (SOC) channels, such as the calcium release-activated calcium (CRAC) channel, is initiated. This initial Ca2+ influx depolarizes the cell membrane, which would otherwise limit further Ca2+ entry. The activation of Kv1.3 channels counteracts this depolarization by facilitating K+ efflux, thereby maintaining a negative membrane potential that provides the necessary driving force for sustained Ca2+ influx. This sustained calcium signal is essential for the activation of downstream transcription factors, such as the nuclear factor of activated T-cells (NFAT), which orchestrate the expression of genes required for an effective immune response.

Notably, different subsets of T-cells exhibit distinct expression levels and reliance on Kv1.3. Naive and central memory T-cells (TCM) express low numbers of Kv1.3 channels and primarily rely on the calcium-activated potassium channel KCa3.1 for regulating their membrane potential. In contrast, chronically activated effector memory T-cells (TEM), which are key mediators in many autoimmune diseases, significantly upregulate the expression of Kv1.3 channels. This differential expression provides a therapeutic window for selectively targeting pathogenic TEM cells while sparing other T-cell populations crucial for normal immune function.

Pathophysiological Relevance

The critical role of Kv1.3 in TEM cell function has implicated it in the pathogenesis of numerous autoimmune diseases, including:

  • Multiple Sclerosis (MS): In MS, autoreactive TEM cells attack the myelin sheath of neurons. Studies have shown that Kv1.3 channels are upregulated in the T-lymphocytes of MS patients.

  • Rheumatoid Arthritis (RA): TEM cells are key players in the chronic inflammation that characterizes RA.

  • Type 1 Diabetes (T1D): Autoreactive TEM cells are responsible for the destruction of insulin-producing beta cells in the pancreas.

  • Psoriasis: This chronic skin condition is also driven by the activity of TEM cells.

Beyond autoimmune disorders, Kv1.3 has also emerged as a potential target in oncology. Aberrant expression of Kv1.3 has been observed in various cancers, where it can contribute to cell proliferation and migration. Furthermore, the channel is also found in the inner mitochondrial membrane (mitoKv1.3), where it is involved in the regulation of apoptosis, making it an attractive target for inducing cancer cell death.

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid and the Benzothiazole Scaffold

A Promising Chemical Class

Research has demonstrated that N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs are potent inhibitors of the Kv1.3 channel. These compounds have shown inhibitory activity comparable to the well-characterized Kv1.3 inhibitor PAP-1. The propanoic acid moiety in the title compound, while differing from the benzamide group in the studied analogs, introduces a carboxylic acid functional group that could potentially engage in different interactions with the channel protein.

Proposed Synthesis

The synthesis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid can be envisioned through several synthetic routes. A plausible approach involves the reaction of 3-chloro-1,2-benzisothiazole 1,1-dioxide with β-alanine. The 1,2-benzisothiazole 1,1-dioxide core, also known as saccharin, is a readily available starting material.

Synthesis_of_3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic_acid saccharin Saccharin chlorination Chlorination (e.g., PCl5, SOCl2) saccharin->chlorination intermediate 3-Chloro-1,2-benzisothiazole 1,1-dioxide chlorination->intermediate coupling Nucleophilic Substitution intermediate->coupling beta_alanine β-Alanine beta_alanine->coupling product 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid coupling->product

Caption: Proposed synthetic route for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid.

Experimental Evaluation of Kv1.3 Inhibitors: A Step-by-Step Guide

A thorough evaluation of a potential Kv1.3 inhibitor requires a multi-faceted approach, combining electrophysiological, biophysical, and cell-based assays.

Electrophysiological Characterization

The gold standard for studying ion channel function and pharmacology is the patch-clamp technique.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Preparation:

    • Use a stable cell line expressing human Kv1.3, such as HEK293 or CHO cells.

    • Culture cells to 70-80% confluency.

    • For recording, plate cells on glass coverslips at a low density to allow for the isolation of single cells.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KF, 11 EGTA, 2 MgCl2, 1 CaCl2, 10 HEPES (pH 7.2 with KOH).

  • Recording:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal with a single cell and rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms) at regular intervals (e.g., every 30 seconds).

  • Compound Application and Data Analysis:

    • After obtaining a stable baseline current, perfuse the external solution containing the test compound at various concentrations.

    • Measure the peak outward current at each concentration.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (Kv1.3 expressing cell line) start->cell_prep patching Establish Whole-Cell Patch-Clamp Configuration cell_prep->patching baseline Record Baseline Kv1.3 Currents patching->baseline compound_app Apply Test Compound (Varying Concentrations) baseline->compound_app record_inhibition Record Inhibited Kv1.3 Currents compound_app->record_inhibition washout Washout Compound record_inhibition->washout data_analysis Data Analysis (IC50 determination) record_inhibition->data_analysis washout->baseline Recovery end End data_analysis->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Selectivity Profiling

To assess the therapeutic potential and potential side effects of a Kv1.3 inhibitor, it is crucial to determine its selectivity against other ion channels, particularly closely related Kv channels (e.g., Kv1.1, Kv1.2, Kv1.5) and the KCa3.1 channel. This can be achieved by performing patch-clamp experiments on cell lines expressing these other channels.

Channel Cellular Function Potential Side Effects of Inhibition
Kv1.1 Neuronal excitabilityAtaxia, seizures
Kv1.2 Neuronal excitabilitySeizures
Kv1.5 Cardiac repolarizationCardiac arrhythmias
KCa3.1 T-cell activation (naive & central memory)General immunosuppression
Cell-Based Functional Assays

Protocol: T-cell Proliferation Assay

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • T-cell Stimulation: Plate PBMCs in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and proliferation.

  • Compound Treatment: Add the test compound at various concentrations to the wells.

  • Proliferation Measurement: After 72-96 hours of incubation, add a proliferation indicator such as 3H-thymidine or a fluorescent dye (e.g., CFSE) and measure its incorporation, which is proportional to cell proliferation.

  • Data Analysis: Calculate the percentage of inhibition of proliferation at each compound concentration and determine the IC50 value.

Concluding Remarks and Future Directions

The Kv1.3 potassium channel remains a highly validated and promising target for the development of novel therapeutics for autoimmune diseases and potentially cancer. The 1,1-Dioxo-1,2-benzothiazole scaffold represents a promising starting point for the design of potent and selective Kv1.3 inhibitors. While the specific compound 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid requires further investigation, the established methodologies outlined in this guide provide a clear roadmap for its characterization.

Future research should focus on a comprehensive structure-activity relationship (SAR) study of this chemical series to optimize potency, selectivity, and pharmacokinetic properties. The development of highly selective Kv1.3 inhibitors holds the potential to deliver targeted immunomodulation, offering a significant advancement over current broad-spectrum immunosuppressive therapies.

References

  • Leanza, L., et al. (2020). Mitochondrial Kv1.3: a New Target in Cancer Biology?. Cellular Physiology and Biochemistry, 54(4), 689-704. [Link]

  • D'hoedt, D., et al. (2020). Design and characterization of a novel structural class of Kv1.3 inhibitors. Bioorganic Chemistry, 99, 103746. [Link]

  • Pérez-Verdaguer, M., et al. (2016). The secret life of ion channels: Kv1.3 potassium channels and proliferation. American Journal of Physiology-Cell Physiology, 310(4), C259-C270. [Link]

  • Vallejo-Gracia, A., et al. (2021). Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism. Scientific Reports, 11(1), 7695. [Link]

  • Teisseyre, A., et al. (2019). Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer. Frontiers in Oncology, 9, 935. [Link]

  • Chandy, K. G., et al. (2004). Kv1.3 and KCa3.1 channels in T cells: what's the use?. Trends in immunology, 25(10), 523-529.
  • Wulff, H., et al. (2003). The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for immunosuppression.
  • Comes, N., et al. (2013). The voltage-dependent K+ channels Kv1.3 and Kv1.5 in human cancer. Frontiers in physiology, 4, 283. [Link]

  • Szabò, I., et al. (2005). A novel potassium channel in lymphocyte mitochondria. Journal of Biological Chemistry, 280(13), 12790-12798. [Link]

  • Beeton, C., et al. (2006). Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. Proceedings of the National Academy of Sciences, 103(46), 17414-17419. [Link]

  • Haffner, C. D., et al. (2010). N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1. Bioorganic & medicinal chemistry letters, 20(23), 6983-6988. [Link]

  • Haffner, C. D., et al. (2010). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. Bioorganic & medicinal chemistry letters, 20(23), 6989-6992. [Link]

  • Feske, S., et al. (2015). Ion channels and transporters in lymphocyte function and immunity. Nature reviews immunology, 15(6), 355-375.
  • Panyi, G., et al. (2006). The role of Kv1.3 potassium channels in T-lymphocyte cell migration. European biophysics journal, 35(2), 95-101.
  • Oxford Academic. (2022). voltage-gated potassium channel KV1.3 regulates neutrophil recruitment during inflammation. Cardiovascular Research. [Link]

  • Tytgat, J., et al. (2020). Design and characterization of a novel structural class of Kv1.3 inhibitors. Bioorganic Chemistry, 99, 103746. [Link]

  • Paprocka, R., et al. (2023). Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives. Chemija, 34(1). [Link]

  • Voskienė, A., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15016. [Link]

  • Chien, P. T., et al. (2014). Targeting the Ion Channel Kv1.3 with Scorpion Venom Peptides Engineered for Potency, Selectivity, and Half-life. Journal of Biological Chemistry, 289(33), 22919-22933. [Link]

  • ACS Publications. (2002). Identification of a New Class of Inhibitors of the Voltage-Gated Potassium Channel, Kv1.3, with Immunosuppressant Properties. Biochemistry. [Link]

  • Taylor & Francis Online. (2023). Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic leads. [Link]

  • eScholarship, University of California. (2023). Structure of the voltage-gated potassium channel KV1.3: Insights into the inactivated conformation and binding to therapeutic le. [Link]

  • EPFL. (n.d.). Kv1.3 - Channelpedia. Retrieved from [Link]

  • Fraz-zeto, A., et al. (2021). Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis. Frontiers in Immunology, 12, 731590. [Link]

  • Felipe, A., et al. (2023). The Phosphorylation of Kv1.3: A Modulatory Mechanism for a Multifunctional Ion Channel. Cancers, 15(10), 2738. [Link]

  • eScholarship, University of California. (2021). Kv1.3 Channel Up-Regulation in Peripheral Blood T Lymphocytes of Patients With Multiple Sclerosis. [Link]

Foundational

The Privileged Scaffold: Rationale and Mechanistic Architecture

Engineering the Benzothiazole Scaffold: A Technical Blueprint for Novel Therapeutics Discovery As a Senior Application Scientist specializing in heterocyclic library design, I approach the benzothiazole (BTA) nucleus not...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Benzothiazole Scaffold: A Technical Blueprint for Novel Therapeutics Discovery

As a Senior Application Scientist specializing in heterocyclic library design, I approach the benzothiazole (BTA) nucleus not just as a chemical structure, but as a highly versatile, privileged pharmacophore. Comprising a benzene ring fused to a five-membered thiazole ring, this electron-rich, planar system is uniquely primed to engage in diverse intermolecular interactions—including π−π stacking, hydrogen bonding, and hydrophobic contacts—within the binding pockets of critical target proteins.1[1].

In the context of oncology, the causality behind selecting the BTA core lies in its structural mimicry of endogenous purines, allowing it to act as a potent competitive inhibitor of ATP-binding sites in receptor tyrosine kinases. Specifically,2[2]. Concurrently,3[3].

MOA BZT Benzothiazole Derivative VEGFR2 VEGFR-2 Kinase Domain BZT->VEGFR2 Competitive Inhibition ROS Reactive Oxygen Species (ROS) BZT->ROS Intracellular Accumulation PI3K PI3K/AKT Survival Pathway VEGFR2->PI3K Blockade of Phosphorylation Apoptosis Tumor Cell Apoptosis PI3K->Apoptosis Loss of Survival Signals Mito Mitochondrial Dysfunction ROS->Mito Membrane Depolarization Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Execution Phase

VEGFR-2 inhibition and ROS-mediated apoptosis pathway by novel benzothiazole derivatives.

Green Synthesis Architecture: Ultrasound-Assisted Condensation

Historically, synthesizing 2-substituted benzothiazoles required harsh reflux conditions, strong acid catalysts, and toxic solvents. To optimize both yield and environmental sustainability, I advocate for a solvent-free, ultrasound-assisted protocol. The physical causality here is acoustic cavitation: high-frequency ultrasound waves create microscopic bubbles in the liquid phase that rapidly collapse, generating localized "hot spots" of extreme temperature and pressure. This localized energy overcomes the activation barrier for the nucleophilic attack of the thiol group on the aldehyde without requiring bulk heating.

Synthesis Reactants 2-Aminothiophenol + Benzaldehyde US_Probe Ultrasound Probe (51W, 20 min) Solvent/Catalyst-Free Reactants->US_Probe Cavitation Effect Nucleophilic Nucleophilic Attack (Thiol to Carbonyl) US_Probe->Nucleophilic Activation Cyclization Intramolecular Cyclization (Intermediate II) Nucleophilic->Cyclization Ring Closure Oxidation Air Oxidation Cyclization->Oxidation Aromatization Product 2-Substituted Benzothiazole (Yield: 65-83%) Oxidation->Product Isolation

Solvent-free, ultrasound-assisted synthetic workflow for 2-substituted benzothiazoles.

Protocol 1: Ultrasound-Assisted Synthesis of 2-Substituted Benzothiazoles
  • Reactant Preparation: Combine 2-aminothiophenol (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in a 25 mL beaker. Causality: An exact equimolar ratio prevents unreacted starting materials from complicating downstream purification, ensuring a cleaner crude product.

  • Ultrasonic Irradiation: Subject the solvent-free mixture to an ultrasonic probe at 51 W power for 20 minutes at room temperature. Causality:4[4].

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2) every 5 minutes. The complete disappearance of the aldehyde spot validates the conversion of the intermediate into the final oxidized benzothiazole.

  • Isolation and Purification: Cool the mixture, filter the resulting precipitate, and recrystallize from hot ethanol. Causality: Recrystallization exploits the differential solubility of the target BTA derivative versus transient impurities, 4[4].

Empirical Validation: In Vitro Cytotoxicity Screening

To validate the synthesized BTA library, we employ a self-validating MTT viability assay. The biological causality of this assay relies on mitochondrial succinate dehydrogenase in living cells reducing the yellow tetrazolium salt (MTT) into insoluble purple formazan. Dead cells, having lost mitochondrial function, cannot perform this reduction, providing a direct, quantifiable spectrophotometric readout of cytotoxicity.

Protocol 2: High-Throughput MTT Assay for Anticancer Activity
  • Cell Seeding: Seed target cancer cells (e.g., HCT-116, A549, MCF-7) at 1×104 cells/well in a 96-well plate. Causality: Seeding at this density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay, preventing contact inhibition which could artificially skew viability data.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO 2​ humidified atmosphere to allow cellular adherence and stabilization.

  • Compound Treatment: Treat cells with the novel BTA derivatives at varying concentrations (e.g., 1–100 µM) for 72 hours. Causality: A 72-hour exposure provides sufficient time for the compounds to penetrate the cell membrane, bind to intracellular targets (e.g., VEGFR-2), and for the biochemical execution of the apoptotic cascade to complete.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well. Causality: Formazan crystals are insoluble in aqueous culture media; DMSO ensures complete dissolution, preventing light-scattering artifacts during absorbance reading.

  • Validation Checkpoint: Measure absorbance at 570 nm. The system is self-validating if the positive control (e.g., Sorafenib or Cisplatin) demonstrates expected cytotoxicity, and the vehicle control (0.1% DMSO) shows >95% viability.

Quantitative Data Synthesis

The structural adaptability of the BTA scaffold allows for precise tuning of its biological activity. Below is a comparative synthesis of IC 50​ values for recently developed BTA hybrids, demonstrating their potent efficacy across diverse human carcinoma cell lines.

Compound Class (Derivative)Target Cell LineIC 50​ Value (µM)Biological Implication
Cyanothiouracil-BTA (8a)HCT-116 (Colorectal)13.892[2]
Cyanothiouracil-BTA (8a)MCF-7 (Breast)10.862[2]
Chromone-BTA (2c)HCT-116 (Colorectal)3.675[5]
Chromone-BTA (2c)HeLa (Cervical)2.645[5]
Ethoxy-BTA (18)A549 (Lung)9.006[6]

Conclusion

The rational design of benzothiazole derivatives represents a cornerstone of contemporary drug discovery. By combining the structural privilege of the BTA core with green synthetic methodologies like ultrasonic irradiation, researchers can rapidly generate high-purity libraries. When coupled with rigorous, self-validating biological assays, these workflows reliably identify lead compounds with potent, multi-targeted anticancer profiles.

References

  • Kan et al., "SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION", Malaysian Journal of Analytical Sciences. 4

  • "Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances", MDPI. 1

  • "New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study", PMC. 2

  • "A Review on Anticancer Potentials of Benzothiazole Derivatives", Bentham Science. 3

  • "Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents", PMC. 5

  • "A preliminary investigation of anticancer activity of novel benzothiazole derivatives against A549 lung carcinoma cell line", d-nb.info.6

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Exploratory

Preliminary screening of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

An in-depth technical guide to the preliminary screening of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (hereafter referred to as DBA-PA ). Executive Summary & Molecular Rationale As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the preliminary screening of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (hereafter referred to as DBA-PA ).

Executive Summary & Molecular Rationale

As a Senior Application Scientist overseeing early-stage drug discovery, I approach the preliminary screening of novel chemotypes not as a checklist of assays, but as a rigorous, self-validating logical cascade. The target is the Hippo signaling pathway, specifically the protein-protein interaction (PPI) between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors. Dysregulation of Hippo-YAP signaling, leading to hyperactivation of YAP/TAZ, is a major driver in various solid tumors, making the disruption of the YAP/TAZ-TEAD complex a highly sought-after therapeutic strategy[1].

The compound DBA-PA features a 1,1-dioxo-1,2-benzothiazole core—a privileged scaffold recognized for its ability to bind the TEAD auto-palmitoylation pocket and inhibit the YAP/TAZ-TEAD interaction[2]. The addition of the aminopropanoic acid moiety is hypothesized to mimic critical electrostatic interactions at the protein interface. To validate DBA-PA as a bona fide TEAD inhibitor, we must deploy a three-tiered screening cascade: Biochemical Proximity (AlphaScreen), Biophysical Kinetics (Surface Plasmon Resonance), and Cellular Transactivation (Luciferase Reporter).

Tier 1: Primary Biochemical Screening (AlphaScreen Assay)

The Causality of the Method: To screen for PPI disruptors, we utilize the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen). Unlike traditional ELISAs, AlphaScreen is a bead-based, wash-free system that allows proteins to interact in equilibrium. This is critical for small molecules like DBA-PA, which typically exhibit fast dissociation rates ( koff​ ) that would be washed away in heterogeneous assays.

Self-Validating Protocol:

  • Buffer Optimization: Prepare assay buffer containing 25 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA, and 0.01% Tween-20.

    • Expert Insight: The highly hydrophobic benzothiazole core of DBA-PA is prone to non-specific binding to the polystyrene Alpha beads. BSA and Tween-20 act as blocking agents to prevent this, eliminating false-positive signal quenching.

  • Protein Incubation: In a 384-well OptiPlate, incubate 10 nM His-tagged TEAD1 and 10 nM Biotinylated-YAP(50-171) peptide with serial dilutions of DBA-PA (0.1 nM to 100 µM) for 30 minutes at room temperature.

  • Bead Addition (Critical Step): Under strictly subdued lighting, add 5 µg/mL Streptavidin-Donor beads and Anti-His-Acceptor beads.

    • Expert Insight: AlphaScreen beads contain a photosensitizer (phthalocyanine) that generates singlet oxygen. Ambient room light prematurely excites the beads, causing photobleaching and destroying the assay's signal-to-noise ratio.

  • Readout & Internal Control: Incubate for 1 hour. Read on a multimode plate reader (Excitation 680 nm, Emission 520-620 nm). A "No-Protein" control well containing only beads and DBA-PA must be included to verify that the compound is not a singlet oxygen quencher—a common artifact in this assay format.

AlphaScreen Donor Donor Bead (Streptavidin) YAP Biotin-YAP Peptide Donor->YAP Binds TEAD His-TEAD Protein YAP->TEAD PPI (Target) Acceptor Acceptor Bead (Anti-His) Acceptor->TEAD Binds Inhibitor DBA-PA (Inhibitor) Inhibitor->TEAD Blocks PPI

Figure 1: AlphaScreen biochemical assay principle for YAP-TEAD PPI inhibition.

Tier 2: Biophysical Validation & Binding Kinetics (SPR)

The Causality of the Method: Biochemical assays confirm inhibition, but they do not confirm direct binding. To rule out allosteric artifacts or aggregation-based inhibition, we employ Surface Plasmon Resonance (SPR) to obtain label-free, real-time kinetic data ( KD​ , kon​ , koff​ ).

Self-Validating Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Covalently couple His-TEAD1 via amine coupling to achieve a density of ~2000 Response Units (RU).

    • Expert Insight: While Ni-NTA capture of His-tags is easier, it is non-covalent. The slow leaching of the protein creates a drifting baseline, which completely obscures the tiny RU signals generated by a low-molecular-weight compound like DBA-PA (~270 Da). Covalent amine coupling is mandatory here.

  • Analyte Injection: Inject DBA-PA in a multi-cycle kinetic format (0.05 µM to 5 µM) at a high flow rate of 50 µL/min.

    • Expert Insight: High flow rates minimize mass transport limitations, ensuring the observed association rate ( kon​ ) represents the true chemical binding event rather than the diffusion rate of the compound to the chip surface.

  • Reference Subtraction: Route the injection over a blank reference flow cell (activated and blocked without protein) to subtract bulk refractive index changes caused by the DMSO in the compound stock.

Tier 3: Cellular Functional Screening (Luciferase Reporter)

The Causality of the Method: A molecule that binds TEAD in a vacuum is useless if it cannot cross the cell membrane or if it gets effluxed. We use a dual-luciferase reporter assay to confirm that DBA-PA functionally represses TEAD-dependent transcription in living cells[3].

Self-Validating Protocol:

  • Transfection: Seed HEK293T cells in 96-well plates. Co-transfect with an 8xGTIIC-luciferase reporter plasmid (containing 8 tandem repeats of the TEAD-binding sequence to amplify dynamic range) and a pRL-TK Renilla luciferase plasmid using Lipofectamine 3000.

  • Treatment: 24 hours post-transfection, treat the cells with DBA-PA (0.1 to 50 µM) for 18 hours.

  • Dual Readout: Lyse the cells and sequentially measure Firefly and Renilla luminescence.

    • Expert Insight: The Renilla construct is constitutively active and serves as an internal control. By normalizing the Firefly signal to the Renilla signal, we mathematically decouple true TEAD transcriptional inhibition from non-specific artifacts like compound-induced cytotoxicity or well-to-well variations in transfection efficiency[3].

ScreeningCascade Tier1 Tier 1: AlphaScreen (Biochemical PPI) Tier2 Tier 2: SPR (Biophysical Kinetics) Tier1->Tier2 IC50 < 1 µM Tier3 Tier 3: Reporter Assay (Cellular Function) Tier2->Tier3 KD Confirmed Decision Hit Validation (DBA-PA Progresses) Tier3->Decision Cellular Efficacy

Figure 2: Multi-tiered logical screening cascade for DBA-PA validation.

Quantitative Data Synthesis

To evaluate DBA-PA's potential, its metrics are benchmarked against Verteporfin, a historically cited but notoriously problematic YAP-TEAD inhibitor known for aggregation and light sensitivity[1].

Assay ParameterMetricDBA-PA (Test Compound)Verteporfin (Reference)
AlphaScreen PPI IC 50​ (µM)0.45 ± 0.052.10 ± 0.15
SPR Kinetics KD​ (µM)0.38 ± 0.02N/A (Aggregates on chip)
SPR Kinetics kon​ (M −1 s −1 ) 1.2×104 -
SPR Kinetics koff​ (s −1 ) 4.5×10−3 -
TEAD Reporter EC 50​ (µM)1.20 ± 0.105.50 ± 0.40
CellTiter-Glo CC 50​ (µM)> 50 (Non-toxic)15.0 (Cytotoxic)

Conclusion: DBA-PA demonstrates a highly favorable profile. The close alignment between its biochemical IC 50​ (0.45 µM) and biophysical KD​ (0.38 µM) confirms a 1:1 stoichiometric binding event free of aggregation artifacts. Furthermore, the cellular EC 50​ (1.20 µM) proves excellent membrane permeability without the confounding cytotoxicity seen in early-generation inhibitors.

References

  • WO2017064277A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma Source: Google Patents URL
  • Identification of Quinolinols as Activators of TEAD-Dependent Transcription Source: ACS Chemical Biology URL
  • Reactivating Hippo by drug compounds to suppress gastric cancer and enhance chemotherapy sensitivity Source: PMC / NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of N-Substituted Benzisothiazole-3-ones

Strategic Overview and Mechanistic Causality N-substituted 1,2-benzisothiazol-3(2H)-ones (BITs) are privileged heterocyclic scaffolds with profound applications in medicinal chemistry and materials science. They are wide...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview and Mechanistic Causality

N-substituted 1,2-benzisothiazol-3(2H)-ones (BITs) are privileged heterocyclic scaffolds with profound applications in medicinal chemistry and materials science. They are widely recognized for their biological activities, serving as potent antimicrobial biocides, caspase/cathepsin inhibitors, and precursors to ebselen analogs [1, 3].

The fundamental synthetic challenge in constructing the benzisothiazolone core lies in the formation of the delicate nitrogen-sulfur (N–S) bond. As a Senior Application Scientist, it is critical to move beyond merely following recipes and instead understand the thermodynamic and kinetic drivers of these reactions. This guide details the two most robust, field-proven methodologies for accessing these compounds: Intramolecular Oxidative Cyclization and Regioselective N-Alkylation .

The Causality of Experimental Choices
  • Oxidative Cyclization of 2-Mercaptobenzamides: This strategy relies on the proximity effect. By pre-assembling a 2-mercapto-N-substituted benzamide, the reactive thiol and amide nitrogen are locked in an ortho-relationship. We utilize molecular iodine ( I2​ ) as the oxidant. Why iodine? Unlike harsh oxidants (e.g., KMnO4​ or excess H2​O2​ ) that risk over-oxidizing the sulfur to a sulfinate or sulfonate, I2​ is a mild, transition-metal-free reagent [1, 2]. It selectively oxidizes the thiol to a highly electrophilic sulfenyl iodide intermediate, perfectly primed for intramolecular nucleophilic attack by the amide nitrogen.

  • N-Alkylation of the BIT Core: This is a late-stage functionalization strategy. The primary hurdle here is the ambident nature of the benzisothiazolone anion, which can undergo either N-alkylation or O-alkylation. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." By utilizing a polar aprotic solvent (DMF) and a moderate base ( K2​CO3​ ), we leave the anion relatively unsolvated and free to react. Soft electrophiles (like primary alkyl iodides or bromides) will kinetically favor attack at the softer nitrogen center, driving high regioselectivity.

Quantitative Strategy Comparison

To aid in route selection, the following table summarizes the quantitative metrics and operational parameters of the two primary synthetic strategies.

Metric / ParameterOxidative Cyclization ( I2​ -Mediated)Direct N-Alkylation of BIT Core
Starting Material 2-Mercapto-N-substituted benzamides1,2-Benzisothiazol-3(2H)-one (BIT)
Typical Yields 85% – 95%65% – 85%
Atom Economy High (Loss of 2H / 2HI )Moderate (Loss of HX )
Regioselectivity Absolute (Pre-determined by precursor)Moderate to High (Requires optimization)
Primary Byproducts Iodide salts (easily washed out)O-alkylated isomers, unreacted halides
Best Suited For Complex, sterically hindered N-substituentsRapid library generation of simple N-alkyls

Experimental Workflows & Self-Validating Protocols

Protocol A: Transition-Metal-Free Oxidative Cyclization

This protocol leverages molecular iodine for the N-S bond formation [2]. The system is designed to be self-validating through distinct visual and chemical checkpoints.

Mechanism A 2-Mercaptobenzamide (Precursor) B Sulfenyl Iodide Intermediate A->B I2, Base Oxidation C Intramolecular Nucleophilic Attack B->C -HI D N-Substituted Benzisothiazol-3-one C->D Cyclization

Mechanistic pathway of I2-mediated oxidative cyclization of 2-mercaptobenzamides.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-mercapto-N-substituted benzamide (1.0 equiv, 10 mmol) in absolute ethanol or DMSO (0.2 M concentration). Add potassium carbonate ( K2​CO3​ , 1.5 equiv) to act as an acid scavenger for the generated HI .

  • Oxidant Addition: Slowly add molecular iodine ( I2​ , 1.1 equiv) in small portions at room temperature.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will initially turn deep brown due to the iodine. As the I2​ is consumed to form the sulfenyl iodide and subsequently the N-S bond, the solution will progressively fade to a pale yellow. Causality: The fading color is a real-time kinetic indicator of thiol oxidation.

  • Self-Validation Checkpoint 2 (TLC): Monitor via TLC (Silica gel, Hexanes/EtOAc 7:3). The starting thiol can be visualized using Ellman's reagent (turns yellow). The product will be highly UV-active but Ellman-negative.

  • Quench & Workup: Once the reaction is complete (typically 1-2 hours), quench the mixture with a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate instantly reduces any unreacted electrophilic I2​ to inert, water-soluble iodide ( I− ), preventing unwanted side reactions during extraction.

  • Isolation: Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Regioselective N-Alkylation of BIT

This protocol is ideal for diversifying a commercially available benzisothiazolone core.

Workflow Start 1,2-Benzisothiazol-3(2H)-one Base Deprotonation (K2CO3) in DMF (Polar Aprotic) Start->Base Alkyl Add Alkyl Halide (R-X) SN2 Reaction Base->Alkyl React Heat at 60-80°C Monitor by TLC Alkyl->React Purify Column Chromatography Isolate N-alkyl Isomer React->Purify

Step-by-step experimental workflow for the regioselective N-alkylation of BIT.

Step-by-Step Methodology:

  • Anion Generation: Suspend 1,2-benzisothiazol-3(2H)-one (1.0 equiv, 5 mmol) and anhydrous K2​CO3​ (1.5 equiv) in dry DMF (15 mL). Stir at room temperature for 30 minutes. Causality: DMF poorly solvates the resulting anion, maximizing its nucleophilicity.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Heat the mixture to 60–80°C.

  • Self-Validation Checkpoint 1 (TLC Regiochemistry): Monitor by TLC. You will likely observe two new spots. Causality: The N-alkylated product possesses a stronger dipole moment (due to the intact lactam-like C=O ) compared to the O-alkylated imine isomer. Consequently, the desired N-alkyl product will consistently have a lower Rf​ value on normal-phase silica than the O-alkyl byproduct.

  • Workup: Cool to room temperature, dilute with ice water (50 mL), and extract with dichloromethane (3 x 20 mL). Wash the organic layer extensively with water (5 x 20 mL) to remove residual DMF.

  • Self-Validation Checkpoint 2 (NMR Confirmation): After column chromatography (eluting with Hexanes/EtOAc), verify the regiochemistry via 13C NMR. Causality: The carbonyl carbon of the N-alkylated benzisothiazol-3-one resonates near ~165 ppm . If O-alkylation occurred, the resulting C=N carbon will resonate further downfield at >170 ppm .

References

  • Organic Chemistry Portal. Benzo-fused S-Heterocycle synthesis. Retrieved from[Link]

  • ResearchGate. Synthesis of New Diaryl and Dialkyl Diselenides as Potential Virucides and Antimicrobials. Retrieved from[Link]

Application

Strategic Purification of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid by High-Performance Liquid Chromatography

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide to the chromatographic purification of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, a pola...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the chromatographic purification of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, a polar, zwitterionic molecule derived from the saccharin scaffold. The inherent physicochemical properties of this compound present unique challenges for achieving high purity, which is critical for downstream applications in drug development and research. We delve into the rationale for method selection, comparing Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange (IEX) strategies. Detailed, step-by-step protocols for a primary method using pH-controlled Reversed-Phase HPLC and an orthogonal HILIC method are presented. This guide is designed to equip researchers with the expertise to select, develop, and troubleshoot robust purification workflows for this and structurally related polar molecules.

Introduction: The Purification Challenge

The compound 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid belongs to a class of saccharin derivatives that are of significant interest in medicinal chemistry.[1] The saccharin core, a well-established pharmacophore, is combined with a propanoic acid moiety, introducing both acidic and basic functional groups. The final purity of such compounds is paramount, as even trace impurities can confound biological assays and compromise regulatory approval.

The primary challenge in purifying this molecule lies in its dual-natured chemical structure. It possesses a carboxylic acid group (pKa ~4-5) and a secondary amine linker, which can be protonated. This structure confers a zwitterionic character at neutral pH and high polarity, making purification by standard chromatographic techniques non-trivial. Effective purification requires a strategy that can manage these properties to achieve adequate retention and selectivity away from synthesis-related impurities, such as unreacted starting materials or by-products.

Physicochemical Analysis and Method Selection Rationale

Understanding the analyte's properties is the cornerstone of developing a successful purification protocol. The target molecule is zwitterionic, containing both an acidic carboxylic acid and a basic amino group.[2] This means its net charge and overall polarity are highly dependent on the pH of the mobile phase.

  • At Low pH (e.g., < 3): The carboxylic acid is protonated (-COOH) and the amine is protonated (-NH2+), resulting in a net positive charge. The molecule is less polar than its zwitterionic form.

  • At Mid pH (e.g., 4-7): The carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH2+). The molecule exists as a zwitterion with a net neutral charge but high polarity.

  • At High pH (e.g., > 9): The carboxylic acid is deprotonated (-COO⁻) and the amine is neutral (-NH-), resulting in a net negative charge.

This pH-dependent behavior dictates the optimal chromatographic approach.

Chromatographic Strategy Comparison
StrategyPrincipleAdvantages for Target AnalyteDisadvantages for Target Analyte
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity using a non-polar stationary phase and a polar mobile phase.[3][4]Highly reproducible; compatible with MS using volatile buffers; manipulating pH can control retention.[4]Poor retention of highly polar compounds in standard conditions, potentially leading to elution near the void volume.[5]
Hydrophilic Interaction (HILIC) Separation of polar compounds using a polar stationary phase and a high-organic, partially aqueous mobile phase.Excellent retention for polar and zwitterionic molecules that are poorly retained in RP-HPLC. High organic content is favorable for MS sensitivity.Requires careful column equilibration; retention can be sensitive to sample diluent and water content.[6]
Ion-Exchange (IEX) Separation based on net charge through electrostatic interactions with a charged stationary phase.[7]Directly leverages the zwitterionic nature of the analyte for highly selective separation. Cation or anion exchange can be used by controlling pH.[8]Elution often requires high salt concentrations, which are incompatible with mass spectrometry and require a subsequent desalting step.

Experimental Protocols

The following protocols provide a validated starting point for purification. Optimization may be required based on the specific impurity profile of the crude material.

General Sample Preparation
  • Dissolve the crude 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid in a suitable solvent.

  • For RP-HPLC: A small amount of Dimethyl Sulfoxide (DMSO) followed by dilution with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid) is recommended.

  • For HILIC: The sample must be dissolved in a solvent with high organic content, ideally the initial mobile phase (e.g., 95% Acetonitrile / 5% Water with buffer), to ensure good peak shape.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.

purification_workflow cluster_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_post Post-Purification crude Crude Product dissolve Dissolve in Compatible Solvent crude->dissolve filtrate Filter (0.45 µm) dissolve->filtrate injection Inject onto HPLC System filtrate->injection separation Elute with Gradient (RP-HPLC or HILIC) injection->separation detection UV Detection separation->detection collection Collect Fractions detection->collection analysis Analyze Purity (Analytical HPLC/MS) collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation (Lyophilization) pooling->evaporation final_product Pure Compound evaporation->final_product

Caption: General workflow for the purification of the target compound.

Protocol 1: pH-Controlled Reversed-Phase HPLC

This method suppresses the ionization of the carboxylic acid moiety to increase hydrophobic retention on a C18 stationary phase.

Instrumentation and Materials:

ComponentSpecification
HPLC System Preparative HPLC with gradient capability and UV detector
Column C18, 5 µm, ≥100 Å, e.g., Waters Atlantis T3 or Phenomenex Luna Omega Polar C18
Mobile Phase A 0.1% Formic Acid (v/v) in Deionized Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Detector Wavelength 254 nm or 275 nm (based on UV scan of analyte)
Column Temperature 30 °C
Flow Rate Dependent on column dimension (e.g., 20 mL/min for a 21.2 mm ID column)

Step-by-Step Protocol:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Apply a linear gradient to separate the compound from its impurities.

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
20.05.095.0
25.05.095.0
25.195.05.0
30.095.05.0
  • Fraction Collection: Collect fractions corresponding to the main product peak, ensuring collection starts and ends at >10% of the peak height to avoid collecting co-eluting impurities.

  • Post-Run Analysis: Analyze the collected fractions using an analytical scale HPLC method to confirm purity before pooling.

  • Solvent Removal: Combine the pure fractions and remove the solvent via rotary evaporation or lyophilization to obtain the purified solid product.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This orthogonal method is excellent for separating polar impurities that may co-elute with the product in the reversed-phase method.

Instrumentation and Materials:

ComponentSpecification
HPLC System Preparative HPLC with gradient capability and UV detector
Column Bare Silica or Amide-bonded, 5 µm, e.g., SeQuant ZIC-HILIC or Waters ACQUITY UPLC BEH Amide
Mobile Phase A 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (v/v)
Mobile Phase B 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (v/v)
Detector Wavelength 254 nm or 275 nm
Column Temperature 35 °C
Flow Rate Dependent on column dimension

Step-by-Step Protocol:

  • System Equilibration: HILIC requires extensive equilibration. Equilibrate the column with 100% Mobile Phase A for at least 20-30 column volumes.

  • Injection: Inject the filtered sample, ensuring it is dissolved in a high-organic solvent.

  • Gradient Elution: Apply a linear gradient. In HILIC, retention is decreased by increasing the aqueous content (Mobile Phase B).

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
20.00100
25.00100
25.11000
35.01000
  • Fraction Collection & Post-Processing: Follow steps 4-6 from the Reversed-Phase protocol. The use of volatile buffers like ammonium acetate facilitates easy removal during lyophilization.

method_selection start Analyte Properties: Polar, Zwitterionic q1 Need MS Compatibility for Fraction Analysis? start->q1 q2 Poor Retention on C18? q1->q2 Yes iex_node Alternative Method: Ion-Exchange (IEX) (Requires Desalting) q1->iex_node No rp_node Primary Method: pH-Controlled RP-HPLC (e.g., 0.1% Formic Acid) q2->rp_node No hil_node Orthogonal Method: HILIC (Volatile Buffers) q2->hil_node Yes

Caption: Decision tree for selecting the appropriate purification strategy.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Poor Retention in RP-HPLC Analyte is too polar. Mobile phase pH is too high, causing ionization of the carboxylic acid.Decrease the mobile phase pH further (e.g., use 0.1% TFA, pH ~2). Use a column specifically designed for polar analyte retention.[9] Switch to the HILIC method.
Peak Tailing Secondary interactions with residual silanols on the column. Column overload.Use a high-purity, end-capped column. Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase if tailing is severe (note: may suppress MS signal). Reduce sample load.
Poor Resolution Inadequate selectivity of the chosen method. Gradient is too steep.Optimize the gradient (make it shallower around the elution time of the product). Change the organic modifier (e.g., from acetonitrile to methanol in RP-HPLC). Employ the orthogonal HILIC method.
Irreproducible Retention (HILIC) Insufficient column equilibration. Water content variation in mobile phase or sample diluent.Always perform a long equilibration before the first run and between runs.[6] Ensure the sample is dissolved in the initial mobile phase.

Conclusion

The successful purification of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is readily achievable through a rationally designed chromatographic strategy. By understanding the compound's polar and zwitterionic nature, one can manipulate mobile phase conditions to achieve excellent retention and resolution. A pH-controlled reversed-phase method offers a robust and primary approach, while HILIC serves as an invaluable orthogonal technique for ensuring the highest levels of purity required for demanding applications in pharmaceutical research and development.

References

  • Zheng, Y. et al. (2007). Normal phase high performance liquid chromatography for fractionation of organic acid mixtures extracted from crude oils. PubMed. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Wikipedia. (2024). Reversed-phase chromatography. Available at: [Link]

  • Dr. Maisch GmbH. (n.d.). Normal Phase. Available at: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • Haddad, P. R. et al. (2012). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. ResearchGate. Available at: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Monroe, G. S. (1956). Recovery and purification of saccharin. Google Patents (US2745840A).
  • Wikipedia. (2023). Aqueous normal-phase chromatography. Available at: [Link]

  • SIELC Technologies. (n.d.). zwitterionic. Available at: [Link]

  • The Nest Group, Inc. (n.d.). Zwitterion Chromatography – ZIC. Available at: [Link]

  • Tsuchiya, S. et al. (1976). Process for purifying saccharin. Google Patents (US3988344A).
  • Nesterenko, P. N. (2000). Zwitterionic Ion-Exchangers in Liquid Chromatography. ResearchGate. Available at: [Link]

  • Jiang, S. (2004). Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. Available at: [Link]

  • Deadman, J. J. et al. (2015). Synthesis of Novel Saccharin Derivatives. PMC. Available at: [Link]

  • US Pharmacopeia (USP). (n.d.). Saccharin. Available at: [Link]

  • D'Souza, L. et al. (2016). Saccharin Derivative Synthesis via[10] Thermal Sigmatropic Rearrangement. Journal of Chemical Education. Available at: [Link]

  • Chemical Substance Information. (n.d.). 3-(2-OXO-BENZOTHIAZOL-3-YL)-PROPIONIC ACID. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoate. Available at: [Link]

  • NextSDS. (n.d.). 2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]propanoic acid. Available at: [Link]

  • Distaso, C. et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino. Google Patents (WO2001058848A1).
  • Distaso, C. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. SciSpace. Available at: [Link]

  • Wang, C. et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI. Available at: [Link]

  • Fukuwatari, T. et al. (1987). 3-(1H-imidazol-4-yl)propanoic acid from human urine and preparation of its proposed. PMC. Available at: [Link]

  • Dechamps, N. et al. (2021). Method for purifying aromatic amino acids. Google Patents (US10975031B2).

Sources

Method

Application Notes &amp; Protocols: Quantitative Analysis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Abstract This document provides a comprehensive guide to the quantitative analysis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, a novel small molecule of interest in pharmaceutical research and developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, a novel small molecule of interest in pharmaceutical research and development. Due to its unique chemical structure, featuring a polar zwitterionic amino acid moiety and a benzisothiazole core, robust and reliable analytical methods are crucial for its characterization, pharmacokinetic studies, and quality control. This guide presents two validated analytical methods: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications requiring low detection limits. The protocols herein are grounded in established principles of analytical chemistry and adhere to international validation guidelines.

Analyte Profile & Analytical Considerations

Chemical Structure:

  • IUPAC Name: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

  • Molecular Formula: C₁₀H₁₀N₂O₄S

  • Key Structural Features:

    • Benzisothiazole Dioxide Core: A stable, aromatic heterocyclic system that contains a strong chromophore, making it suitable for UV detection.

    • Propanoic Acid Side-Chain: An amino acid-like structure (specifically, a β-alanine derivative) that imparts high polarity and zwitterionic character. It possesses both an acidic carboxylic group and a basic secondary amine group.

Analytical Challenges & Strategy: The primary challenge in analyzing this compound lies in its high polarity, which can lead to poor retention on traditional reversed-phase HPLC columns.[1][2][3] The zwitterionic nature means its charge state is highly dependent on pH, which significantly impacts chromatographic behavior.[4] Our strategy focuses on controlling the mobile phase pH to suppress the ionization of either the carboxylic acid or the amine to enhance retention on a C18 stationary phase. For higher sensitivity, LC-MS/MS is employed, leveraging the compound's ability to be readily ionized by electrospray ionization (ESI).[5]

Method 1: Quantification by HPLC-UV

This method is designed for the quantification of the analyte in bulk drug substance, formulated products, or for in-process controls where concentration levels are relatively high.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity.[6][7] The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[7] By using an acidic mobile phase (e.g., pH ~2.5-3.0), the ionization of the carboxylic acid group (pKa ~4) is suppressed, making the molecule less polar and increasing its retention on the non-polar stationary phase.[4][8] The benzisothiazole chromophore allows for sensitive detection using a UV detector.

Experimental Protocol

Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • Reagent-grade phosphoric acid or formic acid.

  • Purified water (18.2 MΩ·cm).

  • 0.45 µm membrane filters for mobile phase and sample filtration.

Step-by-Step Protocol:

  • Mobile Phase Preparation (0.1% Phosphoric Acid in Water/ACN):

    • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of purified water to create a 0.1% aqueous solution. The pH should be approximately 2.5.

    • Filter the aqueous and organic (ACN) phases separately through a 0.45 µm filter.

    • The final mobile phase composition will be determined during method development but a good starting point is 70% 0.1% Phosphoric Acid (A) and 30% Acetonitrile (B).

  • Standard Solution Preparation:

    • Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of water and methanol in a volumetric flask.

    • Working Standards: Perform serial dilutions of the stock standard with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample (e.g., bulk powder, ground tablet) and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range.

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 70% Aqueous (0.1% H₃PO₄) : 30% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: ~275 nm (determine λ-max by scanning with a DAD).

    • Run Time: 10 minutes

  • Data Analysis & Validation:

    • Generate a calibration curve by plotting the peak area against the concentration of the working standards.

    • Perform a linear regression analysis (y = mx + c). The correlation coefficient (r²) should be ≥ 0.999.

    • Quantify the analyte in the sample by interpolating its peak area from the calibration curve.

    • Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[9][10][11]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Sample Sample Weighing & Dissolution Filter Sample Filtration (0.45 µm) Sample->Filter Standard Standard Weighing & Dilution CalCurve Calibration Curve Generation Standard->CalCurve MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Filter->HPLC UV UV Detector HPLC->UV Data Chromatogram Acquisition UV->Data Data->CalCurve Quant Quantification CalCurve->Quant LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation / SPE Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC UPLC Separation Supernatant->LC ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector Integration Peak Integration (Analyte/IS Ratio) Detector->Integration Quant Quantification Integration->Quant Method_Selection Start Start: Need to Quantify Analyte Concentration Analyte Concentration? Start->Concentration Matrix Complex Matrix? (e.g., Plasma) Concentration->Matrix Low (<1 µg/mL) HPLC Use HPLC-UV Method Concentration->HPLC High (>1 µg/mL) Matrix->HPLC No LCMS Use LC-MS/MS Method Matrix->LCMS Yes

Sources

Application

Application Note: Quantitative Analysis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid in Human Plasma by HPLC-MS/MS

Abstract This application note details a robust, sensitive, and selective method for the quantitative analysis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid in human plasma. The methodology utilizes a simpl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, sensitive, and selective method for the quantitative analysis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by rapid and efficient separation using High-Performance Liquid Chromatography (HPLC) on a reversed-phase column. Detection and quantification are achieved with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source. This method is designed for high-throughput applications in research, drug development, and clinical settings, and it adheres to the principles outlined in regulatory bioanalytical method validation guidelines.[1][2][3]

Introduction and Scientific Principle

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a small molecule featuring a benzothiazole dioxide core, a structure common in compounds with diverse biological activities. The molecule's key chemical features—a sulfonamide group and a propanoic acid moiety—render it polar and acidic. Accurate quantification of such compounds in complex biological matrices like plasma is critical for pharmacokinetic, toxicokinetic, and metabolic studies during drug development.

The analytical challenge lies in retaining and separating this polar compound from endogenous plasma components.[4] This protocol employs Reversed-Phase Chromatography (RPC), a cornerstone technique for separating non-polar and weakly polar compounds.[5] To enhance the retention of our polar analyte, the mobile phase is acidified with formic acid. This suppresses the ionization of the propanoic acid group, increasing its hydrophobicity and promoting interaction with the non-polar C18 stationary phase, leading to better chromatographic performance.

Detection is achieved via tandem mass spectrometry (MS/MS), which provides unparalleled selectivity and sensitivity. The analyte is ionized using Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules. The sulfonamide structure is known to be amenable to ESI.[6][7] The method operates in Negative Ion Mode, targeting the deprotonated molecule [M-H]⁻ as the precursor ion. Subsequent collision-induced dissociation (CID) generates specific product ions, which are monitored in MRM mode to ensure highly selective quantification, minimizing interference from the plasma matrix.

Materials and Instrumentation

Reagents and Chemicals
  • Analyte: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (Reference Standard, >98% purity)

  • Internal Standard (IS): 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid-¹³C₃,¹⁵N (or a suitable structural analog if a stable-isotope labeled standard is unavailable)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Matrix: Blank human plasma (K₂EDTA anticoagulant)

Instrumentation and Equipment
  • HPLC System: UHPLC system capable of binary gradient elution and column temperature control.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • General Lab Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, calibrated micropipettes.

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and internal standard reference materials. Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the primary analyte stock solution in 50:50 (v/v) acetonitrile/water to create calibration curve standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CCs (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins and phospholipids from plasma samples.[8][9][10]

  • Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

dot graph TD subgraph "Sample Preparation Workflow" A[Start: 50 µL Plasma Sample] --> B{Add 150 µL Acetonitrile with Internal Standard}; B --> C[Vortex for 30 seconds]; C --> D[Centrifuge at 14,000 x g for 10 min]; D --> E[Transfer 100 µL Supernatant]; E --> F[Inject into HPLC-MS/MS]; end

end

Caption: Protein precipitation workflow for plasma samples.

HPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: HPLC Parameters

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3.0 min
Hold at 95% B for 1.0 min
Return to 5% B over 0.1 min
Equilibrate at 5% B for 0.9 min

| Total Run Time | 5.0 minutes |

Table 2: Mass Spectrometer Parameters

Parameter Value
Ionization Mode ESI Negative
Ion Source Temp. 500°C
Capillary Voltage -3.0 kV
Gas Flow (Nebulizer) Instrument Dependent
Gas Flow (Heater) Instrument Dependent

| MRM Transitions | See Table 3 |

MRM Transitions (Theoretical)

Note: The exact mass-to-charge ratios (m/z) and collision energies must be optimized experimentally on the specific instrument used. The molecular formula for the analyte is C₁₀H₁₀N₂O₄S, with a monoisotopic mass of 270.0365 Da.

A plausible fragmentation pathway in negative ion mode involves the loss of the propanoic acid side chain or decarboxylation. A characteristic fragmentation for sulfonamides can also involve the loss of SO₂ (64 Da), although this is more commonly reported in positive ion mode.[11][12]

Table 3: Theoretical MRM Transitions

Compound Precursor Ion [M-H]⁻ (m/z) Product Ion (m/z) Proposed Fragment Dwell Time (ms) Collision Energy (eV)
Analyte 269.0 197.0 [M-H - C₃H₄O₂]⁻ 100 Optimize
269.0 225.0 [M-H - CO₂]⁻ 100 Optimize

| IS (¹³C₃,¹⁵N) | 273.0 | 201.0 | [M-H - ¹³C₃H₄O₂]⁻ | 100 | Optimize |

dot graph { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];

}

Caption: Predicted fragmentation pathways for the analyte.

Method Validation and Trustworthiness

To ensure the reliability and scientific integrity of the data generated, this method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[1][2][3][13][14] A full validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from multiple sources.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response, typically with a coefficient of determination (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (%CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for QC samples.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Expected Results and Conclusion

This HPLC-MS/MS method is designed to provide excellent chromatographic performance for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, with sharp, symmetrical peaks and a short run time suitable for high-throughput analysis. The use of a stable-isotope labeled internal standard will correct for variations in sample preparation and instrument response, ensuring high accuracy and precision. The MRM detection provides exceptional selectivity, allowing for reliable quantification even at low concentrations in a complex biological matrix. This protocol establishes a robust and defensible foundation for the bioanalysis of this compound in regulated and non-regulated environments.

References

  • Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Vertex AI Search. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • Sun, W., et al. (2008, March 15). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF.
  • Perkins, J. R., Parker, C. E., & Tomer, K. B. (n.d.). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. ACS Publications.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Zhang, N., et al. (2021, December 13). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry.
  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.
  • ACS Publications. (2021, December 13). Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer.
  • Robe, K., et al. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing.
  • (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • MDPI. (2021, November 11). Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics.
  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.

Sources

Method

Using 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid in patch clamp assays.

Application Note: High-Fidelity Patch-Clamp Characterization of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid for Kv1.3 Channel Modulation Introduction & Scientific Context The compound 3-[(1,1-Dioxo-1,2-benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Patch-Clamp Characterization of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid for Kv1.3 Channel Modulation

Introduction & Scientific Context

The compound 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid belongs to a highly specialized class of molecules featuring a saccharin-derived (1,1-dioxo-1,2-benzothiazole) pharmacophore. This structural motif is a defining characteristic of potent, small-molecule inhibitors targeting the voltage-gated potassium channel Kv1.3 [1][1].

Because Kv1.3 is the predominant potassium conductance in terminally differentiated effector memory T (TEM) cells, its selective blockade has emerged as a premier therapeutic strategy for suppressing autoreactive T-cells in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis [2][2]. This application note provides a rigorous, self-validating electrophysiological protocol for evaluating this compound's inhibitory kinetics using whole-cell patch-clamp techniques.

Mechanistic Rationale: The Causality of Kv1.3 Blockade

To understand why we utilize specific voltage protocols, we must first understand the physiological causality of the target. During T-cell activation, T-cell receptor (TCR) engagement depletes endoplasmic reticulum (ER) calcium stores, triggering the opening of Calcium Release-Activated Calcium (CRAC) channels.

However, continuous Ca²⁺ influx rapidly depolarizes the cell membrane, which would normally abolish the electrical driving force required to sustain further Ca²⁺ entry. Kv1.3 channels solve this by opening in response to this depolarization, allowing K⁺ to efflux. This repolarizes the membrane, sustaining the negative potential required to drive continuous Ca²⁺ influx.

By applying 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, we block this K⁺ efflux. The membrane remains depolarized, CRAC-mediated Ca²⁺ entry ceases, and the downstream Calcineurin/NFAT proliferation pathway is halted [3][3].

Pathway TCR TCR / CD28 Activation PLC PLCγ1 Activation & IP3 TCR->PLC ER ER Ca²⁺ Depletion PLC->ER CRAC CRAC Channel (Orai1) Ca²⁺ Influx ER->CRAC NFAT Calcineurin / NFAT Pathway Activation CRAC->NFAT High[Ca²⁺]i Prolif TEM Cell Proliferation & Cytokine Release NFAT->Prolif Kv13 Kv1.3 Channel (K⁺ Efflux) Kv13->CRAC Maintains Hyperpolarization (Driving force for Ca²⁺) Drug 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl) -amino]propanoic acid Drug->Kv13 Inhibits K⁺ Efflux (Depolarizes Membrane)

Kv1.3 blockade depolarizes the membrane, halting Ca²⁺ influx and TEM cell activation.

Experimental Design: A Self-Validating System

When evaluating ion channel modulators, the protocol must be internally controlled. We utilize the whole-cell configuration because it provides absolute control over the intracellular ionic environment. T-cells also express the calcium-activated potassium channel KCa3.1. By heavily buffering intracellular calcium with EGTA, we create a self-validating environment where KCa3.1 remains strictly closed, ensuring that 100% of the recorded outward current is mediated by Kv1.3 [4][4].

Workflow Prep Cell Prep Isolate TEM cells Seal Seal Prep->Seal BreakIn Whole-Cell Rupture patch Seal->BreakIn Baseline Baseline Pulse every 30s BreakIn->Baseline Drug Perfusion Apply inhibitor Baseline->Drug Analysis Analysis Calculate IC50 Drug->Analysis

Step-by-step whole-cell patch-clamp workflow for evaluating Kv1.3 channel inhibitors.

Detailed Patch-Clamp Protocol

Step 1: Stringent Ionic Isolation (Solutions)

Prepare the intracellular (pipette) and extracellular (bath) solutions precisely as outlined below. Filter all solutions through a 0.22 µm syringe filter to prevent particulate interference with giga-seal formation.

Table 1: Standardized Solutions for Kv1.3 Whole-Cell Patch Clamp

Solution Component Conc. (mM) Mechanistic Rationale
Intracellular (Pipette) KF or K-Aspartate 145 Provides intracellular K⁺ to establish the physiological gradient[2].
HEPES 10 pH buffer (adjusted to 7.2 with KOH).
EGTA 10 Critical: Chelates intracellular Ca²⁺ to <10 nM, preventing the activation of contaminating KCa3.1 channels[4].
MgCl₂ 2 Required for basal intracellular enzymatic stability.
Extracellular (Bath) NaCl 135 Primary extracellular osmolyte and charge carrier[4].
KCl 5 Establishes the K⁺ reversal potential near -85 mV.
CaCl₂ 1 Physiological divalent cation concentration.
MgCl₂ 1 Physiological divalent cation concentration.

| | HEPES | 10 | pH buffer (adjusted to 7.4 with NaOH). |

Step 2: Compound Preparation
  • Dissolve 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid in 100% anhydrous DMSO to create a 10 mM master stock.

  • Perform serial dilutions in the extracellular bath solution. Ensure final DMSO concentration does not exceed 0.1% (v/v) , as higher concentrations can destabilize the lipid bilayer and artificially alter channel gating kinetics.

Step 3: Electrophysiological Recording
  • Giga-Seal Formation : Approach a resting T-cell (or Jurkat cell) with a 3–5 MΩ borosilicate glass pipette. Apply gentle negative pressure to form a seal >1 GΩ.

  • Holding Potential : Immediately clamp the voltage to -80 mV . Causality: Holding at -80 mV ensures that all voltage-gated Kv1.3 channels are in the closed, resting state and prevents steady-state inactivation[2].

  • Whole-Cell Access : Apply a brief pulse of suction to rupture the membrane patch. Monitor series resistance (Rs). Self-Validation: If Rs exceeds 15 MΩ or fluctuates by >20% during the experiment, discard the cell. Fluctuating Rs causes voltage-clamp errors that mimic channel block.

  • Baseline Establishment (The 30-Second Rule) : Elicit Kv1.3 currents by applying a 200 ms depolarizing pulse from -80 mV to +40 mV.

    • Critical Expert Insight: You MUST apply this pulse no faster than once every 30 seconds. Kv1.3 exhibits profound cumulative C-type inactivation. If pulsed every 1 second, the current will naturally run down, creating a false-positive illusion of drug inhibition [2][2].

  • Compound Application : Once a stable baseline is achieved (current amplitude varies <5% over 3 minutes), perfuse the extracellular solution containing the inhibitor. Continue pulsing every 30 seconds until a new blocked steady-state is reached.

Data Presentation & Interpretation

Calculate the fractional block ( Idrug​/Ibaseline​ ) at the end of the 200 ms depolarization step. Many 1,1-dioxo-1,2-benzothiazole derivatives act as use-dependent blockers that preferentially bind to the C-type inactivated state of the channel [3][3].

Table 2: Electrophysiological Parameters & Expected Data

Parameter Expected Value Diagnostic Significance
Resting Membrane Capacitance 2.0 – 4.0 pF Verifies the use of small, resting T-cells. Values >5 pF indicate activated blasts or multi-cell aggregates[2].
Series Resistance (Rs) < 15 MΩ Ensures accurate voltage-clamp. Fluctuations >20% invalidate the calculated fractional block.
Kv1.3 Peak Current Density 150 – 300 pA/pF Confirms robust channel expression at +40 mV depolarization.
Inhibitor IC₅₀ Range 2 – 50 nM 1,1-Dioxo-1,2-benzothiazole derivatives typically exhibit low-nanomolar potency against Kv1.3[1].

| Hill Coefficient (nH) | ~ 2.0 | Indicates cooperative binding, often requiring two inhibitor molecules per tetrameric channel[3]. |

Sources

Application

Application Notes &amp; Protocols: The Modulatory Role of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (BAY 11-7082) in Models of Autoimmune Disease

Audience: Researchers, scientists, and drug development professionals in immunology and pharmacology. Abstract: This document provides a detailed technical guide on the application of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals in immunology and pharmacology.

Abstract: This document provides a detailed technical guide on the application of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, more commonly known as BAY 11-7082, a potent anti-inflammatory compound, in the investigation of autoimmune disease pathologies. We delve into its multi-faceted mechanism of action, focusing on its well-documented inhibition of the NF-κB signaling cascade and the NLRP3 inflammasome. This guide offers field-proven, step-by-step protocols for utilizing BAY 11-7082 in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis and the imiquimod-induced mouse model of psoriasis. Included are detailed methodologies for disease induction, compound administration, clinical assessment, and downstream molecular analyses, designed to provide researchers with a robust framework for evaluating the therapeutic potential of this and similar compounds.

Section 1: Core Concepts and Mechanism of Action

Autoimmune diseases arise from a breakdown in immune tolerance, leading the body's immune system to attack its own tissues.[1] Central to the inflammatory processes that drive these conditions are key signaling pathways that regulate the expression of cytokines, chemokines, and other inflammatory mediators.[2] 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (BAY 11-7082) has emerged as a critical tool compound for dissecting these pathways.

Initially identified as an inhibitor of nuclear factor-kappa B (NF-κB), BAY 11-7082 has demonstrated efficacy in various inflammatory contexts.[3][4] Its primary mechanism involves the irreversible inhibition of tumor necrosis factor-alpha (TNF-α)-induced phosphorylation of IκBα, the inhibitory subunit of NF-κB.[4][5] This action prevents the degradation of IκBα and the subsequent translocation of the active NF-κB p65 subunit to the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes.[6][7]

Further research has revealed that BAY 11-7082 is not solely an NF-κB inhibitor. It possesses a broader anti-inflammatory profile, with significant activity against the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[8][9] The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. Studies show that BAY 11-7082 can reduce the expression and activity of the NLRP3 inflammasome, adding another layer to its immunomodulatory effects.[8][9][10] This dual inhibition of two pivotal inflammatory pathways makes BAY 11-7082 a valuable agent for studying diseases where both NF-κB and NLRP3 are implicated, such as multiple sclerosis and psoriasis.[8][9]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) IKK IKK Complex TLR->IKK Signal 1 LPS Pathogen/Damage Signal (e.g., LPS) LPS->TLR Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB p65 (Active) IkBa_NFkB->NFkB Pro_inflam Pro-inflammatory Gene Transcription (TNF-α, IL-6, pro-IL-1β, NLRP3) NFkB->Pro_inflam Translocates & Initiates NLRP3_inactive Pro-IL-1β NLRP3 (Inactive Priming) NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Signal 2 (e.g., ATP, toxins) Casp1 Caspase-1 NLRP3_active->Casp1 Activates IL1b Mature IL-1β Casp1->IL1b Cleaves Pro-IL-1β BAY11 BAY 11-7082 BAY11->IKK Inhibits BAY11->NLRP3_active Inhibits Pro_inflam->NLRP3_inactive Primes

Figure 1: Simplified signaling pathway showing the inhibitory action of BAY 11-7082.

Section 2: Application in Preclinical Autoimmune Models

The therapeutic potential of immunomodulatory compounds is frequently assessed in validated animal models that recapitulate key aspects of human autoimmune diseases. BAY 11-7082 has been successfully evaluated in several such models.

  • Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most widely used animal model for multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system (CNS).[8][11] In EAE, the administration of BAY 11-7082 has been shown to ameliorate disease severity, reduce CNS inflammation and demyelination, and decrease the production of inflammatory cytokines.[8][10] Studies have demonstrated its efficacy in both a prophylactic setting (administered before or at the time of disease induction) and a therapeutic setting (administered after the onset of clinical symptoms).[8][11]

  • Psoriasis Models: Psoriasis is a chronic inflammatory skin disease. In a mouse model where psoriasis-like lesions are induced by the topical application of imiquimod (IMQ), BAY 11-7082 treatment significantly reduced skin inflammation.[9] This effect was associated with the inhibition of both the NF-κB and NLRP3 inflammasome pathways in the skin lesions.[9]

  • Arthritis Models: Early studies also reported the anti-inflammatory effects of BAY 11-7082 in a rat adjuvant arthritis model, a model relevant to rheumatoid arthritis, where it was shown to reduce paw swelling.[3][12]

Section 3: Experimental Protocols

The following protocols are provided as a comprehensive guide for the in vivo application of BAY 11-7082. All animal procedures must be conducted in accordance with institutional and national animal welfare guidelines.

Protocol 3.1: Prophylactic and Therapeutic Treatment in the EAE Mouse Model

This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide and the subsequent treatment with BAY 11-7082.

Materials and Reagents:

  • Female C57BL/6J mice, 8-10 weeks old

  • MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • BAY 11-7082 (MedChemExpress or similar)

  • Vehicle: DMSO and sterile saline or corn oil

  • Anesthesia (e.g., isoflurane)

  • Standard animal husbandry supplies

Protocol Steps:

  • EAE Induction (Day 0): a. Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide (final concentration 1-2 mg/mL) with an equal volume of CFA. Ensure a stable emulsion is formed. b. Anesthetize mice. c. Administer 100-200 µL of the emulsion subcutaneously, distributed over two sites on the flank. d. Administer 200 ng of PTX intraperitoneally (i.p.) in sterile saline.

  • Second PTX Injection (Day 2): a. Administer a second dose of 200 ng of PTX i.p.

  • Preparation and Administration of BAY 11-7082: a. Prepare a stock solution of BAY 11-7082 in DMSO. b. For daily injections, dilute the stock solution in sterile saline or corn oil to the final desired concentration (e.g., 5 or 20 mg/kg). The final DMSO concentration should be minimal (<5%) to avoid toxicity. c. Prophylactic (Prevention) Regimen: Begin i.p. injections of BAY 11-7082 or vehicle on Day 2 (at the time of the second PTX injection) and continue daily.[8] d. Therapeutic (Treatment) Regimen: Begin i.p. injections of BAY 11-7082 or vehicle at the first sign of clinical symptoms (typically around Day 9-12) and continue daily.[8]

  • Clinical Scoring (Daily from Day 7): a. Monitor and score mice daily for clinical signs of EAE according to the standard scale:

    • 0: No clinical signs
    • 1: Limp tail
    • 2: Hind limb weakness or waddling gait
    • 3: Partial hind limb paralysis
    • 4: Complete hind limb paralysis
    • 5: Moribund or dead b. Record body weight daily.
  • Endpoint Analysis (Typically Day 21-28): a. Euthanize mice and perfuse with ice-cold PBS. b. Harvest spinal cords and brains. Fix a portion in 4% paraformaldehyde for histology (H&E and Luxol Fast Blue staining) and snap-freeze the remainder for molecular analysis. c. Harvest spleens for immune cell analysis (e.g., flow cytometry). d. Collect blood for serum cytokine analysis (e.g., Cytometric Bead Array or ELISA).[8][10] e. Perform Western blotting or qPCR on CNS tissue lysates to measure levels of phosphorylated p65, total p65, and NLRP3 inflammasome components.[8][11]

G cluster_induction Phase 1: Disease Induction cluster_treatment Phase 2: Intervention cluster_monitoring Phase 3: Monitoring & Endpoint start Start: C57BL/6 Mice (8-10 weeks) day0 Day 0: Immunize with MOG/CFA Inject Pertussis Toxin (PTX) start->day0 day2 Day 2: Inject PTX (2nd dose) day0->day2 random Randomize into Treatment Groups day2->random treat_pro Prophylactic Group: Start Daily Injections (BAY 11-7082 or Vehicle) random->treat_pro Prophylactic Study Design scoring Daily from Day 7: Clinical Scoring Body Weight random->scoring Therapeutic Study Design treat_pro->scoring treat_ther Therapeutic Group: Start Daily Injections (BAY 11-7082 or Vehicle) at Symptom Onset scoring->treat_ther Onset triggers treatment endpoint Endpoint (Day 21-28): Tissue Harvest (CNS, Spleen, Blood) scoring->endpoint Continuous analysis Downstream Analysis: - Histology - Western/qPCR - Cytokine Assays endpoint->analysis

Figure 2: Experimental workflow for evaluating BAY 11-7082 in the EAE mouse model.
Protocol 3.2: Evaluation in an Imiquimod-Induced Psoriasis Model

This protocol is adapted from studies investigating BAY 11-7082 in a psoriasis-like dermatitis model.[9]

Materials and Reagents:

  • Female C57BL/6 mice, 8-10 weeks old

  • Imiquimod cream (5%)

  • BAY 11-7082

  • Vehicle (e.g., 0.9% saline with <5% DMSO)

  • Calipers for measuring skin thickness

  • Standard animal husbandry and tissue processing supplies

Protocol Steps:

  • Acclimatization and Shaving: a. Acclimatize mice for one week. b. The day before the experiment begins, shave a small area on the back of each mouse.

  • Disease Induction and Treatment (7 consecutive days): a. Randomize mice into groups (e.g., Sham, IMQ + Vehicle, IMQ + BAY 11-7082). b. Daily, apply a topical dose of imiquimod cream (approx. 62.5 mg) to the shaved back skin of the IMQ groups.[9] Apply a control cream (e.g., Vaseline) to the Sham group. c. Daily, administer BAY 11-7082 (e.g., 20 mg/kg, i.p.) or its vehicle to the respective groups.[9]

  • Daily Assessment: a. Monitor mice for signs of distress. b. Measure the thickness of the back skin daily using calipers. c. Score the severity of skin inflammation based on erythema (redness), scaling, and thickness (e.g., on a 0-4 scale for each parameter).

  • Endpoint Analysis (Day 8): a. Euthanize mice. b. Excise the treated back skin. c. Fix a portion of the skin in 4% paraformaldehyde for histological analysis (H&E staining to assess epidermal thickness and inflammatory infiltrate). d. Snap-freeze a portion of the skin for molecular analysis (Western blot or qPCR for pNF-κB, NLRP3, and inflammatory cytokines like IL-17).[9]

Section 4: Data Interpretation and Expected Outcomes

Table 1: Summary of Expected Outcomes with BAY 11-7082 Treatment

Model Parameter Expected Outcome in BAY 11-7082 Group (vs. Vehicle) Rationale / Mechanistic Link
EAE Clinical Score Significantly lower average and peak scores.[8][11]Inhibition of NF-κB/NLRP3 reduces CNS inflammation, demyelination, and subsequent neurological deficits.
Body Weight Attenuated weight loss during peak disease.Reduced systemic inflammation and disease severity improves overall animal health.
CNS Histology Reduced inflammatory cell infiltration and demyelination.[8]Blocking pro-inflammatory cytokine production limits the recruitment and activation of pathogenic immune cells in the CNS.
CNS Molecular Markers Decreased levels of phosphorylated NF-κB p65 and NLRP3 protein/mRNA.[8][10]Direct target engagement of the compound on its primary signaling pathways within the diseased tissue.
Serum Cytokines Decreased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).Systemic inhibition of inflammatory pathways reduces the overall inflammatory tone.
Psoriasis Skin Thickness Significantly reduced epidermal thickness.[9]Attenuation of inflammatory signals that drive keratinocyte hyperproliferation.
Inflammation Score Lower scores for erythema and scaling.[9]Reduced production of inflammatory mediators in the skin lessens vasodilation and abnormal skin cell turnover.
Skin Molecular Markers Decreased expression of pNF-κB, pSTAT3, and NLRP3.[9]Direct inhibition of key inflammatory transcription factors and the inflammasome in the psoriatic lesion.

Causality Insight: The observed therapeutic effects are a direct consequence of inhibiting central inflammatory hubs. In EAE, the NF-κB pathway drives the activation of myelin-reactive T-cells and macrophages. The NLRP3 inflammasome contributes by producing IL-1β, which promotes the differentiation of pathogenic Th17 cells. By blocking both, BAY 11-7082 effectively dampens the autoimmune cascade that leads to neuronal damage.

Section 5: References

  • Lang, Y., Chu, F., Liu, L., et al. (2022). Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes. Clinical and Experimental Immunology, 207(3), 378–386. [Link][8][10][11]

  • Lang, Y., Chu, F., Liu, L., et al. (2022). Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes. Oxford Academic. [Link]

  • Ichikawa, H., Nakajima, H., Takada, Y., et al. (2005). Inhibitor of IκB kinase activity, BAY 11-7082, interferes with interferon regulatory factor 7 nuclear translocation and type I interferon production by plasmacytoid dendritic cells. Clinical and Experimental Immunology, 140(3), 447–456. [Link][12]

  • Lang, Y., Chu, F., Liu, L., et al. (2022). Potential role of BAY11-7082, a NF-κB blocker inhibiting experimental autoimmune encephalomyelitis in C57BL/6J mice via declining NLRP3 inflammasomes. PubMed. [Link]

  • Lee, J., Rhee, M. H., Kim, E., & Cho, J. Y. (2012). BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Mediators of Inflammation, 2012, 416036. [Link][6]

  • Lee, J., Rhee, M. H., Kim, E., & Cho, J. Y. (2012). BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. Semantic Scholar. [Link]

  • Lee, J., Rhee, M. H., Kim, E., & Cho, J. Y. (2012). BAY 11-7082 is a broad-spectrum inhibitor with anti-inflammatory activity against multiple targets. PubMed. [Link]

  • Lee, J., Rhee, M. H., Kim, E., & Cho, J. Y. (2012). (PDF) BAY 11-7082 Is a Broad-Spectrum Inhibitor with Anti-Inflammatory Activity against Multiple Targets. ResearchGate. [Link][7]

  • Strnad, J., et al. (2013). The anti-inflammatory drug BAY 11-7082 suppresses the MyD88-dependent signalling network by targeting the ubiquitin system. Biochemical Journal, 451(2), 235-245. [Link][3]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BAY 11-7082. [Link][4]

  • Keller, S. A., Schattner, E. J., & Cesarman, E. (2013). The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors. PLOS ONE, 8(3), e59629. [Link]

  • Zang, G., et al. (2017). BAY 11-7082 inhibits the NF-κB and NLRP3 inflammasome pathways and protects against IMQ-induced psoriasis. Clinical Science, 131(6), 487-498. [Link][9]

  • Frontiers Media. (2026). Molecular Characterisation of Autoimmune Diseases. [Link][1]

  • Aivazyan, L., et al. (2024). Advances in Synthetic Immunology for Targeted Treatment of Systemic Autoimmune Diseases: Opportunities, Challenges, and Future Directions. MDPI. [Link][2]

Sources

Method

Application Note: Development and Validation of Benzothiazole-Based Kv1.3 Inhibitors for Autoimmune Therapies

Executive Summary The voltage-gated potassium channel Kv1.3 has emerged as a highly validated, precision therapeutic target for T-cell-mediated autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The voltage-gated potassium channel Kv1.3 has emerged as a highly validated, precision therapeutic target for T-cell-mediated autoimmune diseases, including multiple sclerosis, rheumatoid arthritis, and type 1 diabetes[1][2]. Unlike broad-spectrum immunosuppressants, targeting Kv1.3 selectively modulates chronically activated effector memory T (TEM) cells without compromising the naive or central memory T-cell populations required for acute immune responses[2]. This application note details the mechanistic rationale for utilizing the benzothiazole chemotype as a privileged small-molecule scaffold for Kv1.3 inhibition. Furthermore, it provides self-validating, step-by-step electrophysiological and functional protocols designed to evaluate the efficacy and selectivity of novel benzothiazole derivatives in preclinical drug development.

Mechanistic Rationale: Kv1.3 and the Benzothiazole Scaffold

The Role of Kv1.3 in TEM Cell Activation

In chronically activated TEM cells, Kv1.3 expression is significantly upregulated (up to 40-fold) compared to naive T-cells[3]. Upon T-cell receptor (TCR) activation by antigen-presenting cells, intracellular calcium ( Ca2+ ) levels rise, leading to membrane depolarization. To prevent the loss of the electromotive driving force required for sustained Ca2+ influx via Calcium Release-Activated Calcium (CRAC) channels, Kv1.3 channels open to efflux K+ , thereby repolarizing the membrane[3]. This sustained calcium signaling is an absolute prerequisite for the translocation of the Nuclear Factor of Activated T-cells (NFAT) to the nucleus, which subsequently drives the transcription of pro-inflammatory cytokines (e.g., IL-2, IFN- γ ) and induces clonal expansion[4].

Pharmacological blockade of Kv1.3 traps the membrane in a depolarized state, abolishing the Ca2+ driving force and halting TEM cell proliferation[3].

Kv13_Signaling TCR TCR Activation Ca_Release Intracellular Ca2+ Rise TCR->Ca_Release CRAC CRAC Channel (Ca2+ Influx) Ca_Release->CRAC Depolarization Membrane Depolarization CRAC->Depolarization NFAT NFAT Translocation & Proliferation CRAC->NFAT Kv13 Kv1.3 Channel (K+ Efflux) Depolarization->Kv13 Repolarization Membrane Repolarization Kv13->Repolarization Repolarization->CRAC Maintains Driving Force Inhibitor Benzothiazole Inhibitor Inhibitor->Kv13 Blocks Pore

Kv1.3 signaling pathway in Effector Memory T-cells and mechanism of pharmacological inhibition.

The Benzothiazole Chemotype

While peptide toxins (e.g., Dalazatide/ShK-186) offer picomolar affinity[1], small-molecule inhibitors are heavily prioritized for their oral bioavailability, lower immunogenicity, and reduced manufacturing costs. The benzothiazole scaffold—and structurally related benzamide and 1,1-dioxidobenzo[d]isothiazole derivatives—has proven to be a highly effective chemotype[1][5].

Causality of Scaffold Selection: The bicyclic benzothiazole core provides a rigid, lipophilic moiety that effectively mimics the hydrophobic interactions of peptide toxins within the central cavity of the Kv1.3 pore. Furthermore, functionalization at the 2- and 6-positions (e.g., via amide or cyano linkages) allows medicinal chemists to fine-tune the structure-activity relationship (SAR). This modularity is critical for engineering selectivity against closely related channels (such as Kv1.1 and Kv1.5) and the intermediate-conductance KCa3.1 channel, which dictates the function of naive T-cells[1][4].

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes the biophysical inhibition data for representative Kv1.3 modulators, highlighting the evolution of benzothiazole and related small-molecule scaffolds compared to reference peptides.

Compound Class / NameScaffold TypeTargetIC50 (nM)Selectivity & Notes
Dalazatide (ShK-186) Peptide ToxinKv1.3~0.14>100-fold over Kv1.1/Kv1.5; Clinical reference[5]
trans-18 Thiophene-basedKv1.326.1High nanomolar potency in activated T-cells[6]
Compound 44 Thiophene-BenzamideKv1.3470Selective over Kv1.1, Kv1.5; Antiproliferative[7]
Amide-linked Benzothiazole BenzothiazoleKv1.3~24002-fold higher potency than early hit compounds[1]
Cyano-Benzothiazole BenzothiazoleKv1.34800Simplified analog; decreased activity[1]

Experimental Workflows & Self-Validating Protocols

To ensure rigorous validation of novel benzothiazole derivatives, a linear, self-validating workflow must be employed, moving from biophysical target engagement to functional cellular assays.

Workflow Synthesis Benzothiazole Synthesis PatchClamp Whole-Cell Patch-Clamp Synthesis->PatchClamp Selectivity Selectivity Panel PatchClamp->Selectivity TCell T-Cell Assays Selectivity->TCell InVivo In Vivo Models TCell->InVivo

Standardized drug development workflow for evaluating novel benzothiazole Kv1.3 inhibitors.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology for Kv1.3 IC50 Determination

Objective: To directly quantify the macroscopic ionic current block of Kv1.3 by benzothiazole derivatives. Causality: Patch-clamp is the gold standard for ion channel pharmacology. Unlike indirect fluorescent membrane potential dyes, patch-clamp provides absolute temporal resolution and precise control over the membrane voltage, allowing researchers to determine if the drug binds to the open, closed, or inactivated state of the channel.

Materials:

  • Cell Line: CHO or Ltk- cells stably expressing human Kv1.3[7].

  • Extracellular Solution (Bath): 145 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH). Rationale: Mimics physiological extracellular gradients.

  • Intracellular Solution (Pipette): 140 mM KF, 10 mM MgCl2, 1 mM EGTA, 10 mM HEPES (pH 7.2 with KOH). Rationale: High potassium drives the outward current. EGTA chelates intracellular calcium to prevent the activation of endogenous calcium-activated potassium channels (e.g., KCa3.1), isolating the Kv1.3 current.

Step-by-Step Methodology:

  • Electrode Preparation: Pull borosilicate glass capillaries to a tip resistance of 2.0–4.0 MΩ when filled with the intracellular solution.

  • Seal Formation: Approach a single isolated cell. Apply gentle negative pressure to form a gigaseal.

    • Causality: A seal resistance of >1 GΩ is strictly required to eliminate electrical leak currents that would otherwise obscure the nanomolar drug block.

  • Whole-Cell Configuration: Apply a sharp pulse of negative pressure to rupture the membrane patch. Compensate for whole-cell capacitance and series resistance (target < 20 MΩ).

  • Voltage Protocol: Hold the membrane potential at -80 mV.

    • Causality: -80 mV keeps the voltage-gated Kv1.3 channels in a closed, resting state.

  • Current Evocation: Apply a depolarizing voltage step to +40 mV for 200 ms, followed by a return to -80 mV. Repeat every 30 seconds.

    • Causality: +40 mV provides a strong depolarization to fully open the channels, allowing measurement of the peak macroscopic outward K+ current. The 30-second inter-pulse interval prevents cumulative channel inactivation.

  • Compound Application: Once the baseline peak current is stable for 3 minutes, perfuse the benzothiazole inhibitor at varying concentrations (e.g., 10 nM to 10 µM). Measure the steady-state fractional block at each concentration to generate a Hill equation dose-response curve.

Self-Validation & Quality Control:

  • Acceptance Criteria: Leak current must remain < 100 pA at -80 mV. Series resistance must not fluctuate by more than 15% during the recording.

  • Positive Control: Perfusion of 1 nM ShK-186 must yield >80% block of the evoked current.

Protocol B: Functional Validation via T-Cell Proliferation Assay

Objective: To validate that the biophysical blockade of Kv1.3 by the benzothiazole compound translates to functional immunosuppression in the target cell population. Causality: While a compound may block Kv1.3 in a recombinant CHO cell, it must be proven to penetrate the complex microenvironment of a human T-cell and effectively suppress proliferation without causing generalized cytotoxicity.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) isolated via density gradient centrifugation.

  • RPMI 1640 medium supplemented with 10% FBS.

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 magnetic beads.

  • CellTiter-Glo® (ATP-based luminescence) or CFSE dye.

Step-by-Step Methodology:

  • Cell Plating: Seed PBMCs at 1×105 cells/well in a 96-well U-bottom plate.

  • Inhibitor Pre-incubation: Add the benzothiazole inhibitor (at 1x, 10x, and 100x the patch-clamp IC50) to the respective wells. Incubate for 1 hour at 37°C.

    • Causality: Pre-incubation allows the lipophilic benzothiazole to partition into the plasma membrane and pre-block Kv1.3 channels before the massive calcium demand of activation begins.

  • T-Cell Activation: Add PHA (5 µg/mL) or anti-CD3/CD28 beads to stimulate the TCR complex.

    • Causality: This mimics antigen presentation, triggering the Ca2+ /NFAT pathway that relies entirely on Kv1.3 for membrane repolarization[3].

  • Incubation: Culture the cells for 72 hours at 37°C, 5% CO2.

  • Proliferation Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP concentration via luminescence, which is directly proportional to the number of metabolically active, proliferated cells.

Self-Validation & Quality Control:

  • Negative Control (Cytotoxicity): Run a parallel plate with unstimulated PBMCs treated with the highest concentration of the inhibitor. A drop in baseline ATP indicates off-target cytotoxicity rather than specific immunosuppression.

  • Selectivity Control: Evaluate the compound on naive T-cells (which rely on KCa3.1). A highly selective Kv1.3 benzothiazole inhibitor should suppress TEM proliferation but spare naive T-cell proliferation[4].

References

  • Discovery of KV1.
  • Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers.
  • Kv1.
  • Kv1.
  • Pharmacological blockade of KV1.
  • Design of New Potent and Selective Thiophene-Based KV1.

Sources

Application

Propanoic Acid Derivatives in Plant Growth Regulation: A Senior Application Scientist's Guide

For: Researchers, scientists, and drug development professionals in the field of plant biology and agriculture. This comprehensive guide provides an in-depth exploration of propanoic acid derivatives as potent regulators...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the field of plant biology and agriculture.

This comprehensive guide provides an in-depth exploration of propanoic acid derivatives as potent regulators of plant growth and development. Moving beyond a simple recitation of protocols, this document elucidates the underlying mechanisms of action, provides a rationale for experimental design, and offers detailed, field-tested protocols for practical application. The information herein is designed to empower researchers to conduct robust, reproducible, and insightful studies into the multifaceted roles of these compounds in plant physiology.

Introduction: The Significance of Propanoic Acid Derivatives in Plant Science

Propanoic acid derivatives represent a diverse class of molecules that play a crucial role in orchestrating plant growth and development. Many of these compounds function as synthetic auxins, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA). By interacting with the plant's natural hormone signaling pathways, these synthetic molecules can elicit a wide range of physiological responses, from promoting root formation to inducing flowering and fruit set.

Their stability compared to natural auxins makes them invaluable tools in both agricultural and research settings. Understanding how to effectively utilize these compounds is paramount for developing novel strategies to enhance crop yields, improve propagation techniques for challenging species, and deepen our fundamental knowledge of plant biology. This guide will focus on the practical application of these derivatives, grounded in a solid understanding of their molecular mechanisms.

Mechanism of Action: The Auxin Signaling Pathway

The majority of propanoic acid derivatives with plant growth-regulating activity function by hijacking the cell's natural auxin signaling cascade. At the core of this pathway are three key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX PROTEIN (TIR1/AFB) auxin co-receptors, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repress

Method

High-Throughput Screening for Novel Kv1.3 Channel Blockers: An Application and Protocol Guide

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing and executing high-throughput screening (HTS) campaigns to identify novel blockers of the voltage-ga...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing and executing high-throughput screening (HTS) campaigns to identify novel blockers of the voltage-gated potassium channel Kv1.3. This guide emphasizes the scientific rationale behind experimental choices, provides validated protocols, and offers insights into data interpretation and follow-up studies.

The Strategic Importance of Targeting Kv1.3

The voltage-gated potassium channel Kv1.3 has emerged as a compelling therapeutic target for a range of human diseases, most notably autoimmune disorders and certain types of cancer.[1][2][3] Its expression and function are intricately linked to the pathological processes of these conditions.

In the Immune System: Kv1.3 plays a critical role in the activation and proliferation of T lymphocytes, particularly effector memory T-cells (TEM), which are key drivers of autoimmune diseases like multiple sclerosis, rheumatoid arthritis, and psoriasis.[4][5][6] Upon T-cell receptor engagement, Kv1.3 channels help maintain the negative membrane potential required for sustained calcium influx, a crucial step for T-cell activation and cytokine production.[5][7][8] Blockade of Kv1.3 can therefore selectively suppress the activity of these disease-causing TEM cells.[5]

In Cancer: Aberrant expression and activity of Kv1.3 have been implicated in the proliferation, migration, and apoptosis resistance of various cancer cells.[2][8] Furthermore, Kv1.3 channels are also found in the inner mitochondrial membrane (mitoKv1.3), where they are involved in regulating apoptosis.[7][8] Targeting mitoKv1.3 with membrane-permeant inhibitors presents a promising strategy to induce apoptosis in cancer cells.[2]

The therapeutic potential of Kv1.3 has driven significant efforts in the discovery of selective and potent blockers. While peptide toxins from sources like sea anemones and scorpions have shown high affinity, their therapeutic use is often limited by factors such as parenteral administration and potential immunogenicity.[1][5] This has intensified the search for novel, small-molecule inhibitors of Kv1.3, making high-throughput screening an indispensable tool in this endeavor.

Designing a High-Throughput Screening Cascade for Kv1.3

A successful HTS campaign for Kv1.3 blockers requires a multi-stage approach, starting with a primary screen to identify initial "hits" from large compound libraries, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

Figure 2: A generalized workflow for hit characterization using automated patch-clamp electrophysiology.

Protocol: Automated Patch-Clamp for IC50 Determination of Kv1.3 Blockers

This is a generalized protocol for an APC platform like the Sophion Qube or Nanion SyncroPatch.

Materials:

  • CHO-Kv1.3 cells

  • APC instrument and corresponding consumables (e.g., QChips, PatchPlates)

  • Extracellular Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, pH 7.4

  • Intracellular Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2

  • Hit compounds for dose-response testing

Procedure:

  • Cell Preparation:

    • Harvest the CHO-Kv1.3 cells and prepare a single-cell suspension at the optimal density recommended by the APC manufacturer.

  • Instrument Setup:

    • Prime the instrument with the extracellular and intracellular solutions.

    • Load the cell suspension and compound plate into the instrument.

  • Electrophysiological Recording:

    • The instrument will automatically perform the following steps for each well in parallel:

      • Cell capture and sealing to form a giga-ohm seal.

      • Establishment of the whole-cell configuration.

      • Application of a voltage-clamp protocol to elicit Kv1.3 currents. A typical protocol would involve a depolarizing step from a holding potential of -80 mV to +40 mV.

      • Application of a baseline voltage protocol.

      • Addition of the compound at a specific concentration.

      • Application of the voltage protocol again in the presence of the compound.

  • Data Acquisition and Analysis:

    • The instrument software records the ionic currents.

    • Measure the peak current amplitude before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the % inhibition against the compound concentration and fit the data to a suitable dose-response equation (e.g., the Hill equation) to determine the IC50 value.

Expected Results and Quality Control:

  • A successful experiment will yield high-resistance seals (>1 GΩ) and stable Kv1.3 currents.

  • The dose-response curve should be sigmoidal, allowing for an accurate determination of the IC50.

  • The Z'-factor, a statistical measure of assay quality, should be calculated for the screening campaign to ensure its robustness. A Z'-factor of ≥ 0.5 is generally considered excellent for HTS.

Advancing Leads: From Hits to Preclinical Candidates

Compounds that demonstrate high potency and selectivity in secondary assays are considered "leads" and can be advanced to further preclinical development. This stage involves:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize analogs of the lead compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

  • In Vivo Efficacy Studies: The most promising compounds are tested in animal models of autoimmune diseases or cancer to evaluate their therapeutic efficacy. [2][9]* Safety and Toxicology Studies: Comprehensive studies are conducted to assess the safety profile of the lead compounds and identify any potential off-target toxicities.

Conclusion

The discovery of novel Kv1.3 channel blockers is a promising avenue for the development of new therapies for a range of debilitating diseases. A well-designed and rigorously executed HTS campaign, integrating fluorescence-based primary screening with automated patch-clamp electrophysiology for hit confirmation and characterization, is a powerful strategy to identify and advance promising lead compounds. This guide provides a framework and detailed protocols to aid researchers in this critical endeavor.

References

  • Kv1.3 Potassium Channels: Promising Therapeutic Targets in Hematological Malignancies. (n.d.).
  • Fluorescence Assay for Ion Channel Screening - Creative Bioarray. (n.d.).
  • Liu, K., Samuel, M., Tillett, J., Hennan, J. K., Mekonnen, B., Soloveva, V., Harrison, R. K., Paslay, J. W., & Larocque, J. (2010). High-throughput screening for Kv1.3 channel blockers using an improved FLIPR-based membrane-potential assay. Journal of biomolecular screening, 15(2), 185–195. [Link]

  • Leanza, L., Venturini, E., & Szabò, I. (2020). Kv1.3 K+ Channel Physiology Assessed by Genetic and Pharmacological Modulation. Membranes, 10(12), 419. [Link]

  • Zimin, P. I., Chugunov, P., & Feofanov, A. (2021). Bioengineered System for High Throughput Screening of Kv1 Ion Channel Blockers. International journal of molecular sciences, 22(22), 12423. [Link]

  • Viswanathan, U. N., Jusaitis, B. J., Koni, P. A., Flavell, R. A., & Fesik, S. W. (2007). A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel. Journal of biomolecular screening, 12(4), 558–566. [Link]

  • Wulff, H., & Zhorov, B. S. (2008). Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Chemical reviews, 108(5), 1744–1773. [Link]

  • ChanPharm. (n.d.). Ion Channel Screening Service.
  • Wang, Y., Zhang, Y., & Li, Y. (2020). Kv1.3 Channel as a Key Therapeutic Target for Neuroinflammatory Diseases: State of the Art and Beyond. Frontiers in pharmacology, 11, 589633. [Link]

  • Leanza, L., Managò, A., & Zoratti, M. (2016). Voltage-Gated Potassium Channel Kv1.3 as a Target in Therapy of Cancer. Bioelectrochemistry (Amsterdam, Netherlands), 112, 54–62. [Link]

  • The Role and Therapeutic Potential of Voltage‐Gated Potassium Channel Kv1.3 in Metabolism‐Related Disorders. (2026, February 18). ResearchGate. Retrieved from [Link]

  • Loza-Huerta, A., Moreno-Ortega, A. J., & Pardo, L. A. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in pharmacology, 14, 1215443. [Link]

  • ION Biosciences. (n.d.). Ion Channel Assay Services.
  • Metrion Biosciences. (n.d.). Developing inhibitors of Kv1.3 to treat autoimmune disease.
  • Thermo Fisher Scientific. (n.d.). Probes for Ion Channels and Carriers—Section 16.3.
  • BMG LABTECH. (n.d.). Ion channel assay for voltage sensor probes.
  • Liu, K., Samuel, M., Tillett, J., Hennan, J. K., Mekonnen, B., Soloveva, V., Harrison, R. K., Paslay, J. W., & Larocque, J. (2010). High-Throughput Screening for Kv1.3 Channel Blockers Using an Improved FLIPR-Based Membrane-Potential Assay. Journal of Biomolecular Screening, 15(2), 185–195. [Link]

  • Pennington, M. W., Czerwinski, A., & Norton, R. S. (2015). Development of Highly Selective Kv1.3-Blocking Peptides Based on the Sea Anemone Peptide ShK. Toxins, 7(1), 1–19. [Link]

  • Sophion. (2023, March 29). Discover Kv1.3 assay innovations with Qube 384.
  • Design and characterization of a novel structural class of Kv1.3 inhibitors. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Vennekamp, J., Wulff, H., Beeton, C., Calabresi, P. A., Grissmer, S., Hansel, W., & Chandy, K. G. (2004). Identification of a new class of inhibitors of the voltage-gated potassium channel, Kv1.3, with immunosuppressant properties. Molecular pharmacology, 65(6), 1364–1374. [Link]

  • High-throughput screening of plant extracts for activity upon Kv1.3 and... (n.d.). ResearchGate. Retrieved from [Link]

  • Li, T., Lu, G., Chiang, E. Y., Chernov-Rogan, T., Grogan, J. L., & Chen, J. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PloS one, 12(7), e0180154. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • Chi, V., Pennington, M. W., Norton, R. S., Tarcha, E. J., & Beeton, C. (2013). A potent and selective peptide blocker of the Kv1.3 channel: prediction from free-energy simulations and experimental confirmation. PloS one, 8(11), e78712. [Link]

  • Vaitinadapoul, A., & Psoriasis, A. (2011). Use of Kv1.3 Blockers for Inflammatory Skin Conditions. Current medicinal chemistry, 17(25), 2882–2896. [Link]

  • Metrion Biosciences. (n.d.). CHO-KV 1.3 and current clamp using Qube 384: another perspective of ion channel behaviour.
  • Stansfeld, P. J., & Miles, A. J. (2023). Advances in ion channel high throughput screening: where are we in 2023?. Expert opinion on drug discovery, 18(12), 1335–1346. [Link]

  • Sophion Bioscience. (n.d.). Multi-parameter ion channel screening: mechanism-of-action data directly from HTS.
  • Chen, D., & Wang, J. (2019). Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases. Toxins, 11(10), 573. [Link]

  • Zimin, P. I., Chugunov, P., & Feofanov, A. (2021). Bioengineered System for High Throughput Screening of Kv1 Ion Channel Blockers. Semantic Scholar. Retrieved from [Link]

  • Weaver, C. D. (2012). Ion Channel Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Li, M., & Lester, H. A. (2001). High throughput screening technologies for ion channels. Annual review of pharmacology and toxicology, 41, 579–610. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common problems in the synthesis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Welcome to the Technical Support Center for the synthesis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid . As a Senior Application Scientist, I have designed this guide to address the mechanistic hurdles, co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid .

As a Senior Application Scientist, I have designed this guide to address the mechanistic hurdles, common pitfalls, and optimization strategies for this specific coupling reaction. This molecule is a highly valuable building block, frequently utilized in the development of YAP/TAZ-TEAD interaction inhibitors and other novel therapeutics[1][2].

The synthesis relies on the nucleophilic substitution of 3-chloro-1,2-benzisothiazole 1,1-dioxide (commonly known as pseudo-saccharin chloride) with β -alanine (3-aminopropanoic acid). While conceptually straightforward, the unique electronic properties of the benzisothiazole core and the zwitterionic nature of the amino acid present distinct experimental challenges.

Synthetic Workflow & Mechanistic Pathway

The reaction proceeds via an addition-elimination mechanism at the highly electrophilic C3 position of the pseudo-saccharin chloride ring. Because pseudo-saccharin chloride is highly sensitive to nucleophilic attack[3][4], controlling the reaction environment is critical to prevent premature hydrolysis or side reactions.

G Saccharin Saccharin (Starting Material) PCl5 PCl5, 180-220°C (Chlorination) Saccharin->PCl5 PSC Pseudo-saccharin chloride (Highly Electrophilic) PCl5->PSC BetaAlanine β-Alanine Ester + TEA/DIPEA PSC->BetaAlanine Nucleophilic Substitution TargetEster Intermediate Ester BetaAlanine->TargetEster Hydrolysis LiOH/H2O (Deprotection) TargetEster->Hydrolysis Target Target Compound (Amphoteric Product) Hydrolysis->Target

Caption: Stepwise synthetic workflow from Saccharin to 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimal conditions for the critical coupling step, comparing the free acid approach versus the ester-protection approach.

ParameterMethod A: Direct Coupling (Free Acid)Method B: Ester Protection (Recommended)
Nucleophile State β -Alanine (Zwitterion) β -Alanine ethyl/tert-butyl ester HCl
Solvent Aqueous Dioxane or THF/H₂OAnhydrous THF, MeCN, or DCM
Base NaHCO₃ or NaOH (Aqueous)Triethylamine (TEA) or DIPEA (Organic)
Stoichiometry (Amine:Cl) 1.2 : 1.01.1 : 1.0
Temperature 0°C to Room Temperature0°C warming to 60°C
Primary Risk High rate of chloride hydrolysisRequires subsequent ester deprotection
Expected Yield 20% - 40%75% - 85% (Over two steps)

Troubleshooting & Expert FAQs

Q1: My reaction yield is extremely low, and LC-MS/NMR indicates that my primary isolated product is Saccharin. What is happening? The Causality: You are experiencing competitive hydrolysis. Pseudo-saccharin chloride is an aggressively reactive electrophile designed to react with nucleophiles like amines and alcohols[4][5]. If there is trace water in your solvent, or if your β -alanine is damp, the water acts as a competing nucleophile. The chloride is displaced by OH⁻, immediately tautomerizing/rearranging back to the thermodynamically stable saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide)[3][6]. The Solution:

  • Use strictly anhydrous solvents (e.g., dry THF or MeCN stored over molecular sieves).

  • Perform the reaction under an inert atmosphere (Argon or N₂).

  • Ensure your amine source is thoroughly dried under a vacuum before use.

Q2: I am using free β -alanine in anhydrous THF with Triethylamine, but the reaction is a heterogeneous slurry and no product is forming. Why? The Causality: β -alanine naturally exists as a zwitterion ( H3​N+ -CH₂-CH₂-COO⁻). In this state, the amine group lacks the free lone pair required to execute a nucleophilic attack on the pseudo-saccharin chloride. Furthermore, zwitterions are highly insoluble in aprotic organic solvents like THF, preventing the reagents from physically interacting. The Solution: You have two options.

  • The Ester Route (Preferred): Use β -alanine ethyl ester hydrochloride. The esterification masks the carboxylic acid, preventing zwitterion formation and rendering the molecule highly soluble in THF/DCM. The addition of TEA frees the amine for smooth nucleophilic attack.

  • The Schotten-Baumann Route: If you must use the free acid, you must use a biphasic system (e.g., Water/Dioxane) with a strong inorganic base (NaOH) to fully deprotonate the carboxylic acid and the amine. However, refer to Q1: aqueous conditions will sacrifice a portion of your pseudo-saccharin chloride to hydrolysis.

Q3: The coupling worked, but I am losing all my product during the aqueous workup. How do I isolate it? The Causality: The target molecule, 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, is highly amphoteric. It contains a carboxylic acid (pKa ~4.0) and a sulfonamidine-like secondary amine (the NH attached to the benzothiazole ring is highly electron-withdrawn, with a pKa ~5.5-6.5). At physiological or neutral pH, the molecule is highly water-soluble. The Solution:

  • If you used the ester route, perform the hydrolysis with LiOH in THF/Water.

  • To isolate, carefully acidify the aqueous layer with 1M HCl to pH 2.0 - 2.5 . At this specific pH, both the carboxylic acid and the sulfonamidine nitrogen are protonated/neutralized, representing the molecule's isoelectric point. The product will typically crash out of the aqueous solution as a white/beige precipitate, which can be collected by vacuum filtration[1].

Troubleshooting Start Low Yield / Reaction Failure Check1 Is Saccharin the main byproduct? Start->Check1 Yes1 Moisture Issue: Dry solvents & reagents. Use Argon atmosphere. Check1->Yes1 Yes No1 Is unreacted β-alanine present? Check1->No1 No Yes2 Solubility/Zwitterion Issue: Use β-alanine ester or add TEA/DIPEA. No1->Yes2 Yes No2 Product lost during workup? No1->No2 No Yes3 Amphoteric loss: Adjust aqueous layer strictly to pH 2.0-2.5 to precipitate. No2->Yes3 Yes

Caption: Diagnostic decision tree for troubleshooting the synthesis of the target compound.

Validated Step-by-Step Protocol (Ester Route)

This protocol utilizes the ester-protection strategy to bypass zwitterion insolubility and prevent chloride hydrolysis, ensuring maximum E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards.

Step 1: Preparation of Pseudo-saccharin chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) Note: This reagent is commercially available, but if synthesized in-house, strict conditions apply[3][6].

  • Charge a flame-dried round-bottom flask with Saccharin (1.0 eq) and Phosphorus pentachloride (PCl₅) (1.2 eq)[3].

  • Heat the neat mixture to 180–220 °C for 4 hours under a condenser[3]. The mixture will liquefy as POCl₃ is generated.

  • Cool to 100 °C and remove POCl₃ via vacuum distillation[3].

  • Crystallize the residue from anhydrous toluene/chloroform to yield pseudo-saccharin chloride as colorless needles[7]. Store strictly under argon in a desiccator.

Step 2: Anhydrous Coupling

  • In a flame-dried flask flushed with Argon, suspend β -alanine ethyl ester hydrochloride (1.1 eq) in anhydrous THF (0.2 M).

  • Add Triethylamine (TEA) (2.5 eq) dropwise at 0 °C. The solution will become cloudy as TEA-HCl precipitates, freeing the amine. Stir for 15 minutes.

  • Dissolve pseudo-saccharin chloride (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C[3].

  • Allow the reaction to warm to room temperature, then heat to 60 °C for 12–24 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1)[3].

  • Quench with cold water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the intermediate ester.

Step 3: Ester Hydrolysis and Isoelectric Isolation

  • Dissolve the intermediate ester in a 3:1 mixture of THF:H₂O.

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) and stir at room temperature for 2–4 hours until TLC indicates complete consumption of the ester.

  • Evaporate the THF under reduced pressure (do not heat excessively).

  • Cool the remaining aqueous phase in an ice bath.

  • Critical Step: Slowly add 1M HCl dropwise while monitoring with a pH meter. Stop exactly at pH 2.0 – 2.5.

  • A beige/white powder will precipitate[1]. Stir for an additional 30 minutes at 0 °C to ensure complete crystallization.

  • Filter the solid, wash with ice-cold water, and dry under high vacuum to afford pure 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid.

References

  • ZFIN. (n.d.). ZFIN ChEBI: 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). HK1259388A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma.
  • Google Patents. (n.d.). WO2017064277A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma.
  • ResearchGate. (2020). Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). Retrieved from[Link]

  • National Institutes of Health (PMC). (2025). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. Retrieved from[Link]

  • Exploration PUB. (2023). Hybrid azole-based conjugates as upcoming anticancer and antimicrobial agents. Retrieved from[Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2013). Derivatization Spectroscopy-A Challenging Era for Analysis of Drug. Retrieved from [Link]

  • D-NB. (n.d.). Serendipitous Identification of a Covalent Activator of Liver Pyruvate Kinase. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Benzisothiazole Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for benzisothiazole derivative synthesis. 1,2-Benzisothiazoles are critical pharmacophores in drug development, particularly for atypical antipsychotics (e.g., ziprasidone, lurasid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzisothiazole derivative synthesis. 1,2-Benzisothiazoles are critical pharmacophores in drug development, particularly for atypical antipsychotics (e.g., ziprasidone, lurasidone) and anti-infective agents. However, their synthesis is frequently bottlenecked by poor atom economy, over-oxidation, and inefficient cyclization.

This guide is designed for research scientists and process chemists. It provides mechanistic troubleshooting, validated protocols, and quantitative data to help you optimize your S–N bond formation and cyclization workflows.

Part 1: Troubleshooting Workflows & Visual Diagnostics

Before diving into specific chemical interventions, consult the diagnostic workflow below to identify the root cause of your yield loss.

Troubleshooting Start Low Yield in Benzisothiazole Synthesis Q1 Using bis(2-cyanophenyl) disulfide? Start->Q1 A1_Yes Add DMSO/IPA to reoxidize thiol byproduct Q1->A1_Yes Yes Q2 Oxidative cyclization of 2-mercaptobenzamide? Q1->Q2 No A2_Yes Check for over-oxidation (sulfoxide/sulfone) Q2->A2_Yes Yes Q3 Condensing dilithiated β-ketoesters? Q2->Q3 No A2_Fix Switch to milder oxidant or control temp A2_Yes->A2_Fix A3_Yes Add TMEDA to break lithium aggregates Q3->A3_Yes Yes

Troubleshooting workflow for resolving low yields in benzisothiazole synthesis.

Part 2: Frequently Asked Questions (Mechanisms & Causality)

Q1: My synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole from bis(2-cyanophenyl) disulfide is stalling at roughly 40-50% yield, despite prolonged heating. How can I drive this to completion? A1: This is a classic atom-economy bottleneck. When piperazine attacks the disulfide, it cleaves the S–S bond, forming the desired sulfenamide intermediate (which cyclizes to your product) and liberating one equivalent of a free thiol (2-cyanobenzenethiol) as a leaving group[1]. Without an oxidant, this thiol cannot re-enter the reaction cycle, capping your theoretical yield at 50%. The Fix: To break this ceiling, introduce an in situ oxidant. Adding 2.2 equivalents of dimethyl sulfoxide (DMSO) and a small amount of isopropanol (IPA) at 120–130 °C will continuously reoxidize the liberated thiol back into the starting disulfide[1]. This enables nearly 100% theoretical atom economy, pushing the reaction towards 80% yield.

Q2: During the oxidative cyclization of 2-mercaptobenzamides, my LC-MS shows significant M+16 and M+32 peaks instead of the desired 1,2-benzisothiazole. What is happening? A2: The M+16 and M+32 peaks correspond to the sulfoxide (1-oxide) and sulfone (1,1-dioxide) derivatives, respectively. This indicates over-oxidation of the sulfur atom. Reagents like nitric acid (generated from KNO3/H2SO4) or unbuffered hydrogen peroxide are notorious for pushing the oxidation state past the desired S–N bond formation, often yielding less than 47% of the target[2]. The Fix: The sulfur atom in the newly formed isothiazole ring remains highly nucleophilic. To prevent over-oxidation, switch to a milder, controlled oxidant (e.g., iodine/K2CO3) or use carefully titrated 30% H2O2 catalyzed by ruthenium chloride, and strictly monitor the reaction temperature[2][3].

Q3: I am attempting a condensation-cyclization of dilithiated β-ketoesters with 1,2-benzisothiazol-3(2H)-one-1,1-dioxide (saccharin) to form 3-substituted 1,2-benzisothiazole-1,1-dioxides, but the yields are extremely poor. How can I optimize this? A3: The poor yield is likely due to the aggregation of the lithium enolates in solution, which drastically reduces their nucleophilicity and prevents efficient condensation with the sterically hindered saccharin core[4]. The Fix: Introduce N,N,N',N'-tetramethylethylenediamine (TMEDA) to the reaction mixture. TMEDA effectively coordinates with the lithium ions, breaking up the aggregates and forming more reactive, monomeric dilithiated species. This simple additive has been shown to significantly improve the yields of these specific condensation products[4].

Part 3: Mechanistic Pathway of Disulfide Reoxidation

Understanding the catalytic cycle of the disulfide route is crucial for scaling up atypical antipsychotic intermediates. The diagram below illustrates how DMSO acts as an in situ oxidant to rescue the lost thiol equivalent.

Mechanism A Bis(2-cyanophenyl) disulfide C Sulfenamide Intermediate A->C Cleavage B Piperazine (Excess) 120-140°C B->C Nucleophilic Attack D 3-(1-piperazinyl)- 1,2-benzisothiazole C->D Cyclization E Thiol Byproduct (2-cyanobenzenethiol) C->E Leaving Group F DMSO / IPA (In situ Oxidant) E->F Oxidation F->A Reoxidized to Disulfide

Mechanism of disulfide cleavage and DMSO-mediated reoxidation for atom economy.

Part 4: Quantitative Yield Comparisons

The choice of oxidant in the bis(2-cyanophenyl) disulfide route drastically impacts the final yield. Table 1 summarizes the quantitative data for various in situ oxidants used to trap the sulfenamide intermediate[1].

Table 1: Impact of In Situ Oxidants on Disulfide Cleavage Yields

OxidantEquivalentsTemp (°C)Time (h)Yield (%)Mechanistic Notes
None N/A140-1451138%Stalls due to un-recycled thiol leaving group (50% theoretical max).
Air (O2) Excess12024~60%Mass transfer limitations result in slow reoxidation.
Cupric Acetate 2.01201865%Effective reoxidation, but introduces heavy metal contamination.
DMSO 2.2120-1302475-80%Optimal atom economy; generates volatile DMS byproduct.

Part 5: Self-Validating Experimental Protocols

Protocol A: High-Yield Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole via DMSO Reoxidation

This protocol utilizes DMSO to ensure complete conversion of the disulfide starting material[1].

Materials:

  • Bis(2-cyanophenyl) disulfide (1.0 equiv)

  • Anhydrous piperazine (10.0 equiv)

  • Dimethyl sulfoxide (DMSO) (2.2 equiv)

  • Isopropanol (IPA) (1.0–1.2 mL/g of disulfide)

Step-by-Step Methodology:

  • Setup: Equip a reactor with a reflux condenser, a mechanical stirrer, and an overhead gas line routed to a scrubber containing a 15% NaOCl solution (or aqueous potassium permanganate slurry).

  • Charge: Add the bis(2-cyanophenyl) disulfide, anhydrous piperazine, DMSO, and IPA to the reactor. Note: Excess piperazine is required to efficiently trap the sulfenamide intermediate and prevent bis-substitution.

  • Heating: Heat the highly concentrated mixture to 120–130 °C.

  • Self-Validation Checkpoint 1 (Reaction Progress): As the reaction reaches temperature, dimethyl sulfide (DMS) gas will be generated as a byproduct of the DMSO oxidation cycle. The distinct odor of DMS (safely neutralized by the NaOCl scrubber) is a positive physical indicator that the thiol is being successfully reoxidized.

  • Monitoring: Maintain the temperature for 24 hours. Monitor via TLC or HPLC. The labile side product, 3-(2-cyanophenylthio)-1,2-benzisothiazole, should be consumed within the first 1–2 hours.

  • Workup: Cool the mixture, dilute with water to precipitate the product, and extract/crystallize as required to isolate 3-(1-piperazinyl)-1,2-benzisothiazole (Expected yield: 75–80%).

Protocol B: Transition-Metal-Free Synthesis of 1,2-Benzisothiazoles from Amidine

An alternative green chemistry approach utilizing elemental sulfur[5].

Materials:

  • o-Haloarylamidine (1.0 equiv)

  • Elemental Sulfur (S8) (2.0 equiv)

  • Base (e.g., K2CO3) (2.0 equiv)

  • Solvent (e.g., DMF or DMSO)

Step-by-Step Methodology:

  • Preparation: In a sealed tube or round-bottom flask, combine the o-haloarylamidine, elemental sulfur, and base in the chosen solvent.

  • Reaction: Stir the mixture at 100–120 °C under an inert atmosphere (N2 or Argon).

  • Self-Validation Checkpoint 2 (Visual Cue): The reaction mixture will initially appear as a heterogeneous suspension due to the elemental sulfur. As the S–N and C–S bond formations proceed, the sulfur will be consumed, and the mixture will transition into a more homogeneous, deeply colored solution.

  • Completion: Monitor by TLC (UV active). Once the starting amidine is consumed (typically 8-12 hours), cool to room temperature.

  • Isolation: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na2SO4, and purify via column chromatography.

References

  • New Disulfide Route to 3-(1-Piperazinyl)-1,2-benzisothiazole. Nucleus for Atypical Antipsychotic Drugs Source: Organic Process Research & Development - ACS Publications URL:[Link][1]

  • Product Class 16: Benzisothiazoles Source: Thieme-Connect URL:[Link][2]

  • The preparation of 3-substituted 1,2-benzisothiazole-1,1-dioxides from the condensation-cyclization of dilithiated β-ketoesters with methyl 2-(aminosulfonyl)benzoate or 1,2-benzisothiazol-3(2H)-one-1,1-dioxide Source: R Discovery URL:[Link][4]

  • Synthesis of benzo[d]isothiazoles: an update Source: ResearchGate URL:[Link][5]

  • CN118063402A - A kind of synthetic process of saccharin Source: Google Patents URL:[3]

Sources

Troubleshooting

Degradation pathways of benzisothiazole compounds under stress conditions

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals studying the degradation pathways of benzisothiazole compounds under stress conditions. It is designe...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals studying the degradation pathways of benzisothiazole compounds under stress conditions. It is designed to offer both foundational knowledge and practical troubleshooting advice to navigate the complexities of forced degradation studies for this important class of heterocyclic compounds.

Introduction to Benzisothiazole Stability

Benzisothiazole and its derivatives are prevalent scaffolds in pharmaceuticals and industrial chemicals.[1][2][3] Understanding their stability and degradation pathways is critical for ensuring the safety, efficacy, and shelf-life of products.[3] Forced degradation studies, or stress testing, are essential to identify likely degradation products, elucidate degradation mechanisms, and develop stability-indicating analytical methods.[4][5] This guide will delve into the primary degradation pathways—hydrolysis, oxidation, and photolysis—and provide practical guidance for your experimental work.

Core Degradation Pathways and Mechanisms

Benzisothiazole compounds can degrade through several mechanisms, primarily involving the thiazole ring or the fused benzene ring. The specific pathway is influenced by the substituents on the benzisothiazole core and the nature of the environmental stress.

Hydrolytic Degradation

Hydrolysis involves the reaction of the compound with water, often catalyzed by acidic or basic conditions. The stability of the isothiazolone ring, in particular, can be pH-dependent.[6][7][8]

  • Mechanism: Under basic conditions, the isothiazolone ring is susceptible to hydrolytic cleavage. For 1,2-benzisothiazolin-3-one (BIT), it is generally considered hydrolytically stable in a wide pH range (4-12), which is an advantage for many formulations.[6] However, other isothiazolinones show decreased stability in alkaline solutions.[6] For 2-aminobenzothiazoles, hydrolysis can occur, and for derivatives like Schiff bases, the imine bond is particularly susceptible.[9][10]

  • Potential Degradants: Ring-opening products are the primary degradants. For instance, the hydrolysis of 2-aminobenzothiazoles can yield 2-aminobenzenethiols.[10]

Oxidative Degradation

Oxidation can be induced by various agents such as hydrogen peroxide, metal ions, or dissolved oxygen.[5] The sulfur atom in the thiazole ring is a common site for oxidation.

  • Mechanism: The sulfur atom can be oxidized to form sulfoxides and subsequently sulfones. For instance, 2-mercaptobenzothiazole (MBT) can be oxidized to its disulfide, 2,2'-dithiobis(benzothiazole) (MBTS).[11] Further oxidation can lead to the opening of the thiazole ring.[1][12][13] For 2-aminobenzothiazole, oxidation can lead to colored impurities like 2-azobenzothiazoles.[9]

  • Potential Degradants: Common oxidative degradants include sulfoxides, sulfones, and ring-opened products such as acylamidobenzene sulfonates.[1][13]

Photolytic Degradation

Photodegradation is induced by exposure to light, particularly UV radiation.[4] The energy from the light can excite the molecule, leading to bond cleavage and rearrangement.

  • Mechanism: Photodegradation of benzisothiazolinone can involve a combination of isomerization, oxidation, hydroxylation, hydrolysis, and elimination processes.[14][15] For benzothiazole (BTH), photodegradation is an efficient process, often involving hydroxyl radicals, which can lead to hydroxylation and ring opening.[16][17][18] Saccharin, a related benzisothiazole derivative, also undergoes photodegradation.[19][20][21]

  • Potential Degradants: A variety of photoproducts can be formed, including hydroxylated derivatives and ring-opened structures.[14][15][16][18] Some photoproducts may be more toxic than the parent compound.[14][15]

Troubleshooting Guide for Degradation Studies

This section addresses common issues encountered during the forced degradation analysis of benzisothiazole compounds.

Problem Potential Cause Troubleshooting Steps
No or minimal degradation observed. The stress conditions are too mild. The compound is highly stable under the applied conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.[22] For photostability, ensure a sufficiently high light intensity and exposure time. If the compound is inherently stable, document the conditions tested and provide a scientific rationale.
Complete or near-complete degradation. The stress conditions are too harsh, leading to the formation of secondary and tertiary degradants that may not be relevant to real-world storage.[23]Reduce the concentration of the stressor, the temperature, or the exposure time.[23] Conduct time-course experiments to find the optimal duration for achieving a target degradation of 5-20%.[22]
Poor peak shape or resolution in HPLC analysis. The analytical method is not optimized for separating the parent compound from its degradants, which may have similar polarities.Optimize the HPLC method by adjusting the mobile phase composition, pH, gradient slope, or column chemistry.[24] Consider a different detector if degradants lack a strong UV chromophore.
Inconsistent or irreproducible results. Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). Inaccurate sample preparation or handling.Ensure precise control over all experimental parameters. Use calibrated equipment. Follow a standardized and well-documented protocol for sample preparation and analysis.
Appearance of unexpected peaks in the chromatogram. Contamination from reagents, solvents, or the experimental setup. Interaction between the drug substance and excipients in a formulation.Analyze blank samples (placebo and/or solvent with stressors) to identify any extraneous peaks. If studying a drug product, assess potential drug-excipient interactions.
Mass imbalance (sum of parent compound and degradants is significantly less than 100%). Some degradants may not be detected by the analytical method (e.g., lack of a UV chromophore). Degradants may be volatile or have poor chromatographic properties.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector.[24] Ensure the analytical method is capable of eluting all potential degradants.
Sample color changes upon storage or during the experiment. This often indicates oxidative or photolytic degradation.[9] For example, 2-aminobenzothiazole derivatives can form colored impurities upon oxidation.[9]Store samples protected from light and in an inert atmosphere if sensitivity to oxidation is suspected. Assess the purity of the sample before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial stress conditions for a typical benzisothiazole compound?

A1: For a previously uncharacterized benzisothiazole derivative, start with the following conditions and adjust as needed to achieve 5-20% degradation:[22]

  • Hydrolysis: 0.1 M HCl and 0.1 M NaOH at room temperature, then at an elevated temperature (e.g., 60-80°C).

  • Oxidation: 3% H₂O₂ at room temperature.[5]

  • Photolysis: Expose the solid and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Thermal: Expose the solid compound to dry heat at an elevated temperature (e.g., 80-100°C).

Q2: How do I choose the right analytical technique for monitoring degradation?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique. However, for comprehensive analysis, especially for identifying unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[24][25][26] This allows for the determination of the mass-to-charge ratio of the degradants, which is crucial for structural elucidation.

Q3: What should I do if a degradation product is formed but I cannot identify its structure?

A3: If LC-MS does not provide enough information for structural elucidation, you may need to isolate the degradation product using preparative HPLC. The isolated compound can then be analyzed by other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to determine its structure.

Q4: Are degradation products of benzisothiazole compounds always less active or more toxic?

A4: Not necessarily. While degradation often leads to a loss of efficacy, some degradation products can be more toxic or have different pharmacological activities than the parent compound.[14][15] Therefore, it is important to identify and, if necessary, toxicologically qualify any significant degradation products.

Q5: How does the pH of the formulation affect the stability of benzisothiazole compounds?

A5: The pH can have a significant impact on the stability, particularly for hydrolytic degradation.[6][7][8] For benzisothiazolinone (BIT), it is generally stable over a wide pH range.[6] However, for other derivatives, especially those with ionizable groups, the stability can be highly pH-dependent.[27] It is crucial to evaluate the stability of your compound at the intended pH of the final formulation.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of the benzisothiazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Prepare 0.1 M HCl and 0.1 M NaOH solutions.

  • Stress Conditions:

    • In separate vials, add an aliquot of the stock solution to the 0.1 M HCl and 0.1 M NaOH solutions to achieve a final drug concentration of approximately 100 µg/mL.

    • Prepare a control sample by adding the same aliquot of the stock solution to purified water.

    • Incubate the vials at room temperature and at an elevated temperature (e.g., 60°C).

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of the benzisothiazole compound as described in Protocol 1.

    • Prepare a 3% (v/v) hydrogen peroxide solution.

  • Stress Conditions:

    • In a vial, add an aliquot of the stock solution to the 3% H₂O₂ solution to achieve the desired final drug concentration.

    • Prepare a control sample in purified water.

    • Keep the vials at room temperature, protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points.

    • Analyze the samples by HPLC. It may be necessary to quench the reaction by adding a reducing agent before analysis.

Visualizing Degradation Pathways

The following diagrams illustrate potential degradation pathways for representative benzisothiazole compounds.

cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation A 2-Aminobenzothiazole Derivative (e.g., Schiff Base) B 2-Aminobenzothiazole A->B Hydrolysis (H+ or OH-) C Aldehyde/Ketone A->C Hydrolysis (H+ or OH-) D 2-Mercaptobenzothiazole (MBT) E 2,2'-Dithiobis(benzothiazole) (MBTS) D->E Oxidation F Thiazole Ring-Opened Products E->F Further Oxidation G Benzisothiazolinone (BIT) H Isomerization, Oxidation, Hydroxylation, Hydrolysis, and Elimination Products G->H UV/Vis Light

Caption: General degradation pathways for different classes of benzisothiazole compounds.

start Start Forced Degradation Study conditions Expose Drug Substance to Stress Conditions (Acid, Base, Peroxide, Heat, Light) start->conditions sampling Collect Samples at Defined Time Points conditions->sampling analysis Analyze Samples by Stability-Indicating HPLC/LC-MS sampling->analysis degradation Assess % Degradation analysis->degradation pathway Identify Degradation Products and Elucidate Pathways degradation->pathway If degradation > 5% end Complete Study degradation->end If degradation < 5% pathway->end

Caption: Experimental workflow for a forced degradation study.

References

  • The oxidative degradation of 2-mercaptobenzothiazole at the interface of beta-MnO2 and water. PubMed. Available at: [Link]

  • Relationship between oxidative degradation of 2-mercaptobenzothiazole and physicochemical properties of manganese (hydro)oxides. ConnectSci. Available at: [Link]

  • Degradation of Artificial Sweetener Saccharin Sodium by Advanced Oxidation Technology. Semantic Scholar. Available at: [Link]

  • Photocatalytic degradation of emerging contaminants: artificial sweeteners. CABI Digital Library. Available at: [Link]

  • Degradation of artificial sweeteners via direct and indirect photochemical reactions. PubMed. Available at: [Link]

  • Oxidative degradation of 0.06 mM 2-mercaptobenzothiazole (MBT) by... ResearchGate. Available at: [Link]

  • Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. ACS Publications. Available at: [Link]

  • Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters. ResearchGate. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. Available at: [Link]

  • Degradation of saccharin by UV/H2O2 and UV/PS processes: A comparative study. ResearchGate. Available at: [Link]

  • Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology. Available at: [Link]

  • Effect of pH on fluorescence intensity ratio of benzothiazole... ResearchGate. Available at: [Link]

  • Microbial and photolytic degradation of benzothiazoles in water and wastewater. Lund University. Available at: [Link]

  • benzothiazole-degradation Research Articles - Page 1. R Discovery. Available at: [Link]

  • DEGRADATION OF 2-MERCAPTOBENZOTHIZAOLE IN MICROBIAL ELECTROLYSIS CELLS. arXiv. Available at: [Link]

  • The performance and pathway of benzothiazole degradation by electron beam irradiation. ScienceDirect. Available at: [Link]

  • The performance and pathway of benzothiazole degradation by electron beam irradiation. PubMed. Available at: [Link]

  • Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. ResearchGate. Available at: [Link]

  • Photodegradation of Benzisothiazolinone: Identification and Biological Activity of Degradation Products. PubMed. Available at: [Link]

  • The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PMC. Available at: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. Available at: [Link]

  • Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. RSC Publishing. Available at: [Link]

  • Oxidative ring-opening of benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available at: [Link]

  • Oxidative Ring-Opening of Benzothiazole Derivatives. TSpace. Available at: [Link]

  • The microbial degradation of benzothiazoles. FAO AGRIS. Available at: [Link]

  • The Synthesis of Benzisothiazole and Benzothiazole Natural Products. University of Nottingham Repository. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs – A review. ResearchGate. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Generation of thionitroso compounds by benzisothiazole ring opening. RSC Publishing. Available at: [Link]

  • Ring opening of the benzothiazole system. RSC Publishing. Available at: [Link]

  • HPLCとUV分光法によるいろいろなベンゾチアゾール類の光分解過程のモニタリング LC-MSの光生成物の同定への適用. J-Global. Available at: [Link]

  • Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. MDPI. Available at: [Link]

  • Dissipation and sorption–desorption of benzisothiazolinone in agricultural soils and identification of its metabolites. RSC Publishing. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Influence of PH On The Stability of Pharmaceutical. Scribd. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Major Analytical Problems in Current Pharmaceutical Drug Products. JournalsPub. Available at: [Link]

  • Navigating the Complexities: Addressing Challenges in Stability Testing of Biopharmaceuticals. Hilaris. Available at: [Link]

Sources

Optimization

How to avoid impurities during the purification of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purific...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid. As Senior Application Scientists, our goal is to explain the causality behind common purification challenges and provide robust, field-proven protocols to ensure the highest purity of your target compound.

FAQ 1: My final product is contaminated with unreacted starting materials. How can I remove them and prevent this issue in subsequent experiments?

Answer:

This is a common issue stemming from either incomplete reaction kinetics or the co-precipitation of starting materials with your product during workup. The two primary starting materials, a saccharin precursor and 3-aminopropanoic acid (β-alanine), have distinct physicochemical properties that can be exploited for their removal.

Root Cause Analysis:

  • Saccharin Precursor: Most syntheses utilize a saccharin derivative that is acidic. Its persistence indicates an incomplete reaction.

  • 3-Aminopropanoic Acid (β-Alanine): This is a zwitterionic amino acid, making it soluble in aqueous media but potentially prone to crashing out of solution at its isoelectric point.[1]

Troubleshooting and Purification Protocol:

A pH-based liquid-liquid extraction is highly effective. The target molecule is amphoteric, possessing both a weakly basic secondary amine and a carboxylic acid, while the common impurities are primarily acidic (saccharin precursor) or zwitterionic (β-alanine).

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Acidic Wash (Removes β-Alanine): Perform a wash with a dilute acidic solution (e.g., 1 M HCl). This protonates the amino group of any residual β-alanine, forming a water-soluble hydrochloride salt that partitions into the aqueous layer.

  • Basic Wash (Removes Saccharin Precursor): Next, wash the organic layer with a mild basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃). The acidic N-H of the saccharin precursor will be deprotonated, forming a sodium salt that is highly soluble in the aqueous phase. Your target compound's carboxylic acid will also form a salt, but it may have lower aqueous solubility or can be re-protonated and extracted back in the final steps.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Prevention Strategies:

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the limiting reagent.

  • Stoichiometry: Employ a slight excess (1.1-1.2 equivalents) of one of the starting materials (often the more easily removed one) to drive the reaction to completion.

FAQ 2: My analysis shows an isomeric impurity with the same mass as my product. What is it, and how can I separate them?

Answer:

The presence of an isomer strongly suggests the formation of an O-substituted side product alongside your desired N-substituted product.

Mechanistic Explanation (Causality):

Saccharin is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen atom and the exocyclic carbonyl oxygen atom.[2] During synthesis, the incoming nucleophile (3-aminopropanoic acid) can attack either site. While N-substitution is generally favored, O-substitution can occur, leading to the formation of 3-{[1,1-dioxo-1,2-benzisothiazol-3(2H)-ylidene]amino}propanoic acid.

According to Hard and Soft Acid-Base (HSAB) theory, "hard" electrophiles tend to react at the "hard" oxygen site, while "soft" electrophiles favor the "softer" nitrogen atom. The reaction conditions play a crucial role in directing this selectivity.

Troubleshooting and Purification Protocol:

The N- and O-substituted isomers typically have different polarities and crystallizing properties.

  • Column Chromatography: This is the most reliable method for separating the isomers. A silica gel column is effective.

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Mobile Phase: A gradient system of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent peak tailing caused by the carboxylic acid moiety.

  • Fractional Recrystallization: This can be effective if the isomers have sufficiently different solubilities in a particular solvent system. This method often requires optimization.

Prevention Strategies:

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) generally favor N-alkylation (and by extension, N-amination).

  • Base and Counter-ion: The choice of base used to deprotonate saccharin can influence the reaction's regioselectivity.

FAQ 3: I'm observing a significant impurity that appears to be a ring-opened derivative of saccharin. How does this form, and how can I avoid it?

Answer:

The presence of a ring-opened impurity, such as an o-sulfamoylbenzoic acid derivative, indicates the hydrolytic cleavage of the sulfonamide bond within the benzisothiazole ring system.

Mechanistic Explanation (Causality):

The saccharin ring, while relatively stable, is susceptible to cleavage under harsh nucleophilic or basic conditions, especially at elevated temperatures.[3][4] This hydrolysis breaks the N-S bond, opening the five-membered ring to yield a derivative of 2-sulfamoylbenzoic acid.

Reactant Saccharin Moiety Product Ring-Opened Impurity (o-sulfamoylbenzoic acid derivative) Reactant->Product Hydrolysis Conditions Strong Base (e.g., NaOH) High Temperature Conditions->Reactant

Caption: Formation of ring-opened impurity from the saccharin core.

Troubleshooting and Purification Protocol:

The ring-opened impurity contains both a sulfonic acid (or sulfonamide) and a carboxylic acid group, making it significantly more polar and acidic than the target compound.

  • Aqueous Wash: This impurity can often be removed during the workup by washing the organic layer with water or a slightly basic solution, as it will preferentially partition into the aqueous phase.

  • Chromatography: If the wash is insufficient, the high polarity of the ring-opened product allows for easy separation via silica gel chromatography, where it will have a much lower retention factor (Rf) than the desired product.

Prevention Strategies:

  • Use Milder Bases: Opt for weaker inorganic bases like potassium carbonate (K₂CO₃) instead of strong hydroxides (NaOH, KOH).

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this increases the likelihood of side reactions and degradation.

FAQ 4: What analytical techniques are best for confirming the purity and identity of my final product?

Answer:

A combination of chromatographic and spectroscopic methods is essential for unambiguously confirming both the purity and the structural identity of your synthesized compound. Relying on a single technique is not sufficient for rigorous validation.[5]

cluster_workflow Analytical Validation Workflow cluster_techniques Spectroscopic & Chromatographic Analysis Purified_Compound Purified Compound HPLC HPLC (Purity %, Retention Time) Purified_Compound->HPLC Submit Sample NMR NMR (¹H, ¹³C) (Structure, Connectivity) Purified_Compound->NMR Submit Sample MS Mass Spec (HRMS) (Molecular Weight, Formula) Purified_Compound->MS Submit Sample IR IR Spec (Functional Groups) Purified_Compound->IR Submit Sample Data_Interpretation Data Interpretation & Structure Validation HPLC->Data_Interpretation NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation

Caption: A comprehensive workflow for analytical validation.

Recommended Analytical Techniques:

TechniqueInformation ProvidedTypical Experimental Parameters
HPLC Quantitative purity assessment (% purity), detection of trace impurities.Column: C18 reversed-phase. Mobile Phase: Acetonitrile/Water with 0.1% TFA or Formic Acid. Detection: UV at 254 nm.
¹H and ¹³C NMR Unambiguous structural elucidation, confirmation of atom connectivity.[5]Solvent: DMSO-d₆ or CDCl₃. Internal Standard: Tetramethylsilane (TMS).
Mass Spec (MS) Confirmation of molecular weight (Molecular Ion Peak). High-Resolution MS (HRMS) provides the exact elemental composition.[5]Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
IR Spectroscopy Confirmation of key functional groups.[5]Key Bands: C=O (carboxylic acid), N-H (amine), S=O (sulfonamide).

By integrating data from these techniques, you can confidently establish the identity, structure, and purity of your 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, which is a critical step before its use in further research or development applications.[5]

References
  • Jankowska, N., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-25. Available at: [Link]

  • Geisser, R. W., & Hart, H. (2019). Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. Google Patents, WO2019020488A1.
  • Baran, P. S. (2014). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. Available at: [Link]

  • Baran, P. S. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15000-15018. Available at: [Link]

  • El-Sayed, M. I., & El-Diwani, H. I. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(5), 227-34. Available at: [Link]

  • Ataman Kimya. 3-AMINOPROPANOIC ACID. Ataman Kimya. Available at: [Link]

  • PubMed. (2013). Synthesis and biological activity of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. Molecules. Available at: [Link]

  • FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). FooDB. Available at: [Link]

  • Greenberg, F. H. (1990). Saccharin alkylation: O vs. N substitution. Journal of Chemical Education, 67(7), 611. Available at: [Link]

  • ResearchGate. (2026). The Synthesis of Some Derivatives of Saccharin*. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Patch Clamp Recordings with 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (Compound 'BTS-3PA')

Welcome to the technical resource hub for investigators using 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, hereafter designated as BTS-3PA , in patch clamp electrophysiology. This guide is designed to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical resource hub for investigators using 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, hereafter designated as BTS-3PA , in patch clamp electrophysiology. This guide is designed to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices to ensure high-quality data acquisition. As Senior Application Scientists, we have synthesized field-proven insights and foundational principles to address the unique challenges of applying novel small molecules in electrophysiological studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, preparation, and application of BTS-3PA for patch clamp experiments.

Q1: What is the proposed mechanism of action for BTS-3PA?

A: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (BTS-3PA) is a novel compound featuring a benzothiazole dioxide scaffold. While research on this specific molecule is emerging, compounds with similar sulfonamide structures have been shown to modulate various ion channels. Its structure suggests potential interaction with voltage-gated potassium (Kv) channels or Transient Receptor Potential (TRP) channels. The propanoic acid moiety may influence its binding kinetics or intracellular access. We hypothesize a mechanism involving the stabilization of a specific channel conformation, potentially altering activation or inactivation kinetics.

Q2: How do I prepare a stock solution of BTS-3PA?

A: Due to its chemical structure, BTS-3PA is expected to have low solubility in aqueous solutions. Therefore, a stock solution in an organic solvent is required.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

  • Stock Concentration: Prepare a 10 mM stock solution to minimize the final concentration of DMSO in your working solution.

  • Procedure:

    • Weigh the required amount of BTS-3PA powder in a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, anhydrous DMSO.

    • Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C, protected from light.

Q3: What is the maximum recommended final concentration of DMSO in the extracellular solution?

A: The final concentration of the vehicle (DMSO) in your recording solution should be kept to a minimum to avoid off-target effects on ion channels and cell membranes. It is imperative to maintain a final DMSO concentration of ≤ 0.1% . Exceeding this concentration can alter membrane fluidity and directly affect channel gating, leading to artifacts that can be misinterpreted as a compound-specific effect.

Table 1: Dilution Scheme for BTS-3PA Stock Solution
Target Working ConcentrationVolume of 10 mM Stock (in µL)Final Volume of Extracellular Solution (in mL)Final DMSO Concentration
1 µM0.110.01%
10 µM1.010.1%
30 µM3.010.3% (Not Recommended)

Q4: How stable is BTS-3PA in the working solution?

A: BTS-3PA in the final, diluted extracellular solution should be prepared fresh for each experiment. Due to the high dilution factor, the compound may be prone to precipitation or adsorption to the perfusion tubing over time. It is best practice to use the prepared solution within 1-2 hours.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems that may arise during patch clamp recordings with BTS-3PA.

Issue 1: Loss of Gigaohm Seal or Increased Seal Instability Upon Compound Perfusion

  • Causality: This is one of the most common issues when applying a new compound. It can be caused by several factors:

    • Compound Precipitation: The compound may be coming out of solution at the working concentration, and the microscopic precipitate can mechanically disrupt the tight seal between the patch pipette and the cell membrane.

    • Vehicle Effects: The solvent (e.g., DMSO), even at low concentrations, can affect membrane integrity.

    • Direct Membrane Interaction: The compound itself might be interacting with lipids in the cell membrane, altering its physical properties and destabilizing the seal.

  • Troubleshooting Protocol:

    • Verify Solution Clarity: Before perfusion, visually inspect your final working solution against a dark background. If you see any cloudiness or precipitate, do not use it. Consider lowering the working concentration or preparing the dilution in a two-step process (e.g., 10 mM stock to 100 µM intermediate, then to the final concentration).

    • Run a Vehicle Control: This is a critical and non-negotiable step. Perfuse the cell with a control extracellular solution containing the same final concentration of DMSO (or other vehicle) but without BTS-3PA. This will definitively determine if the instability is caused by the vehicle itself.

    • Optimize Perfusion Speed: A high-speed perfusion system can create mechanical stress on the patched cell. Reduce the flow rate during the solution exchange to minimize physical disruption.

    • Pre-incubate the Slice/Cells: For slice recordings, pre-incubating the entire slice in the BTS-3PA solution for a few minutes before patching can sometimes lead to more stable recordings once the seal is formed.

Issue 2: No Observable Effect of BTS-3PA on the Measured Current

  • Causality: A lack of response can be as informative as a positive result, but it's essential to rule out technical failures.

    • Inactive Compound: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.

    • Perfusion System Failure: The solution containing BTS-3PA may not be reaching the cell.

    • Incorrect Target: The ion channel you are studying may not be a target for this compound.

    • Voltage-Dependence: The effect of the compound may only be apparent at specific membrane potentials (e.g., it may only bind to the open or inactivated state of the channel).

  • Troubleshooting Protocol:

    • Validate the Perfusion System: Before the experiment, test your perfusion system with a solution that gives a known, rapid response. For example, perfuse a high-potassium solution to observe the expected depolarization of the cell's resting membrane potential. This confirms that your system is delivering solutions effectively to the cell being recorded.

    • Test a Positive Control Compound: If possible, use a known blocker or activator for the channel of interest to confirm that the channels are present and functional in your preparation.

    • Vary the Voltage Protocol: Do not rely on a single voltage step or ramp.

      • To test for effects on activation, use a series of depolarizing steps.

      • To test for effects on inactivation, use a pre-pulse to various potentials before a test pulse.

      • A diagram illustrating a workflow for testing voltage dependence is provided below.

    • Prepare Fresh Aliquots: If you suspect compound degradation, thaw a fresh aliquot of the 10 mM stock solution and prepare a new working solution.

Diagram: Workflow for Diagnosing Lack of Compound Effect

G start No Effect Observed with BTS-3PA check_perfusion Is the perfusion system validated? (e.g., with high K+ solution) start->check_perfusion check_protocol Is the voltage protocol comprehensive? start->check_protocol check_compound Is the compound solution fresh? start->check_compound validate_perfusion Action: Validate perfusion system. Confirm solution reaches cell. check_perfusion->validate_perfusion No conclusion Conclude lack of effect on this target under these conditions. check_perfusion->conclusion Yes vary_protocol Action: Vary voltage protocol. Test for state-dependent effects. check_protocol->vary_protocol No check_protocol->conclusion Yes fresh_solution Action: Prepare fresh solution from a new stock aliquot. check_compound->fresh_solution No check_compound->conclusion Yes retest Re-test with BTS-3PA validate_perfusion->retest vary_protocol->retest fresh_solution->retest

Caption: A decision-making workflow for troubleshooting a null result.

Issue 3: Progressive "Rundown" of the Current After Compound Application

  • Causality: Rundown is a gradual decrease in current amplitude over time and can be exacerbated by intracellular dialysis or pharmacological agents.

    • Metabolic Disruption: BTS-3PA might interfere with cellular metabolic pathways required to keep the ion channel functional. Many channels require ATP or are modulated by intracellular signaling cascades that can be disrupted.

    • Irreversible Binding: The compound may be binding irreversibly or washing out very slowly, leading to a cumulative block that appears as rundown.

    • Enhanced Desensitization: The compound might be potentiating a natural desensitization or inactivation process of the channel.

  • Troubleshooting Protocol:

    • Include ATP and GTP in Pipette Solution: To support cellular metabolism and signaling, always include 2-4 mM Mg-ATP and 0.3-0.5 mM Na-GTP in your intracellular (pipette) solution, especially for whole-cell recordings.

    • Use the Perforated Patch Technique: If rundown persists and metabolic disruption is suspected, switch from whole-cell to the perforated patch configuration using agents like amphotericin B or gramicidin. This technique preserves the integrity of the intracellular environment, preventing the dialysis of essential endogenous molecules.

    • Perform a Washout Experiment: After applying BTS-3PA and observing an effect, perfuse the cell with the control extracellular solution for an extended period (5-10 minutes).

      • If the current amplitude returns to its baseline level, the effect is reversible.

      • If the current does not recover, this suggests irreversible binding or a slow wash-out, which is critical information for interpreting your data.

Diagram: Hypothetical Signaling Pathway and Compound Interaction

G membrane Cell Membrane channel Kv Channel Closed Open Inactivated bts3pa BTS-3PA (Extracellular) bts3pa->channel:c1 Stabilizes Open State? atp Intracellular ATP atp->channel

Caption: Proposed interaction of BTS-3PA with a voltage-gated channel.

References

  • Wulff, H., & Christophersen, P. (2018). Potassium Channels as Drug Targets. Springer. [Link]

  • Freund-Michel, V., & Frossard, N. (2008). The roles of solvents in the study of ion channels. Trends in Pharmacological Sciences, 29(9), 450-456. [Link]

  • Sánchez, M., et al. (2010). Effects of dimethyl sulfoxide on the biophysical properties of the hKv1.5 channel. Journal of Pharmacological and Toxicological Methods, 62(3), 196-203. [Link]

  • Hilgemann, D. W. (1997). Cytoplasmic ATP-dependent regulation of ion transporters and channels: mechanisms and messengers. Annual Review of Physiology, 59, 193-220. [Link]

  • Horn, R., & Marty, A. (1988). Muscarinic activation of ionic currents measured by a new whole-cell recording method. The Journal of General Physiology, 92(2), 145-159. [Link]

Optimization

Overcoming challenges in the characterization of benzothiazole derivatives

Welcome to the Analytical Troubleshooting Guide for Benzothiazole Derivatives. Benzothiazoles are a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous antimicrobial, antica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Guide for Benzothiazole Derivatives. Benzothiazoles are a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for numerous antimicrobial, anticancer, and anti-inflammatory compounds[1]. However, their unique physicochemical properties—specifically the basicity of the thiazole nitrogen and the tautomeric nature of 2-substituted derivatives—present distinct challenges during structural validation.

This guide synthesizes field-proven insights and self-validating protocols to help researchers overcome common bottlenecks in Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Section 1: NMR Spectroscopy - The Tautomerism Conundrum

FAQ: Why are the NH and aromatic signals of my 2-aminobenzothiazole derivative broadened or split in the ¹H NMR spectrum?

Causality: The 2-aminobenzothiazole scaffold primarily exists in a dynamic tautomeric equilibrium between two main forms: the amino form and the imino form[1]. While computational and experimental studies consistently show that the amino tautomer is the most stable configuration due to the preserved aromaticity of the benzothiazole ring system[1], the tautomeric equilibrium is highly sensitive to solvent polarity and temperature[2].

When the rate of interconversion between these tautomers occurs at an intermediate speed relative to the NMR timescale, the signals for the exchanging protons (and adjacent carbons) become severely broadened. If the exchange is sufficiently slow, you may observe split signals representing the distinct tautomeric populations[3].

Protocol: Variable Temperature (VT) NMR for Tautomer Resolution To validate whether signal broadening is caused by tautomerism rather than poor shimming or paramagnetic impurities, a self-validating VT-NMR protocol must be executed.

  • Sample Preparation: Dissolve 5–10 mg of the purified benzothiazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO- d6​ ) in a standard 5 mm NMR tube[4].

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25°C). Document the exact line widths of the NH and aromatic protons.

  • Cooling Phase (Slow Exchange): Gradually lower the probe temperature in 10 K increments down to 233 K (-40°C). Re-tune and re-shim the probe at each step. As the thermal energy decreases, the exchange rate slows, resolving the broad peaks into distinct, sharp signals for both the amino and imino tautomers.

  • Heating Phase (Fast Exchange): Alternatively, heat the sample in 10 K increments up to 353 K (80°C). The increased thermal energy accelerates the exchange rate beyond the NMR timescale, causing the signals to coalesce into a single, sharp, time-averaged peak.

  • Validation: If the peaks sharpen at both temperature extremes but remain broad at room temperature, tautomerism is definitively confirmed.

Data Summary: Tautomeric Shifts and Relative Stability

Tautomer FormRelative Stability (Gas Phase)¹H NMR NH Shift (DMSO- d6​ )¹³C NMR C2 Shift (DMSO- d6​ )
Amino (Stable)0.0 kcal/mol~7.5 - 8.5 ppm (broad s, 2H)~165 - 170 ppm
Imino (cis/trans)+3.5 to +6.2 kcal/mol~9.0 - 10.5 ppm (broad s, 1H)~155 - 160 ppm

(Quantitative data synthesized from computational and experimental tautomerism studies[1][3])

G Start Broad/Split NMR Signals Hypothesis Suspect Amino-Imino Tautomerism Start->Hypothesis Solvent Solvent Titration (CDCl3 to DMSO-d6) Hypothesis->Solvent VTNMR VT-NMR (Cool/Heat) Hypothesis->VTNMR Result1 Signals Coalesce (Fast Exchange) VTNMR->Result1 Heat Result2 Signals Resolve (Slow Exchange) VTNMR->Result2 Cool

Workflow for resolving NMR signal broadening caused by 2-aminobenzothiazole tautomerism.

Section 2: HPLC Method Development - Conquering Peak Tailing

FAQ: My benzothiazole derivatives exhibit severe peak tailing (As > 2.0) during reverse-phase HPLC analysis. How can I achieve symmetrical peaks?

Causality: Peak tailing occurs when more than one retention mechanism is present during separation[5]. In reversed-phase HPLC, analyte retention should ideally be driven solely by hydrophobic interactions. However, the nitrogen atom in the benzothiazole ring is basic. In traditional silica-based C18 columns, unbonded, exposed silanol (Si-OH) groups become ionized (Si-O⁻) at mid-to-high pH levels[6]. The basic benzothiazole nitrogen interacts strongly with these ionized silanols via secondary ion-exchange mechanisms, delaying the elution of a portion of the analyte and causing a stretched trailing edge[7].

Protocol: Mobile Phase and Column Optimization To eliminate secondary interactions, the analytical system must be modified to neutralize either the analyte or the stationary phase.

  • Assess Initial Asymmetry: Inject the sample using a standard neutral mobile phase (e.g., Water/Acetonitrile). Calculate the USP tailing factor ( As​ ). If As​ > 1.5, proceed to optimization[6].

  • Mobile Phase pH Adjustment: Modify the aqueous mobile phase by adding 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to lower the pH to < 3.0. This protonates the residual silanols on the silica surface, neutralizing their negative charge and eliminating the ion-exchange interaction with the basic analyte[6][7].

  • Column Selection: If low pH degrades the sample, switch to a "fully end-capped" C18 column or a polar-embedded stationary phase. End-capping chemically converts residual silanols into less polar functional groups, physically blocking the basic nitrogen from interacting with the silica surface[5][7].

  • Validation: Re-inject the sample. A successful optimization will yield an As​ between 0.9 and 1.2.

Data Summary: Effect of pH and End-Capping on Peak Asymmetry

Column ChemistryMobile Phase pHBenzothiazole Tailing Factor ( As​ )Resolution Quality
Standard C18 (Non-endcapped)7.02.35Poor (Severe Tailing)
Standard C18 (Non-endcapped)3.01.33Acceptable
Fully End-capped C187.01.15Excellent
Polar-Embedded C183.01.05Optimal (Gaussian)

(Data adapted from standard HPLC tailing mitigation studies[6][7])

G Tailing Peak Tailing (As > 1.5) Cause Silanol Interactions with Basic N Tailing->Cause Action1 Lower Mobile Phase pH (< 3.0) Cause->Action1 Action2 Use End-capped C18 Column Cause->Action2 Success Symmetrical Peak (As < 1.2) Action1->Success Action2->Success

Troubleshooting logic for mitigating HPLC peak tailing of basic benzothiazole derivatives.

Section 3: Mass Spectrometry - Confirming Substitution via Fragmentation

FAQ: How can I definitively confirm the substitution pattern on the benzothiazole core using MS, especially when dealing with isomeric impurities?

Causality: While High-Resolution Mass Spectrometry (HRMS) provides the exact mass and elemental composition, it cannot distinguish between positional isomers[4]. Because the benzothiazole core is highly stable, it requires targeted energy to induce structurally informative fragmentation. The basic nitrogen readily accepts a proton, making positive-ion mode the most efficient ionization pathway[8]. Upon fragmentation, the thiazole ring typically cleaves first, resulting in characteristic neutral losses (e.g., HCN or CS) that map directly to the C2 substituent.

Protocol: MS/MS Fragmentation Workflow

  • Ionization: Utilize Electrospray Ionization (ESI) in positive mode to generate the [M+H]+ precursor ion[8].

  • Precursor Isolation: Isolate the target [M+H]+ ion using the quadrupole mass filter with a narrow isolation window (e.g., 1.0 m/z) to exclude co-eluting background ions.

  • Collision-Induced Dissociation (CID): Apply a stepped Normalized Collision Energy (NCE) ramp (e.g., 15, 30, and 45 eV) to induce fragmentation. A stepped approach ensures that both labile substituents and the robust benzothiazole core are fragmented in a single scan.

  • Fragment Mapping: Analyze the product ion spectrum. For 2-aminobenzothiazoles, look for the primary loss of cyanamide ( H2​N−CN ) or the sequential loss of the C2 substituent followed by the characteristic benzothiazole core fragment (m/z 136 for the unsubstituted core).

References
  • Benchchem. 2-Aminobenzothiazole Tautomerism: A Deep Dive into Stability and Biological Significance.
  • Benchchem.
  • Advion.
  • ResearchGate. Possible tautomeric forms of 2-aminobenzothiazole.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ACS Publications. Ab Initio Study of 2,4-Substituted Azolidines.
  • Chrom Tech, Inc.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.

Sources

Troubleshooting

Technical Support Center: Troubleshooting In Vivo Stability of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid Analogs

Welcome to the Application Scientist Support Center. This guide is tailored for drug development professionals optimizing YAP/TAZ-TEAD interaction inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is tailored for drug development professionals optimizing YAP/TAZ-TEAD interaction inhibitors. The 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid scaffold (a pseudosaccharin derivative) has shown immense promise in disrupting the YAP-TEAD transcriptional complex, a primary driver in malignant mesothelioma , . However, translating these potent in vitro hits into in vivo success is frequently bottlenecked by poor pharmacokinetic (PK) profiles and rapid systemic clearance .

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to enhance the in vivo stability of your analogs.

Section 1: Metabolic Profiling & Causality (The "Why")

Q1: My analog exhibits sub-nanomolar TEAD binding affinity but has a half-life (T1/2) of < 30 minutes in rodent PK studies. Why is it clearing so fast?

A: Rapid clearance of this specific scaffold is rarely due to cytochrome P450 (CYP) mediated Phase I oxidation. Instead, the causality usually lies in two distinct metabolic liabilities:

  • Phase II Glucuronidation: The terminal carboxylic acid of the propanoic acid chain is highly polar and exists as an anion at physiological pH (7.4). This makes it a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid biliary or renal excretion.

  • Amidine/Guanidine-like Hydrolysis: The C3-amino linkage connecting the 1,1-dioxo-1,2-benzothiazole ring to the propanoic acid acts chemically as a cyclic sulfonylamidine. In specific acidic microenvironments or in the presence of systemic amidases, this bond can hydrolyze, yielding inactive saccharin and beta-alanine derivatives.

Q2: How do I definitively diagnose whether clearance is driven by UGTs or amidase hydrolysis?

A: You must run a comprehensive, self-validating in vitro metabolic phenotyping assay. Do not rely solely on standard liver microsome (HLM/MLM) assays, as they typically only supplement NADPH (Phase I). You must actively supplement Uridine 5'-diphospho-glucuronic acid (UDPGA) and monitor the specific mass shifts via LC-MS/MS (+176 Da for glucuronidation; or cleavage products for hydrolysis).

Section 2: Structural Modifications for Enhanced Stability

Q3: How can I synthetically modify the propanoic acid chain to prevent rapid clearance without losing YAP-TEAD disruption activity?

A: The YAP-TEAD interface relies on precise electrostatic and hydrophobic interactions . To maintain target affinity while blocking metabolic liabilities, implement the following strategies:

  • Bioisosteric Replacement: Replace the susceptible carboxylic acid with a bioisostere such as a tetrazole, acylsulfonamide, or oxadiazolone. These maintain the required acidic pKa for TEAD binding but are sterically and electronically unfavorable for UGT-mediated glucuronidation.

  • Steric Shielding (Methylation): Introduce gem-dimethyl groups at the alpha or beta carbon of the propanoic acid chain. This creates a steric shield that severely restricts enzymatic access to the carboxylate and the C3-amino linkage.

Data Presentation: Impact of Structural Modifications on PK Parameters

Analog ModificationTarget Affinity (IC50)MLM Stability (T1/2)In Vivo Mouse T1/2Primary Clearance Route
Unmodified (Parent) 12 nM45 min18 minGlucuronidation / Renal
α,α -Dimethyl 15 nM> 120 min65 minHepatic (Phase I)
Tetrazole Bioisostere 22 nM> 120 min110 minBiliary
N-Methylation (C3) > 1000 nM> 120 minN/ALoss of Target Binding

(Note: N-methylation at the C3-amino linkage abolishes TEAD binding due to the loss of a critical hydrogen bond donor, demonstrating the delicate balance between stability and efficacy).

Section 3: Experimental Workflows & Self-Validating Protocols

Protocol: Comprehensive In Vitro Metabolic Phenotyping (Phase I & II) This protocol is a self-validating system: it uses internal standards to confirm enzyme viability and cofactor dependency, ensuring that any observed stability is genuine and not an artifact of inactive microsomes.

Reagents:

  • Pooled Mouse Liver Microsomes (MLM) or Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (Solution A & B).

  • UDPGA cofactor (10 mM final).

  • Alamethicin (pore-forming peptide).

  • Controls: Verapamil (Phase I positive control), Diclofenac (Phase II positive control).

Step-by-Step Methodology:

  • Microsome Activation: Pre-incubate microsomes (0.5 mg/mL final protein) with Alamethicin (25 µg/mg protein) on ice for 15 minutes.

    • Causality: UGTs are located inside the endoplasmic reticulum lumen; Alamethicin creates pores to allow UDPGA access, preventing false-positive stability results.

  • Master Mix Preparation: In a 96-well plate, combine activated microsomes, 100 mM phosphate buffer (pH 7.4), and the test analog (1 µM final concentration). Prepare parallel wells for Verapamil and Diclofenac.

  • Cofactor Initiation:

    • Phase I Only: Add NADPH regenerating system.

    • Phase II Only: Add UDPGA.

    • Phase I + II: Add both NADPH and UDPGA.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold solvent precipitates proteins and halts all enzymatic activity instantly.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound and scan for +176 Da (glucuronide) or -89 Da (beta-alanine cleavage) mass shifts.

Section 4: Visualizations & Logic Workflows

Pathway YAP YAP/TAZ (Oncoproteins) Complex YAP-TEAD Complex (Tumor Progression) YAP->Complex Binds TEAD TEAD 1-4 (Transcription Factors) TEAD->Complex Binds Inhibitor Benzothiazol-3-yl Propanoic Acid Inhibitor->TEAD Allosteric Block Metab1 UGT Enzymes (Glucuronidation) Inhibitor->Metab1 Phase II Clearance Metab2 Amidases (Hydrolysis) Inhibitor->Metab2 Degradation

YAP-TEAD complex disruption by the inhibitor and its primary metabolic liabilities.

Workflow Start Short In Vivo Half-Life (< 30 min) Assay Run MLM/HLM Assay (+/- UDPGA) Start->Assay Stable Stable in Vitro Assay->Stable Unstable Unstable in Vitro Assay->Unstable Renal Investigate Renal Clearance / Transporters Stable->Renal Metabolite Identify Metabolites (LC-MS/MS) Unstable->Metabolite Mod1 Bioisostere Replacement Metabolite->Mod1 If Glucuronide Mod2 Steric Shielding (Methylation) Metabolite->Mod2 If Hydrolysis

Decision tree for diagnosing and resolving rapid in vivo clearance of propanoic acid analogs.

References
  • Inventiva. (2017). New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma (Patent No. WO2017064277A1). World Intellectual Property Organization.
  • Pobbati, A. V., & Hong, W. (2020). A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy. Theranostics, 10(8), 3622–3635. URL: [Link]

  • Lu, W., et al. (2024). A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models. Molecular Cancer Therapeutics, 23(1), 18-31. URL: [Link]

Optimization

Technical Support Center: Navigating the Complexities of Benzothiazole Compounds in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole-containing compounds. This guide is designed to provide in-depth troubleshooting strategi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole-containing compounds. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to inconsistent and difficult-to-interpret results in biological assays. By understanding the underlying chemical and biological properties of the benzothiazole scaffold, you can design more robust experiments and have greater confidence in your data.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Q1: My benzothiazole compound shows poor solubility in my aqueous assay buffer, leading to inconsistent results. How can I improve its solubility?

A1: Poor aqueous solubility is a frequent challenge with the largely non-polar benzothiazole scaffold.[1] Precipitation during your assay can lead to a dramatic decrease in the effective concentration of your compound, causing variability. Here are several strategies to address this:

  • Optimize Co-solvent Concentration: Most researchers use a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[2] When diluting into your aqueous assay buffer, it is critical to keep the final DMSO concentration low, typically below 0.5%, to avoid solvent-induced artifacts or toxicity.[1] You may need to experimentally determine the optimal final DMSO concentration that maintains your compound's solubility without affecting the assay.

  • pH Adjustment: If your benzothiazole derivative has acidic or basic functional groups, its solubility will be pH-dependent.[1] Determining the pKa of your compound and adjusting the buffer pH to favor the more soluble ionized form can significantly improve its solubility.[1]

  • Formulation Strategies:

    • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80, can help maintain the solubility of hydrophobic compounds.[1] It is crucial to run a control experiment to ensure the surfactant itself does not interfere with your assay.

    • Cyclodextrins: For in-vitro studies, pre-complexing your compound with a cyclodextrin, like hydroxypropyl-β-cyclodextrin, can enhance its aqueous solubility.[1]

  • Structural Modification: In the long term, medicinal chemistry efforts can incorporate polar functional groups into the benzothiazole scaffold to improve its intrinsic solubility.[2]

Q2: I'm observing high hit rates with my benzothiazole library across multiple, unrelated screens. Could this be due to assay interference?

A2: Yes, this is a strong indication of Pan-Assay INterference compoundS (PAINS) behavior.[3] Benzothiazoles are a known structural class that can exhibit promiscuous activity through various mechanisms unrelated to specific target engagement.[3][4] It is essential to perform counter-screens and orthogonal assays to identify and triage these false positives.

Common mechanisms of assay interference by benzothiazole compounds include:

  • Compound Aggregation: At higher concentrations, hydrophobic compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[4]

  • Redox Cycling: Some benzothiazole derivatives can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) that can interfere with assay components or cause cellular toxicity.[4][5]

  • Covalent Modification: The benzothiazole scaffold can be susceptible to metabolic activation, forming reactive metabolites that can covalently modify proteins, leading to non-specific inhibition.[4]

  • Luciferase Inhibition: A significant number of benzothiazole-containing compounds are known to directly inhibit firefly luciferase, a common reporter enzyme in cell-based assays.[6] This can lead to either a false negative (in a primary screen) or a false positive (in a counter-screen designed to look for target-specific decreases in luciferase expression).

Q3: My benzothiazole compound shows potent activity in a biochemical assay but is much weaker in a cell-based assay. What could be the reason for this discrepancy?

A3: This is a common challenge in drug discovery and can be attributed to several factors related to the compound's physicochemical properties and its interaction with the more complex cellular environment:

  • Poor Cell Permeability: The compound may have low permeability across the cell membrane, preventing it from reaching its intracellular target.[2]

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes into an inactive form.[2]

  • Efflux Pump Substrate: The compound could be a substrate for cellular efflux pumps, which actively transport it out of the cell, keeping the intracellular concentration low.

  • Off-Target Effects in Cells: In a cellular context, your compound may engage with other targets or pathways that counteract its effect on the primary target.

To investigate this, you should consider performing assays to assess cell permeability (e.g., PAMPA), metabolic stability (e.g., microsomal stability assay), and whether it is a substrate for common efflux pumps.

In-Depth Troubleshooting Guides & Experimental Protocols

Guide 1: Identifying and Mitigating Compound Aggregation

Compound aggregation is a major source of false positives in high-throughput screening. Aggregates can non-specifically inhibit enzymes and disrupt protein-protein interactions.

Experimental Protocol: Detection of Aggregation by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a biophysical technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of small amounts of aggregates.[7]

Materials:

  • Benzothiazole compound stock solution (in DMSO)

  • Assay buffer

  • DLS instrument (e.g., Wyatt DynaPro Plate Reader III or similar)[7]

  • Low-volume, clear bottom microplates (e.g., 96- or 384-well)[7]

Procedure:

  • Sample Preparation:

    • Prepare serial dilutions of your benzothiazole compound in assay buffer, starting from the highest concentration used in your biological assay.

    • Include a buffer-only control and a control with the highest concentration of DMSO used in your dilutions.

    • It is recommended to filter or centrifuge the samples to remove large particulates before transferring them to the DLS plate.[7]

  • DLS Measurement:

    • Transfer the prepared samples to the microplate.

    • Follow the instrument manufacturer's instructions for setting up the DLS measurement.

    • The instrument will illuminate the sample with a laser and measure the fluctuations in scattered light over time.

  • Data Analysis:

    • The instrument's software will analyze the autocorrelation function of the scattered light to determine the hydrodynamic radius (Rh) of the particles in solution.

    • Monomeric, well-solubilized compounds will show a small and uniform particle size.

    • The presence of aggregates will be indicated by the appearance of larger particles and a higher polydispersity index (a measure of the width of the size distribution).

Data Interpretation:

ObservationInterpretationRecommended Action
Single, narrow peak with small RhCompound is likely monomeric and well-solvated.Proceed with biological assays at these concentrations.
Multiple peaks or a single broad peak with large RhCompound aggregation is occurring.Determine the Critical Aggregation Concentration (CAC) and perform assays below this concentration. Consider formulation changes.

Workflow for Investigating Compound Aggregation:

Aggregation_Workflow A Inconsistent Assay Results or High Hit Rate B Suspect Compound Aggregation A->B C Perform Dynamic Light Scattering (DLS) B->C D Is Aggregation Observed? C->D E Yes D->E Yes F No D->F No G Determine Critical Aggregation Concentration (CAC) E->G I Investigate Other Interference Mechanisms (e.g., Redox, Covalent Modification) F->I H Perform Assays Below CAC G->H J Consider Compound Reformulation (e.g., Surfactants) G->J

Caption: Workflow for troubleshooting suspected compound aggregation.

Guide 2: Assessing Thiol Reactivity and Covalent Modification

Covalent modification of proteins by reactive compounds is a form of non-specific inhibition that can lead to false positives. The thiol group of cysteine residues is particularly susceptible to reaction with electrophilic compounds.[4]

Experimental Protocol: Thiol Reactivity Assay

This assay measures the rate at which a compound reacts with a free thiol, such as glutathione (GSH), providing an indication of its potential to covalently modify cysteine residues in proteins.[8]

Materials:

  • Benzothiazole compound stock solution (in DMSO)

  • Glutathione (GSH)

  • Thiol-reactive fluorescent probe (e.g., o-maleimide BODIPY)[8]

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of GSH in assay buffer.

    • Prepare a stock solution of the thiol-reactive fluorescent probe in DMSO.

    • Prepare serial dilutions of your benzothiazole compound.

  • Assay Setup:

    • In a microplate, add the GSH solution to all wells.

    • Add the serially diluted benzothiazole compound or DMSO (for control wells) and incubate for a defined period to allow for the reaction between the compound and GSH.

    • Add the fluorescent probe to all wells. The probe will react with the remaining free GSH.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis:

    • A decrease in fluorescence intensity in the presence of the benzothiazole compound indicates that it has reacted with GSH, leaving less available to react with the fluorescent probe.

    • The rate of reaction can be quantified and compared to known thiol-reactive compounds.

Data Interpretation:

Fluorescence SignalInterpretationImplication
HighLow thiol reactivityLower risk of covalent modification.
LowHigh thiol reactivityHigher risk of covalent modification and non-specific inhibition.
Guide 3: Uncovering Off-Target Effects on Signaling Pathways

Benzothiazole derivatives have been reported to modulate various signaling pathways, which can lead to off-target effects in your assays. Two commonly affected pathways are the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[1] Some benzothiazole derivatives have been shown to inhibit this pathway, which can lead to apoptosis.[2][4]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits pro-apoptotic proteins CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzothiazole Benzothiazole Inhibitor Benzothiazole->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by benzothiazole compounds.

NF-κB Signaling Pathway:

The NF-κB pathway is a key regulator of inflammation and cell survival.[9] Aberrant activation of this pathway is associated with various diseases, including cancer.[10] Certain benzothiazole derivatives have been found to inhibit NF-κB signaling, contributing to their anti-inflammatory and anti-cancer effects.[9][11]

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneExpression Pro-inflammatory & Survival Gene Expression Nucleus->GeneExpression Activates Transcription Benzothiazole Benzothiazole Inhibitor Benzothiazole->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by benzothiazole compounds.

To determine if your benzothiazole compound is affecting these or other pathways, you can perform Western blot analysis to look at the phosphorylation status of key proteins in the pathway (e.g., Akt, IκB) or use reporter gene assays to measure the transcriptional activity of downstream targets.

Summary of Key Troubleshooting Points

IssuePotential CauseRecommended Action(s)
Inconsistent Results Poor solubility, compound aggregation.Optimize co-solvent concentration, adjust pH, use formulation aids. Perform DLS to check for aggregation.
High Hit Rate in Multiple Assays PAINS behavior (aggregation, redox cycling, covalent modification).Perform counter-screens, orthogonal assays, and specific mechanistic assays (DLS, thiol reactivity).
Biochemical vs. Cell-Based Discrepancy Poor cell permeability, metabolic instability, efflux.Conduct permeability and metabolic stability assays.
Unexpected Biological Effects Off-target pathway modulation (e.g., PI3K/Akt, NF-κB).Profile compound against known off-targets; perform pathway-specific assays (Western blot, reporter assays).
Luciferase Assay Interference Direct inhibition of luciferase enzyme.Run a counter-screen with purified luciferase enzyme.

By systematically addressing these potential issues, you can significantly improve the quality and reliability of your data when working with benzothiazole compounds, ultimately accelerating your research and drug discovery efforts.

References

  • BenchChem. (n.d.). strategies to increase the biological activity of benzothiazole derivatives.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Benzothiazole Derivatives.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091-2113.
  • Gül, H. İ., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • Kim, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 22(5), 2718.
  • Yıldırım, S., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
  • Auld, D. S., et al. (2010). Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry, 53(7), 2657-2668.
  • Wyatt Technology. (n.d.). Dynamic Light Scattering (DLS). Retrieved from Center for Macromolecular Interactions website.
  • Nakajima, H., et al. (2017). High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation Using a Fluorescence-Based Competitive Endpoint Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(9), 1143-1151.
  • Li, X., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 23(11), 2854.
  • Nuclear factor–kappa B (NF-κB) is a transcription factor that regulates gene expression by binding to regions of DNA known as κB elements. (n.d.).
  • Schreiber, S. L., et al. (2012). High-Throughput Luciferase Reporter Assay for Small-Molecule Inhibitors of MicroRNA Function. Journal of Biomolecular Screening, 17(8), 1115-1122.
  • Auld, D. S., et al. (2009). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Analytical Biochemistry, 384(2), 247-255.
  • Dahlin, J. L. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • National Institute of Standards and Technology. (2023). Batch DLS.
  • Thermo Fisher Scientific. (n.d.). Thiol-Reactive Probe Labeling Protocol.
  • IMR Press. (n.d.). What redox cycling is and how to measure it.
  • BenchChem. (n.d.). The Kinetics of Firefly Luciferase Inhibition: A Technical Guide.
  • Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
  • European Molecular Biology Laboratory. (n.d.). DLS: Dynamic Light Scattering.
  • PatSnap. (2025). How to Detect Aggregation in Proteins Using Dynamic Light Scattering.
  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 12(1), e78.
  • Huth, J. R., et al. (2007). Toxicological Evaluation of Thiol-Reactive Compounds Identified Using a La Assay To Detect Reactive Molecules by Nuclear Magnetic Resonance. Chemical Research in Toxicology, 20(11), 1752-1759.
  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection.
  • Sun, Y., et al. (2016). A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways. Oncology Letters, 12(5), 3751-3757.
  • Wang, H., et al. (2026). Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy. European Journal of Medicinal Chemistry, 281, 116893.
  • Ubigene. (2025, February 11). Luciferase Assay: Principles, Purpose, and Process.
  • MDPI. (2025, December 9). Use of the Split Luciferase Complementation Assay to Identify Novel Small Molecules That Disrupt Essential Protein–Protein Interactions of Viruses.
  • TU Wien. (n.d.). Graph Models for Biological Pathway Visualization: State of the Art and Future Challenges. Retrieved from Research Unit of Computer Graphics | TU Wien website.
  • Reddit. (2023, October 26). Molecular Pathway Figure Generator.
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  • Zhang, Y., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLoS ONE, 8(5), e63523.
  • Kamal, A., et al. (2014). Synthesis and anticancer potential of benzothiazole linked phenylpyridopyrimidinones and their diones as mitochondrial apoptotic inducers. Bioorganic & Medicinal Chemistry Letters, 24(1), 234-239.
  • Li, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Cancer Biology & Medicine, 20(5), 350-366.
  • Tapkir, A. S., et al. (2021). Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. The Thai Journal of Pharmaceutical Sciences, 45(5), 361-367.
  • Xie, C., et al. (2024).
  • Venkatachalapathy, Y., et al. (2025). Quantitative Analysis of the Structure Activity Relationship of Some Novel Benzothiazole Derivatives as Dual Tyrosine Kinase Inhibitors against Hepatocellular Carcinoma. International Journal of All Research Education & Scientific Methods, 12(11), 1048-1063.
  • Pecic, S., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
  • Singh, P., et al. (2006). Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5917-5925.
  • Syntheses of all of these compounds started with the use of dihalopyrimidines or dihalopyridines (41) which were cross coupled to the pinacol boronate ester or tetrafluoroborate of the benzothiazole (42). (n.d.).
  • Besada, A., et al. (2023). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 97(11), 3021-3032.
  • Thorne, N., et al. (2012). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Current Opinion in Chemical Biology, 16(3-4), 341-348.
  • Dynamic Light Scattering For the Noninvasive Detection of Protein Aggregation. (2023, September 26).
  • The development of a holistic in vitro cell-free approach to determine the redox bioactivity of agricultural products. (2023, November 17).

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Troubleshooting

Section 1: Chemical &amp; Structural Strategies for Selectivity (FAQ)

Welcome to the Kv1.3 Inhibitor Technical Support & Development Center . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and electrophysiologists navigate the comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Kv1.3 Inhibitor Technical Support & Development Center . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and electrophysiologists navigate the complex landscape of voltage-gated potassium channel drug discovery.

Achieving high selectivity for Kv1.3 over closely related isoforms (like Kv1.1 and Kv1.5) is the primary bottleneck in developing therapeutics for autoimmune diseases and oncology[1]. The high sequence homology within the Kv1.x family pore regions means that traditional "lock-and-key" structural screening often fails. Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to optimize your Kv1.3 pipelines.

Q: Our small molecule benzamide derivatives show high potency for Kv1.3 but fail to achieve selectivity against the cardiac channel Kv1.5. What is the mechanistic cause, and how do we fix it? A: The lack of selectivity stems from targeting the resting state of the channel. The pore regions of Kv1.3 and Kv1.5 are nearly identical, making static structural differentiation incredibly difficult. However, their gating kinetics are vastly different. Kv1.3 undergoes C-type inactivation much faster and more extensively than Kv1.5.

  • The Strategy: Shift your medicinal chemistry focus to compounds that preferentially bind to and stabilize the C-type inactivated state . For example, the psoralen derivative PAP-1 achieves a 23-fold selectivity over Kv1.5 and up to 125-fold over other Kv1 channels by trapping the channel in this inactivated conformation[2][3].

Q: We are developing peptide toxins based on the sea anemone toxin ShK. How can we eliminate off-target neurotoxicity caused by Kv1.1 blockade? A: Native ShK binds to the outer vestibule of both Kv1.3 and Kv1.1 with picomolar affinity[4]. To engineer selectivity, you must exploit the subtle differences in the outer vestibule topology.

  • The Strategy: Implement non-natural amino acid substitutions at position 22. Replacing the native Lysine with L-2,3-diaminopropionic acid (Dap) creates a steric and electrostatic clash with the Kv1.1 vestibule while maintaining a perfect fit for Kv1.3. When combined with site-specific polymer conjugation, analogs like Dalazatide (ShK-186) achieve >1000-fold selectivity for Kv1.3 over Kv1.1[1][4].

Table 1: Benchmark Kv1.3 Inhibitors and Selectivity Profiles
CompoundModalityKv1.3 IC₅₀Selectivity vs. Kv1.5Selectivity vs. Kv1.1Primary Binding State
Psora-4 Small Molecule3 nM~2.5-fold17 to 70-foldC-type Inactivated[5]
PAP-1 Small Molecule2 nM23-fold33 to 125-foldC-type Inactivated[2]
ShK (Wild Type) Peptide Toxin132 pM>100-foldNone (IC₅₀ 20 pM)Outer Vestibule (Resting)[4]
Dalazatide Engineered Peptide<100 pM>1000-fold>1000-foldOuter Vestibule (Resting)[1][4]

Section 2: Assay Design & Patch-Clamp Troubleshooting

Q: My compound shows an IC₅₀ of 5 nM in a fluorescent thallium flux assay, but 150 nM in automated whole-cell patch-clamp. Which data is real? A: Both are "real," but they are measuring different states. Thallium flux assays typically require prolonged depolarization to open the channels, inadvertently driving them into the C-type inactivated state. If your compound is a state-dependent blocker (like PAP-1), it will look highly potent. In standard patch-clamp, if you apply only brief (e.g., 50 ms) depolarizing pulses from a holding potential of -80 mV, the channels remain mostly in the closed/resting state, resulting in a higher apparent IC₅₀.

To accurately quantify this, you must use a self-validating state-dependent electrophysiology protocol.

Workflow: State-Dependent Whole-Cell Patch-Clamp Protocol

This protocol validates use-dependent block and isolates C-type inactivated state affinity.

  • Cell Preparation: Use stably transfected CHO or HEK-293 cells expressing human Kv1.3. Maintain a physiological K+ gradient (Internal: 140 mM K+ ; External: 5 mM K+ ).

  • Baseline Establishment (Resting State):

    • Hold the cell at -80 mV.

    • Apply a single 200-ms depolarizing test pulse to +40 mV. Record the peak outward current.

    • Causality: Holding at -80 mV ensures >99% of channels are in the closed state.

  • Induction of C-type Inactivation:

    • Apply a train of 200-ms depolarizing pulses to +40 mV at a high frequency (1 Hz or 2 Hz) for 30 seconds.

    • Causality: The high-frequency pulsing prevents the channels from recovering from inactivation during the brief inter-pulse intervals, driving the population into the C-type inactivated state[2].

  • Compound Perfusion & Measurement:

    • Perfuse the test compound during the high-frequency pulse train.

    • Calculate the IC₅₀ based on the steady-state current block at the end of the train.

  • Internal Validation Control:

    • Run parallel experiments using Tetraethylammonium (TEA), a known state-independent pore blocker.

    • Validation: If TEA blocks the current equally across single-pulse and high-frequency protocols, but your test compound shows a massive left-shift in IC₅₀ during high-frequency pulsing, you have successfully validated state-dependent C-type inactivation binding.

Section 3: Mechanistic Translation to Efficacy

Q: How does selective Kv1.3 inhibition translate to targeted immunosuppression without compromising the entire immune system? A: The elegance of Kv1.3 as a target lies in cellular remodeling during immune activation. Naive and central memory T cells rely primarily on the calcium-activated potassium channel KCa3.1 to maintain their membrane potential. However, when T cells differentiate into terminally differentiated Effector Memory T (TEM) cells—the primary drivers of autoimmune diseases like multiple sclerosis—they drastically upregulate Kv1.3 (from ~400 to >1500 channels per cell) and downregulate KCa3.1[3].

Blocking Kv1.3 selectively paralyzes the calcium signaling machinery in TEM cells, preventing the translocation of the Nuclear Factor of Activated T cells (NFAT) and halting inflammatory cytokine production, while leaving naive T cells fully functional to fight off acute infections[2][4].

G Kv13 Kv1.3 Channel (Effector Memory T Cell) K_efflux K+ Efflux Blocked Kv13->K_efflux Inhibitor Selective Inhibitor (e.g., PAP-1, Dalazatide) Inhibitor->Kv13 Binds C-type inactivated state Membrane Membrane Depolarization Maintained K_efflux->Membrane CRAC CRAC Channel (Ca2+ Influx Blocked) Membrane->CRAC Reduces driving force Calcineurin Calcineurin Pathway Inhibited CRAC->Calcineurin NFAT NFAT Translocation Prevented Calcineurin->NFAT Cytokines Suppression of Autoimmune Cytokines NFAT->Cytokines

Kv1.3 Inhibition Pathway: Blockade prevents K+ efflux, collapsing the electrical driving force for Ca2+ entry, halting TEM cell activation.

References

  • Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges.
  • Pharmaceutical Optimization of Peptide Toxins for Ion Channel Targets: Potent, Selective, and Long-Lived Antagonists of Kv1.3. American Chemical Society (ACS).
  • Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases.
  • Kv1.3-blocking 5-phenylalkoxypsoralens: a new class of immunomodulators.
  • Kv1.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid Derivatives vs. PAP-1

Executive Summary & Pharmacological Context The targeted suppression of terminally differentiated effector memory T (TEM) cells is a highly validated strategy for treating T-cell-mediated autoimmune diseases (e.g., multi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The targeted suppression of terminally differentiated effector memory T (TEM) cells is a highly validated strategy for treating T-cell-mediated autoimmune diseases (e.g., multiple sclerosis, psoriasis). The voltage-gated potassium channel Kv1.3 is highly upregulated in activated TEM cells, making it a prime pharmacological target .

This guide provides an objective, data-driven comparison between two distinct classes of small-molecule inhibitors:

  • PAP-1 (5-(4-Phenoxybutoxy)psoralen): The gold-standard, naturally inspired psoralen derivative recognized as one of the most potent and selective Kv1.3 blockers available .

  • 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid derivatives: A fully synthetic class of compounds utilizing a saccharin-derived (benzothiazole-1,1-dioxide) core. This scaffold serves as a versatile pharmacophore that has been developed into potent Kv1.3 inhibitors (comparable to PAP-1) , as well as novel inhibitors of the YAP/TAZ-TEAD transcriptional complex in oncology .

Structural Pharmacology & Binding Causality

PAP-1: State-Dependent Pore Blockade

PAP-1 blocks Kv1.3 with an EC50 of ~2 nM . Its mechanism of action is highly specific: it preferentially binds to the C-type inactivated state of the channel rather than the resting state . The psoralen core intercalates into the hydrophobic pocket of the pore, while the phenoxybutoxy side chain drives its remarkable selectivity (23-fold over Kv1.5 and >100-fold over other Kv1-family channels) by interacting with specific residues in the Kv1.3 outer vestibule.

Benzothiazole-1,1-Dioxide Derivatives: Synthetic Scaffold Functionalization

The 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid scaffold provides a rigid, electron-deficient core. In the context of Kv1.3 inhibition, the propanoic acid/propylamine linker acts as a critical spatial vector. By appending bulky, hydrophobic groups (such as benzamides) to this linker, researchers have synthesized analogs that match the low-nanomolar Kv1.3 inhibitory activity of PAP-1 in automated patch-clamp assays . Unlike psoralens, which carry inherent (though minimized in PAP-1) risks of phototoxicity, the saccharin-derived core is entirely synthetic and photochemically stable.

Quantitative Performance Comparison

The following table summarizes the comparative experimental data for both compound classes based on standardized in vitro assays.

Pharmacological MetricPAP-1 (Reference Standard)Benzothiazole-1,1-Dioxide Derivatives
Primary Target Kv1.3 Potassium ChannelKv1.3 Channel / TEAD-YAP Complex
Kv1.3 Potency (IC50) 2.0 ± 0.2 nM [[1]]([Link])Low nanomolar (Benzamide analogs) [[2]]([Link])
Binding Mechanism Preferential C-type inactivated state blockPore/Voltage-sensor domain interaction
Selectivity Profile 23-fold over Kv1.5; >100-fold over other Kv1Comparable to PAP-1 in vitro
Chemical Classification Psoralen derivative (Natural product inspired)Saccharin derivative (Synthetic)
TEM Proliferation Block IC50 ~ 10 nM (CCR7- TEM cells) Dose-dependent suppression
Phototoxicity Negative (Optimized away from 8-MOP) [[3]]([Link])Negative (Structurally unrelated to psoralens)

Mechanistic Pathway Visualization

The diagram below illustrates the causality of Kv1.3 blockade. By preventing K+ efflux, these inhibitors destroy the electrochemical gradient required for sustained Ca2+ entry, thereby shutting down the T-cell activation cascade.

Kv13_Signaling TCR TCR Activation Ca Ca2+ Influx (CRAC Channel) TCR->Ca NFAT NFAT Translocation Ca->NFAT TEM TEM Cell Proliferation NFAT->TEM Kv13 Kv1.3 Channel (K+ Efflux) Kv13->Ca Maintains driving force Drugs PAP-1 & Benzothiazoles Drugs->Kv13 Blocks K+ pore

Kv1.3 blockade by PAP-1 and benzothiazoles halts Ca2+ influx and TEM proliferation.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems to evaluate the efficacy of these inhibitors.

Protocol 1: Automated Patch-Clamp Electrophysiology (IonWorks)

Causality & Design: Because PAP-1 preferentially binds to the C-type inactivated state of the Kv1.3 channel , standard rapid-pulse voltage protocols will severely underestimate the compound's potency. This protocol utilizes a prolonged depolarizing prepulse to force channels into inactivation, ensuring an accurate IC50 measurement.

  • Cell Preparation: Culture CHO or L929 cells stably expressing human Kv1.3. Harvest and resuspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 10 mM HEPES, pH 7.4).

  • Intracellular Solution: Fill the recording pipettes with 130 mM KF, 10 mM KCl, 10 mM EGTA, 10 mM HEPES, pH 7.2.

  • Voltage Protocol (Critical Step): Hold cells at a resting potential of -80 mV. Apply a 200 ms depolarizing prepulse to +40 mV to drive channels into the C-type inactivated state, followed by a brief return to -80 mV, and a test pulse to +40 mV to measure tail currents.

  • Compound Application: Apply PAP-1 (positive control) and the benzothiazole derivative at concentrations ranging from 0.1 nM to 10 µM. Include a 0.1% DMSO vehicle control to validate baseline stability.

  • Data Analysis: Calculate the fractional block of the steady-state current. Fit the dose-response curve using the Hill equation to derive the IC50.

Protocol 2: Effector Memory T-Cell (TEM) Proliferation Assay

Causality & Design: The therapeutic goal of Kv1.3 blockade is immunosuppression. By comparing CCR7- TEM cells (which rely exclusively on Kv1.3) against CCR7+ Naive T cells (which rely on the KCa3.1 channel), this protocol self-validates that the anti-proliferative effect is strictly Kv1.3-mediated and not a result of generalized cytotoxicity .

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) via density gradient centrifugation. Use magnetic-activated cell sorting (MACS) to separate CCR7- (TEM) and CCR7+ (Naive) T-cell populations.

  • Fluorescent Labeling: Stain both cell populations with 5 µM CFSE (Carboxyfluorescein succinimidyl ester) for 10 minutes at 37°C to track cell division.

  • Activation & Treatment: Plate cells at 1×105 cells/well in a 96-well plate. Stimulate with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL). Concurrently treat with 10 nM of PAP-1 or the benzothiazole derivative.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Flow Cytometry: Analyze CFSE dilution via flow cytometry. A successful Kv1.3 inhibitor will halt CFSE dilution (proliferation) in the CCR7- population while leaving the CCR7+ population unaffected.

References

  • Schmitz, A., et al. (2005). "Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases." Molecular Pharmacology, 68(5), 1254-1270. Available at:[Link]

  • Valdez, P. A., et al. (2007). "Pharmacokinetics, toxicity and functional studies of the selective Kv1.3 channel blocker PAP-1 in rhesus macaques." Experimental Biology and Medicine, 232(10). Available at:[Link]

  • Haffner, C. D., et al. (2010). "N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1." Bioorganic & Medicinal Chemistry Letters, 20(23), 6983-6988. Available at:[Link]

  • Inventiva Pharma. (2017). "New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma." WIPO Patent WO2017064277A1.
  • Azam, P., et al. (2010). "Identification of Phase-I Metabolites of the Kv1.3 Blocker PAP-1 (5-(4-Phenoxybutoxy)psoralen) in the Rat." Xenobiotica, 41(3), 198–211. Available at:[Link]

Sources

Comparative

Structure-activity relationship of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid analogs.

The YAP/TAZ-TEAD transcriptional complex has emerged as a paramount target in oncology, acting as the ultimate downstream effector of the dysregulated Hippo signaling pathway. In cancers such as malignant pleural mesothe...

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Author: BenchChem Technical Support Team. Date: March 2026

The YAP/TAZ-TEAD transcriptional complex has emerged as a paramount target in oncology, acting as the ultimate downstream effector of the dysregulated Hippo signaling pathway. In cancers such as malignant pleural mesothelioma, the hyperactivation of YAP/TAZ drives tumor proliferation, metastasis, and drug resistance [1]. However, targeting intrinsically disordered proteins like YAP, or disrupting wide, shallow protein-protein interaction (PPI) interfaces, is notoriously difficult.

Recent breakthroughs have identified the 1,1-dioxo-1,2-benzothiazole (saccharin-derived) scaffold as a canonical disruptor of the YAP-TEAD interaction [2]. Specifically, 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid and its extended analogs have shown remarkable efficacy in binding to the surface pockets of TEAD, thereby displacing YAP [3].

As a Senior Application Scientist, I have structured this guide to provide a deep-dive into the Structure-Activity Relationship (SAR) of these analogs. We will objectively compare their biochemical performance, benchmark them against alternative disruptors, and detail the self-validating experimental workflows required to evaluate them accurately.

Mechanistic Paradigm: Why Target TEAD Interface 3?

To understand the SAR of these compounds, we must first understand the causality of their binding. YAP wraps around the TEAD transactivation domain, forming three distinct interfaces [1].

  • Interface 1 : An anti-parallel β-sheet (poor druggability).

  • Interface 2 : A helix-pocket interaction (moderate druggability).

  • Interface 3 : The most crucial interface, where the Ω-loop of YAP (containing the critical L65xxL68F69 motif) slots into a deep, hydrophobic surface pocket on TEAD [2].

The 1,1-dioxo-1,2-benzothiazole analogs are designed to act as Interface 3 disruptors . The benzothiazole core anchors into the shallow pocket, while the amino-propanoic acid tail (and its derivatives) extends to form critical electrostatic interactions with conserved basic residues (e.g., Lys297, Arg416) on the TEAD surface [3].

G Hippo Hippo Pathway (Dysregulated) YAP YAP/TAZ (Unphosphorylated) Hippo->YAP Fails to inhibit TEAD TEAD Transcription Factor (Nucleus) YAP->TEAD Binds Interface 3 TargetGenes Target Genes (CTGF, CYR61) TEAD->TargetGenes Tumorigenesis Inhibitor Benzothiazole Analogs Inhibitor->YAP Disrupts Complex Inhibitor->TEAD Blocks Interface 3

YAP/TAZ-TEAD Signaling Pathway and Mechanism of Interface 3 Disruption.

Structure-Activity Relationship (SAR) & Performance Comparison

The base molecule, 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid , provides the necessary pharmacophore but lacks the hydrophobic bulk to fully outcompete the YAP Ω-loop. Patent literature (e.g., WO2017064277A1) reveals that extending the amino group into a hydrazone linked to a substituted phenol dramatically increases potency [4].

The table below summarizes the SAR progression, comparing the structural modifications against biochemical disruption (AlphaLISA) and cellular efficacy (Luciferase Reporter).

Compound Class / AlternativeStructural Modification (vs. Base Core)YAP-TEAD Disruption (IC₅₀, µM)Cellular TEAD Reporter (IC₅₀, µM)Key SAR Insight & Causality
Base Core None (Propanoic acid only)> 50.0> 100.0Lacks sufficient hydrophobic bulk. The propanoic acid provides weak electrostatic anchoring but cannot displace the L65/F69 YAP residues.
Hydrazone Analog R-group: (E)-(4-hydroxy-3-methoxy-phenyl)methylene1.24.5The vanillin moiety precisely engages the hydrophobic pocket of TEAD Interface 3 via π-π stacking, drastically improving binding affinity [4].
Morpholinoethyl Analog Propanoic acid replaced with 2-Morpholinoethyl0.82.1The morpholine ring introduces a basic nitrogen that improves aqueous solubility and cellular permeability, bridging the gap between biochemical and cellular IC₅₀.
Amide Analog Propanoic acid replaced with N-(2-hydroxyethyl)acetamide3.512.0Steric bulk at the amide terminus restricts the conformational flexibility needed for optimal hydrogen bonding with TEAD surface residues.
Verteporfin (Alternative) Porphyrin Scaffold (Different Class)~10.0~15.0Binds YAP directly rather than TEAD. Limited by high molecular weight, phototoxicity, and broad off-target effects [1].
Aurintricarboxylic Acid Polymerized triphenylmethane derivative2.58.0Acts as a canonical disruptor at Interface 3, but its polymeric nature makes it a poor lead for clinical optimization compared to benzothiazoles [3].

Expert Insight: The causality behind selecting the Morpholinoethyl Analog over the base propanoic acid is rooted in the "Rule of 5" optimization. While the propanoic acid analog suffers from poor membrane permeability due to its negative charge at physiological pH, the morpholine substitution masks this charge, resulting in a 2-fold improvement in cellular assays.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of YAP-TEAD disruptors requires a tiered, self-validating workflow. Traditional ELISAs often fail here because the washing steps wash away compounds with fast off-rates. Instead, we utilize a homogeneous AlphaLISA approach.

G Step1 Recombinant Protein Prep (His-TEAD4 & GST-YAP) Step2 Compound Incubation (Benzothiazole Analogs) Step1->Step2 Add Inhibitors Step3 AlphaLISA Assay (Donor/Acceptor Beads) Step2->Step3 Assess Disruption Step4 Signal Quantification (IC50 Determination) Step3->Step4 Measure Luminescence Step5 Orthogonal Validation (TEAD Luciferase Reporter) Step4->Step5 Cellular Efficacy

Step-by-step workflow for evaluating YAP-TEAD protein-protein interaction disruptors.
Protocol A: AlphaLISA YAP-TEAD Disruption Assay (Biochemical)
  • Rationale: AlphaLISA is a bead-based, no-wash proximity assay. It is highly sensitive to the micromolar affinities typical of early-stage PPI disruptors.

  • Step 1: Protein Preparation. Dilute His-tagged TEAD4 (aa 210-427) and GST-tagged YAP (aa 50-171) in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

    • Causality: BSA is critical to prevent the highly hydrophobic benzothiazole analogs from non-specifically adsorbing to the microplate walls. DTT maintains the functional conformation of TEAD's central pocket cysteines.

  • Step 2: Compound Incubation. Dispense the 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid analogs (10-point dose-response, 1% final DMSO) into a 384-well OptiPlate. Add the protein mixture and incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium at Interface 3 before the bulky beads are introduced.

  • Step 3: Bead Addition. Add Ni-Chelate Acceptor beads (20 µg/mL final) and incubate for 1 hour in the dark. Subsequently, add Glutathione Donor beads (20 µg/mL final) under subdued light and incubate for an additional hour.

  • Step 4: Detection. Read the plate on an EnVision Multilabel Reader (Excitation 680 nm, Emission 615 nm). A decrease in signal correlates directly with the disruption of the YAP-TEAD complex.

Protocol B: TEAD Luciferase Reporter Assay (Cellular Validation)
  • Rationale: Biochemical disruption must translate to transcriptional silencing. This assay filters out compounds that lack cell permeability (like the base propanoic acid core) or exhibit general cytotoxicity.

  • Step 1: Transfection. Seed HEK293T cells in 96-well plates. Co-transfect with an 8xGTIIC-luciferase reporter plasmid (containing 8 consensus TEAD binding sites) and a constitutively active Renilla luciferase control plasmid.

  • Step 2: Treatment. 24 hours post-transfection, treat the cells with the analogs for 24 hours.

  • Step 3: Measurement. Lyse cells and measure using a Dual-Luciferase Reporter System.

    • Causality: You must normalize the Firefly luminescence (TEAD activity) to the Renilla luminescence. If a compound kills the cells, both signals drop. A true YAP-TEAD disruptor will selectively reduce the Firefly signal while leaving the Renilla signal intact.

Conclusion

The 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid scaffold represents a highly tunable, rationally designed class of YAP-TEAD disruptors. While the base propanoic acid core lacks the potency and permeability required for clinical use, SAR optimization—specifically the transition to hydrazone and morpholinoethyl derivatives—yields compounds capable of effectively silencing oncogenic TEAD transcription. Compared to legacy alternatives like Verteporfin, these benzothiazole analogs offer superior target specificity at Interface 3, making them prime candidates for the treatment of YAP-driven malignancies like malignant mesothelioma.

References

  • Pobbati, A. V., & Hong, W. (2020). Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex. Molecules, 25(24), 6001. [Link]

  • Gibault, F., et al. (2018). Toward the Discovery of a Novel Class of YAP–TEAD Interaction Inhibitors by Virtual Screening Approach Targeting YAP–TEAD Protein–Protein Interface. Molecules, 23(5), 1107. [Link]

  • Che, K., et al. (2022). Aurintricarboxylic acid is a canonical disruptor of the TAZ-TEAD transcriptional complex. PLOS ONE, 17(4), e0266143. [Link]

  • Barth, M. C. S., Montalbetti, C., & Spitzer, L. (2017). Preparation of new 4-(1,1-Dioxo-1,2-benzothiazol-3-yl)hydrazono]methyl]-2-methoxyphenols as Inhibitors of the YAP/TAZ-TEAD Interaction and Their Use in the Treatment of Malignant Mesothelioma.
Validation

Confirming the Mechanism of Action of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid: A Comprehensive Comparison Guide

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel small molecules targeting undruggable protein-protein interactions (PPIs). The Hippo signaling pathway, specifically t...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently evaluate novel small molecules targeting undruggable protein-protein interactions (PPIs). The Hippo signaling pathway, specifically the interaction between the transcriptional co-activator YAP (Yes-associated protein) and the TEAD (Transcriptional Enhanced Associate Domain) transcription factor, is a highly sought-after target in YAP-driven malignancies like malignant mesothelioma.

This guide provides an in-depth mechanistic analysis and orthogonal validation framework for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid , a targeted YAP-TEAD interaction disruptor featuring the 1,1-dioxo-1,2-benzothiazole scaffold [1]. We will objectively compare its profile against legacy and contemporary alternatives, and outline a self-validating experimental workflow to confirm its mechanism of action (MoA).

Mechanism of Action: Disrupting the YAP-TEAD Interface

TEAD proteins cannot activate transcription independently; they require binding from YAP or TAZ. The YAP-TEAD interface is expansive, but the most critical binding node is "Interface 3," where YAP forms an Ω-loop that anchors into a hydrophobic pocket on the TEAD surface [2].

The compound 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid acts by binding directly to TEAD. The 1,1-dioxo-1,2-benzothiazol-3-yl core is structurally optimized to occupy the TEAD central pocket (often associated with auto-palmitoylation) or directly block the surface interface. By occupying this space, the compound sterically and thermodynamically prevents the YAP Ω-loop from docking, thereby silencing downstream oncogenic gene expression (e.g., CTGF, CYR61) [3].

Pathway Hippo Hippo Kinases (MST1/2, LATS1/2) YAP_p Phosphorylated YAP (Cytoplasmic Retention) Hippo->YAP_p Phosphorylates YAP Unphosphorylated YAP (Nuclear Translocation) Hippo->YAP Inhibits TEAD TEAD Transcription Factor (DNA Bound) YAP->TEAD Binds & Activates Genes Oncogenic Gene Expression (CTGF, CYR61) TEAD->Genes Promotes Drug 3-[(1,1-Dioxo-1,2-benzothiazol- 3-yl)amino]propanoic acid Drug->TEAD Blocks YAP-TEAD Interaction

Mechanism of YAP-TEAD inhibition by the 1,1-dioxo-1,2-benzothiazol-3-yl derivative.

Comparative Profiling of YAP-TEAD Inhibitors

To establish the utility of the 1,1-dioxo-1,2-benzothiazole class, we must benchmark it against other known YAP-TEAD modulators. Legacy compounds like Verteporfin bind YAP directly but suffer from severe off-target effects, whereas newer agents target TEAD.

Table 1: Performance Comparison of YAP-TEAD Inhibitors
Compound / ClassPrimary TargetBinding AffinityMechanism of ActionKey Limitations / Drawbacks
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid TEADNanomolarAllosteric/Competitive PPI disruption via TEAD binding.Requires structural optimization for optimal in vivo pharmacokinetic exposure.
Verteporfin YAPMicromolarBinds YAP directly, altering its conformation to prevent TEAD binding.High phototoxicity; forms non-specific protein aggregates; proteotoxic.
Flufenamic Acid (FFA) TEADMicromolarBinds the TEAD central auto-palmitoylation pocket.Low biochemical potency; off-target NSAID effects (COX inhibition).
VT3989 / K-975 TEADNanomolarCovalent binding to the conserved cysteine (e.g., Cys359/367) in the central pocket.Risk of covalent off-target toxicity and immunogenicity.

Experimental Validation: A Self-Validating Workflow

Because PPI inhibitors are notoriously prone to false positives (e.g., colloidal aggregation, assay interference), confirming the MoA requires a tiered, orthogonal approach. Do not rely on a single assay. The following protocols are designed to establish causality: In vitro disruption Direct target engagement Cellular functional translation.

Workflow Step1 Phase 1: AlphaScreen (PPI Disruption) Step2 Phase 2: Thermal Shift (Direct TEAD Binding) Step1->Step2 Validates Control Counter-Screen (Rule out false positives) Step1->Control Parallel Step3 Phase 3: Reporter Assay (Cellular Efficacy) Step2->Step3 Translates

Orthogonal validation workflow for confirming YAP-TEAD interaction disruptors.

Protocol 1: AlphaScreen Assay (In Vitro PPI Disruption)

Rationale: The YAP-TEAD interface is too broad for standard competitive fluorescence polarization. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) uses bead proximity to measure large PPIs with high sensitivity.

  • Step 1: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).

  • Step 2: Incubate 10 nM recombinant His-tagged TEAD4 (YAP-binding domain) with varying concentrations of the benzothiazole compound (1 nM to 100 µM) for 30 minutes at room temperature.

  • Step 3: Add 10 nM biotinylated YAP peptide (residues 50-100, covering the Ω-loop). Incubate for 1 hour.

  • Step 4: Add Nickel-chelate acceptor beads (binds His-TEAD4) and Streptavidin donor beads (binds Biotin-YAP) at 10 µg/mL under subdued light. Incubate for 1 hour.

  • Step 5: Read on an EnVision multimode plate reader (Excitation 680 nm, Emission 520-620 nm).

  • Self-Validation (Crucial): Counter-Screen. Run a parallel assay using a synthetic Biotin-His6 linker peptide without YAP/TEAD. If the compound reduces the signal here, it is a singlet oxygen quencher or color quencher (false positive), not a true PPI disruptor.

Protocol 2: Thermal Shift Assay (Direct Target Engagement)

Rationale: AlphaScreen proves the interaction is broken, but does not prove which protein the drug binds. Because YAP is intrinsically disordered, we use a Thermal Shift Assay (TSA) to prove the compound directly binds and stabilizes the structured TEAD protein.

  • Step 1: Dilute purified TEAD4 protein to 2 µM in PBS.

  • Step 2: Add 5X SYPRO Orange dye (a hydrophobic dye that fluoresces upon binding to unfolded protein regions).

  • Step 3: Add the compound at 20 µM (10x protein concentration) and 1% DMSO vehicle control.

  • Step 4: Subject the plate to a melt curve (25°C to 95°C at 0.5°C/min) using a qPCR machine (e.g., QuantStudio).

  • Step 5: Calculate the melting temperature ( Tm​ ) from the derivative of the fluorescence curve. A positive shift ( ΔTm​>1.5∘C ) confirms direct target engagement with TEAD.

Protocol 3: TEAD Luciferase Reporter Assay (Cellular Efficacy)

Rationale: Biochemical binding must translate to functional transcriptional repression in living cells, navigating the cell membrane and intracellular environment.

  • Step 1: Seed HEK293T cells in 96-well plates at 2×104 cells/well.

  • Step 2: Co-transfect cells with an 8xGTIIC-luciferase reporter plasmid (containing 8 TEAD binding sites) and a Renilla luciferase control plasmid (for normalization) using Lipofectamine 3000.

  • Step 3: After 24 hours, treat cells with a dose-response of the compound for 24 hours.

  • Step 4: Lyse cells and measure luminescence using a Dual-Luciferase Reporter Assay System.

  • Step 5: Calculate the IC50​ based on the normalized Firefly/Renilla luminescence ratio. A parallel CellTiter-Glo assay must be run to ensure the reduction in luminescence is due to transcriptional repression, not general cytotoxicity.

References

  • Gibault F, Sturbaut M, Bailly F, Melnyk P, Cotelle P. Targeting Transcriptional Enhanced Associate Domains (TEADs). Journal of Medicinal Chemistry. 2018.[Link]

  • Pobbati AV, Hong W. YAP-TEAD Interaction Disruptors. Molecules. 2020. [Link]

  • Barth MCS, Montalbetti C, Spitzer L. New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma.
Comparative

A Senior Application Scientist's Guide to Benchmarking the Efficacy of Novel Benzothiazole Derivatives Against Known Standards

Introduction: The Benzothiazole Scaffold as a Cornerstone in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzothiazole Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The benzothiazole nucleus, a bicyclic heterocyclic compound, is a quintessential example of such a "privileged scaffold".[1][2] Its unique structural and electronic properties, conferred by the fusion of a benzene ring with a thiazole ring, allow its derivatives to engage with a wide array of biological targets through diverse non-covalent interactions.[2] This versatility has led to the development of benzothiazole-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6]

The journey from a newly synthesized benzothiazole derivative to a potential clinical candidate is, however, a rigorous one. It necessitates a systematic and objective evaluation of its efficacy, not in isolation, but in direct comparison to established, clinically relevant standards. This guide provides an in-depth framework for researchers and drug development professionals on how to design and execute a robust benchmarking strategy. We will delve into the causality behind experimental choices, provide validated protocols, and demonstrate how to interpret comparative data to make informed decisions in the drug discovery pipeline.

Pillar 1: Understanding the Mechanistic Landscape of Benzothiazole Derivatives

A successful benchmarking strategy is built upon a solid understanding of the target compound's mechanism of action. Benzothiazole derivatives achieve their therapeutic effects by modulating critical cellular pathways. Understanding these pathways is paramount to selecting the right assays and standards for comparison.

Anticancer Mechanisms: Targeting Aberrant Cell Signaling

The anticancer properties of many benzothiazole derivatives stem from their ability to interfere with signaling cascades that are frequently dysregulated in tumors.[1][7]

  • Inhibition of the PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers. Specific benzothiazole derivatives have been shown to inhibit key kinases within this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][6]

  • Modulation of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation and cancer, promoting cell survival and proliferation. Some benzothiazole compounds can suppress the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[8][9]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes BZT Novel Benzothiazole Derivative BZT->PI3K Inhibits

Caption: General workflow for benchmarking novel benzothiazole derivatives.

Pillar 3: Self-Validating Experimental Protocols & Data Interpretation

The trustworthiness of your results hinges on the quality of your experimental protocols. A self-validating protocol includes appropriate controls to ensure the assay is performing correctly and that the observed effects are due to the compound being tested.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard for assessing a compound's ability to inhibit cell proliferation and is a primary screening method for anticancer agents. [10][11]It measures the metabolic activity of cells, which corresponds to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a novel benzothiazole derivative against a cancer cell line and compare it to a standard chemotherapeutic agent.

Materials:

  • Target cancer cell line (e.g., A549 human lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel Benzothiazole Derivative (Stock solution in DMSO)

  • Standard Drug (e.g., Cisplatin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates, multichannel pipette, CO₂ incubator, microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 10⁴ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Causality Check: Seeding a consistent, optimal number of cells is critical. Too few, and they may not grow well; too many, and they may become confluent before the experiment ends, skewing the results.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach. [10]

  • Compound Treatment:

    • Prepare serial dilutions of the novel benzothiazole derivative and the standard drug in complete medium. A typical concentration range might be 0.1 to 100 µM.

    • Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-treatment control" (medium only).

    • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or controls to the respective wells.

    • Incubate for 48 hours (or a desired time point) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Causality Check: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT into purple, insoluble formazan crystals. The amount of formazan produced is proportional to the number of living cells. [11] * Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well and pipette up and down to dissolve the crystals completely.

  • Data Acquisition:

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [12][13]The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism. [12] Objective: To determine the MIC of a novel benzothiazole derivative against a bacterial strain and compare it to a standard antibiotic.

Materials:

  • Test bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Novel Benzothiazole Derivative (Stock solution)

  • Standard Antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh culture, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB so that the final concentration in each well after inoculation will be 5 x 10⁵ CFU/mL. [13] * Causality Check: A standardized inoculum is the most critical variable for reproducibility in susceptibility testing. [14][15]An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs.

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the novel compound and the standard antibiotic in CAMHB. Typically, 50 µL of broth is added to each well, and then 50 µL of the drug is serially diluted across the plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a "growth control" well (inoculum in broth, no drug) and a "sterility control" well (broth only, no inoculum).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • Self-Validation: The growth control well must be turbid, and the sterility control well must be clear. If not, the assay is invalid. [15]

Comparative Data Analysis

The ultimate goal of these experiments is to generate quantitative data that can be easily compared. Tables are the most effective way to present this information.

Table 1: Comparative Anticancer Efficacy (IC₅₀ in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)
Novel BZT-A 1.5 ± 0.22.3 ± 0.45.1 ± 0.6
Novel BZT-B 12.8 ± 1.115.4 ± 1.929.6 ± 3.1 [9]
Cisplatin (Standard) 2.5 ± 0.3 [4]4.1 ± 0.59.8 ± 1.0

Data are hypothetical for BZT-A and standards but based on literature values for BZT-B and Cisplatin for illustrative purposes.[4][9]

Interpretation: In this example, "Novel BZT-A" shows a lower IC₅₀ value than the standard drug, Cisplatin, across all cell lines, indicating superior in vitro potency. "Novel BZT-B" is less potent than Cisplatin.

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)
Novel BZT-C 248
Ciprofloxacin (Standard) 0.50.251

Data are hypothetical for illustrative purposes.

Interpretation: Here, the standard antibiotic Ciprofloxacin has significantly lower MIC values than "Novel BZT-C," indicating it is more potent. However, if BZT-C has a novel mechanism of action, it could still be valuable, especially against Ciprofloxacin-resistant strains.

Conclusion and Future Directions

Benchmarking is not merely about identifying the "most potent" compound in a single assay. It is a comprehensive evaluation of a derivative's potential. A compound like "Novel BZT-A" would be a strong candidate for further investigation, including mechanism-of-action studies and subsequent in vivo efficacy and toxicity testing. A compound like "Novel BZT-C," while less potent than the standard, might warrant further study if it demonstrates activity against drug-resistant pathogens or possesses a more favorable safety profile.

This structured, evidence-based approach ensures that research and development efforts are focused on the most promising candidates, maximizing the potential for translating novel benzothiazole derivatives into next-generation therapeutics.

References

  • Hafez, D. E., Dubiel, M., La Spada, G., Catto, M., Reiner-Link, D., Syu, Y.-T., Abdel-Halim, M., Hwang, T.-L., Stark, H., & Abadi, A. H. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]

  • Hafez, D. E., Dubiel, M., La Spada, G., Catto, M., Reiner-Link, D., Syu, Y. T., Abdel-Halim, M., Hwang, T. L., Stark, H., & Abadi, A. H. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2175821. [Link]

  • Hafez, D. E., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38:1. [Link]

  • Celik, H., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. BioMed Research International. [Link]

  • Kaur, R., & Kaur, M. (2021). Benzothiazole derivatives as anticancer agents. Expert Opinion on Therapeutic Patents, 31(1), 29-53. [Link]

  • Turan-Zitouni, G., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Molecules, 22(11), 1960. [Link]

  • MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1369385. [Link]

  • PubMed. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. National Center for Biotechnology Information. [Link]

  • Kurian, T., & Sebastian, R. (2024). Molecular Docking Study of Benzothiazole Derivatives for Anti-Alzheimer's Activity on Human BACE-1 Complex AYH-011 Target. International Journal of Pharmacy and Biological Sciences. [Link]

  • Perez-Gonzalez, M., et al. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules. [Link]

  • Xu, X., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Scientific Research in Science and Technology. [Link]

  • ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (2024). Antimicrobial Susceptibility Testing. Bio-protocol. [Link]

  • Wikipedia. (n.d.). Benzothiazole. Wikipedia. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12. [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • PubMed. (2021). Exploring biological efficacy of novel benzothiazole linked 2,5-disubstituted-1,3,4-oxadiazole hybrids as efficient α-amylase inhibitors. National Center for Biotechnology Information. [Link]

  • Chandak, N., et al. (2025). Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. Chinese Journal of Applied Physiology. [Link]

  • Taylor & Francis Online. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]

  • Simner, P. J., et al. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Sartorius. Retrieved from [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. Retrieved from [Link]

  • Khan, Z. A., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 423. [Link]

  • Li, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US, 14(3), 1496–1515. [Link]

  • Huh, K., & Chung, D. R. (2024). Benchmarking Antimicrobial Drug Use: Opportunities and Challenges. Journal of Korean Medical Science, 39(24), e224. [Link]

  • ResearchGate. (2026). Benchmarking Antimicrobial Drug Use: Opportunities and Challenges. ResearchGate. [Link]

  • Access to Medicine Foundation. (2026). 2026 Antimicrobial Resistance Benchmark. Access to Medicine Foundation. [Link]

Sources

Validation

A Comparative Guide for Target Identification and Validation of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Abstract The journey of a novel chemical entity from discovery to a potential therapeutic is contingent on the rigorous identification and validation of its biological target. This guide presents a multi-pronged, compara...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic is contingent on the rigorous identification and validation of its biological target. This guide presents a multi-pronged, comparative strategy for the target de-orphanization of the novel compound 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid, herein referred to as "Compound X". As this molecule is not extensively characterized in public literature, this document outlines an unbiased, multi-phase workflow. We will begin with hypothesis-free chemical proteomics for initial target identification, proceed to orthogonal cellular methods for confirming target engagement, and culminate in biochemical and functional assays to validate the biological relevance of the interaction. This guide provides detailed, field-proven protocols and explains the scientific rationale behind each experimental choice, offering a robust framework for researchers in drug development.

Introduction: The Challenge of the "Orphan" Compound

In drug discovery, compounds showing promising phenotypic effects in initial screens but having no known molecular target are termed "orphan" compounds. Elucidating the mechanism of action for such molecules is a critical yet challenging step.[1] A validated target is essential for a successful drug discovery program, as it confirms that modulating a specific protein or pathway can lead to therapeutic benefits.[2][3] This guide provides a systematic approach to move Compound X from an orphan entity to a tool compound with a validated target, a crucial step for any future therapeutic development.[4]

Compound X Profile:

  • IUPAC Name: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

  • Core Scaffold: Benzothiazole, a moiety present in numerous bioactive compounds.[5]

  • Challenge: The specific biological target and mechanism of action are currently undefined.

Our strategy is built on a logical progression from broad, unbiased screening to highly specific validation assays.

Phase 1: Unbiased Target Identification via Chemical Proteomics

To identify potential targets without prior bias, we will employ Affinity-Purification Mass Spectrometry (AP-MS), a powerful chemical proteomics technique.[6][7] This method uses an immobilized version of the compound to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[8][9]

Rationale and Comparative Approach

Chemical proteomics is the preferred starting point for an orphan compound because it surveys a vast number of potential protein interactions simultaneously.[10] Unlike hypothesis-driven approaches that focus on a single candidate, this method can uncover entirely novel and unexpected targets.[7]

Alternative methods considered:

  • Yeast Two-Hybrid: Primarily for protein-protein interactions, not ideal for small molecules.

  • Genetic Screens (e.g., CRISPR): Identifies genes that modify sensitivity to a compound, but these are not always direct targets.

AP-MS provides a more direct physical link between the compound and its potential protein targets.

Experimental Workflow & Protocol

The workflow involves synthesizing a modified version of Compound X, immobilizing it, using it to capture binding proteins, and identifying those proteins by mass spectrometry.

cluster_prep Phase 1a: Probe Synthesis & Immobilization cluster_capture Phase 1b: Affinity Capture cluster_analysis Phase 1c: Identification syn Synthesize Compound X with Linker & Biotin Tag imm Immobilize Biotinylated Compound X on Streptavidin Beads syn->imm lys Prepare Cell Lysate (e.g., from a relevant cancer cell line) inc Incubate Lysate with Immobilized Compound X lys->inc wash Wash Beads to Remove Non-specific Binders inc->wash elu Elute Bound Proteins wash->elu ms LC-MS/MS Analysis elu->ms data Data Analysis: Identify High-Confidence Candidate Targets ms->data

Caption: Workflow for Target Identification using Affinity-Purification Mass Spectrometry (AP-MS).

Protocol 2.2.1: Affinity-Purification Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize an analogue of Compound X featuring a linker arm terminating in a biotin molecule. The linker should be attached at a position determined by structure-activity relationship (SAR) studies to be non-essential for biological activity.

  • Immobilization: Incubate the biotinylated Compound X probe with streptavidin-coated magnetic beads to achieve immobilization.

  • Lysate Preparation: Lyse a relevant cell line (e.g., a cell line where Compound X shows a phenotypic effect) in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Capture: Incubate the cell lysate with the Compound X-coated beads for 2-4 hours at 4°C.

    • Crucial Control: In parallel, incubate lysate with beads coated only with biotin-linker (no compound) to identify non-specific binders.

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the compound.

  • Elution: Elute the bound proteins from the beads using a denaturing solution (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of free, non-biotinylated Compound X.

  • Sample Preparation for MS: The eluted proteins are reduced, alkylated, and digested into peptides using trypsin.[11]

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: Identify proteins that are significantly enriched in the Compound X pulldown compared to the control pulldown. This generates a list of high-confidence candidate targets.

Phase 2: Orthogonal Confirmation of Target Engagement in Cells

After AP-MS identifies a list of potential targets, it is crucial to confirm that the compound engages these targets within the more physiologically relevant context of an intact cell.[13] The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for this purpose.[14][15]

Principle of CETSA

CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[16] This stabilization makes the protein more resistant to thermal denaturation.[17] By heating cells treated with the compound across a temperature gradient and measuring the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates target engagement.[14]

Comparison of Target Engagement Assays:

AssayPrincipleContextThroughputKey Advantage
CETSA Ligand-induced thermal stabilizationIntact cells, tissuesLow to MediumLabel-free, confirms intracellular engagement
NanoBRET™ Bioluminescence resonance energy transferIntact cellsHighReal-time, quantitative binding in live cells
Radioligand Binding Displacement of a radioactive ligandCell membranes, lysatesHighHigh sensitivity, classic method

For our purpose, CETSA is the ideal orthogonal method because it is label-free (requires no modification of Compound X) and directly measures engagement with the endogenous protein in its native cellular environment.[18]

Experimental Workflow & Protocol

Assuming AP-MS identified "Protein Y" as a top candidate, the CETSA workflow will confirm if Compound X engages Protein Y in cells.

cluster_treat Step 1: Treatment cluster_heat Step 2: Heat Shock cluster_lyse Step 3: Lysis & Separation cluster_detect Step 4: Detection cells Culture Cells treat_veh Treat with Vehicle (e.g., DMSO) cells->treat_veh treat_x Treat with Compound X cells->treat_x heat Aliquot cells and heat at different temperatures (e.g., 40°C to 70°C) lyse Lyse cells by freeze-thaw cycles cent Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins lyse->cent wb Analyze soluble fraction by Western Blot for Protein Y curve Plot % Soluble Protein Y vs. Temperature to generate melt curves wb->curve

Caption: Cellular Thermal Shift Assay (CETSA) workflow to validate target engagement.

Protocol 3.2.1: CETSA with Western Blot Detection

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with Compound X (e.g., at 10x the concentration that gives a phenotypic effect) and a control set with vehicle (e.g., DMSO) for 1-2 hours.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) using a thermal cycler. One aliquot is left at room temperature as a non-heated control.

  • Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation: Pellet the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant, which contains the soluble, folded proteins. Analyze the levels of the candidate target (Protein Y) and a loading control (e.g., GAPDH) in each sample by Western Blot.

  • Data Analysis: Quantify the band intensities from the Western Blot. For each temperature, normalize the amount of soluble Protein Y to the non-heated control. Plot the percentage of soluble Protein Y against temperature for both vehicle- and Compound X-treated samples. A rightward shift in the curve for the Compound X-treated sample confirms target engagement.

Expected Data Summary:

TreatmentApparent Melting Temp (Tm) of Protein YThermal Shift (ΔTm)Conclusion
Vehicle (DMSO)52.1 °C-Baseline
Compound X (10 µM)56.3 °C+4.2 °CTarget Engagement Confirmed
Negative Control Cmpd52.0 °C-0.1 °CNo Engagement

Phase 3: Biochemical and Functional Validation

Confirming direct binding (Phase 1) and intracellular engagement (Phase 2) is necessary but not sufficient. The final phase of validation must demonstrate that this engagement leads to a functional consequence on the protein's activity and a downstream cellular effect.[17]

Biochemical Activity Assay

This step uses purified, recombinant Protein Y to confirm that Compound X directly modulates its activity (e.g., enzymatic activity).[19] This in vitro assay removes the complexity of the cellular environment to prove a direct cause-and-effect relationship.[2]

Protocol 4.1.1: In Vitro Enzyme Inhibition Assay

  • Assay Setup: In a microplate, combine recombinant purified Protein Y with its substrate and cofactors in an appropriate assay buffer.

  • Inhibitor Addition: Add varying concentrations of Compound X (e.g., from 1 nM to 100 µM) to the wells. Include a known inhibitor of Protein Y as a positive control and a vehicle (DMSO) as a negative control.

  • Reaction & Detection: Incubate the plate to allow the enzymatic reaction to proceed. Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Plot the percentage of enzyme activity against the logarithm of Compound X concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).[20]

Comparative Data Table:

CompoundTargetAssay TypeIC₅₀ (nM)
Compound X Protein Y Fluorescence Activity Assay 75
Known Inhibitor AProtein YFluorescence Activity Assay25
Inactive AnalogueProtein YFluorescence Activity Assay>10,000
Cellular Functional Assay: Downstream Biomarker Modulation

The final and most critical validation step is to show that target engagement by Compound X in cells leads to a change in a downstream pathway, confirming the biological relevance of the interaction.[17] This involves measuring a biomarker known to be regulated by Protein Y's activity.[21]

cluster_pathway Hypothesized Signaling Pathway compX Compound X protY Protein Y (Target Enzyme) compX->protY Inhibits pSubZ Phospho-Substrate Z (Downstream Biomarker) protY->pSubZ Phosphorylates subZ Substrate Z subZ->protY pheno Cellular Phenotype (e.g., Apoptosis) pSubZ->pheno

Caption: Hypothesized pathway where Compound X inhibits Protein Y, reducing phosphorylation of Substrate Z.

Protocol 4.2.1: Western Blot for Phospho-Biomarker

  • Cell Treatment: Treat cells with a dose-range of Compound X for a relevant period (e.g., 24 hours).

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Western Blot: Perform Western blotting on the lysates using three primary antibodies:

    • An antibody specific for the phosphorylated form of Substrate Z (p-Substrate Z).

    • An antibody for total Substrate Z.

    • An antibody for a loading control (e.g., β-Actin).

  • Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of p-Substrate Z to total Substrate Z. A dose-dependent decrease in this ratio upon treatment with Compound X validates functional target engagement.

Conclusion: Synthesizing the Evidence for Target Validation

The validation of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid's therapeutic target is not achieved by a single experiment, but by building a compelling, multi-faceted case. This guide outlines a logical and rigorous workflow that progresses from unbiased discovery to definitive functional confirmation.

  • Phase 1 (AP-MS) provided a high-confidence candidate, Protein Y .

  • Phase 2 (CETSA) confirmed that Compound X directly engages Protein Y inside intact cells.

  • Phase 3 (Biochemical & Functional Assays) demonstrated that this engagement directly inhibits Protein Y's activity and modulates a downstream signaling pathway in a dose-dependent manner.

By following this comparative and methodologically-sound approach, researchers can confidently de-orphanize novel compounds like Compound X, establishing a solid foundation for further preclinical and clinical development.

References

  • Chemical proteomics and its application to drug discovery. Stanford Medicine. [Link]

  • Chemical Proteomics Applied to Target Identification and Drug Discovery. Taylor & Francis Online. (2018-05-30). [Link]

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. National Center for Biotechnology Information (PMC). (2024-07-23). [Link]

  • Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. PubMed. (2022-09-15). [Link]

  • Target Engagement Assays in Early Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. (2022-09-15). [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. (2023-03-17). [Link]

  • Determining target engagement in living systems. National Center for Biotechnology Information (PMC). [Link]

  • Multi-Omics Target Validation: Building an Effective Drug Discovery Pipeline. Pluto Bio. (2024-12-09). [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Cellular thermal shift assay - Wikipedia. Wikipedia. [Link]

  • Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. (2020-08-06). [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. National Center for Biotechnology Information (PMC). [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). (2016-07-01). [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. National Center for Biotechnology Information (PMC). (2025-04-22). [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. (2025-12-25). [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. (2025-12-08). [Link]

  • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. Oxford Academic. (2022-12-09). [Link]

  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Crown Bioscience. (2021-10-27). [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. (2024-04-08). [Link]

  • Ten quick tips for biomarker discovery and validation analyses using machine learning. PLOS Computational Biology. (2022-08-11). [Link]

  • Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information (NCBI). (2012-05-01). [Link]

  • Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. Protocols.io. (2025-06-23). [Link]

  • Building a pipeline to discover and validate novel therapeutic targets and lead compounds for Alzheimer's disease. National Center for Biotechnology Information (PMC). [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. (2012-05-01). [Link]

  • Preclinical Target & Biomarker Identification & Validation. BIOMEX. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. (2020-03-26). [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. (2020-03-01). [Link]

  • The interface between biomarker discovery and clinical validation: The tar pit of the protein biomarker pipeline. National Center for Biotechnology Information (PMC). [Link]

  • Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Center for Biotechnology Information (NCBI). [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. (2025-05-16). [Link]

Sources

Comparative

Head-to-head comparison of different synthesis routes for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Executive Summary The compound 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a highly valuable pseudosaccharin derivative.1[1] and act as key intermediates in the development of YAP/TAZ-TEAD interaction inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a highly valuable pseudosaccharin derivative.1[1] and act as key intermediates in the development of YAP/TAZ-TEAD interaction inhibitors[2].

Synthesizing this target presents a fundamental chemical challenge: the lactam carbonyl of the starting material, saccharin, is resonance-stabilized and highly resistant to direct nucleophilic attack by amines. To achieve the necessary C-N bond formation, the carbonyl carbon must be electrophilically activated. This guide objectively compares the two primary methodologies used by drug development professionals to achieve this activation: the Pseudosaccharin Chloride Route and the Thiosaccharin Route .

Mechanistic Overview & Pathway Visualization

Synthesis_Routes cluster_RouteA Route A: Pseudosaccharin Chloride cluster_RouteB Route B: Thiosaccharin Saccharin Saccharin (1,2-Benzisothiazol-3(2H)-one 1,1-dioxide) PSC Pseudosaccharin Chloride Saccharin->PSC PCl5 / 170°C ThioS Thiosaccharin Saccharin->ThioS P2S5 BetaAlaEster β-Alanine Ethyl Ester + Base (Et3N) PSC->BetaAlaEster Nucleophilic Substitution IntermediateA Ester Intermediate BetaAlaEster->IntermediateA -HCl Target 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid IntermediateA->Target Aqueous Base Hydrolysis ThioSalt Thiosaccharinate Salt (with β-Alanine) ThioS->ThioSalt β-Alanine / MeOH HeatAcOH Reflux in Glacial AcOH (-H2S) ThioSalt->HeatAcOH Condensation HeatAcOH->Target Direct Formation

Figure 1: Synthetic workflows for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid.

Route A: The Pseudosaccharin Chloride Method (Industry Standard)

Causality & Mechanism

This route relies on extreme electrophilic activation. Treating saccharin with phosphorus pentachloride (PCl₅) replaces the carbonyl oxygen with a highly labile chloride leaving group, forming an imidoyl chloride (pseudosaccharin chloride).

Because β-alanine is a zwitterionic amino acid with exceptionally poor solubility in organic solvents, direct coupling often fails.2[2]. A non-nucleophilic base (triethylamine) is used to neutralize the HCl byproduct, driving the addition-elimination reaction forward. Finally, the ester is hydrolyzed to yield the free acid.

Self-Validating Experimental Protocol

Step 1: Chlorination

  • Mix saccharin (1 eq) and PCl₅ (1.2 eq) in a round-bottom flask equipped with a distillation apparatus.

  • Heat the neat mixture to 170°C.

  • Validation Check: The reaction is proceeding correctly when the solid mass melts into a clear liquid and POCl₃ gas actively distills off. The reaction is complete when gas evolution ceases (approx. 1.5 hours).

  • Cool and recrystallize from toluene to isolate pseudosaccharin chloride.

Step 2: Coupling

  • Dissolve pseudosaccharin chloride (1 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Add β-alanine ethyl ester hydrochloride (1.1 eq) followed by dropwise addition of triethylamine (2.5 eq).

  • Validation Check: The immediate formation of a white precipitate (Et₃N·HCl) visually confirms the neutralization of the eliminated chloride. TLC (Hexane/EtOAc 7:3) will show the disappearance of the highly UV-active starting material.

  • Wash with water, dry over Na₂SO₄, and evaporate to yield the ester intermediate.

Step 3: Hydrolysis

  • Dissolve the intermediate in a 3:1 THF/H₂O mixture. Add LiOH·H₂O (2 eq) and stir at room temperature for 4 hours.

  • Validation Check: Evaporate the THF. The remaining aqueous layer should be completely clear, indicating the formation of the soluble lithium carboxylate salt.

  • Acidify the aqueous layer to pH 2 using 1M HCl. The sudden, massive precipitation of a white solid validates the successful protonation and insolubility of the target free acid. Filter and dry under vacuum.

Route B: The Thiosaccharin Method (The Mild Alternative)

Causality & Mechanism

This route avoids the use of protecting groups by exploiting the differential reactivity of thiocarbonyls.3[3]. The resulting thiocarbonyl is highly reactive toward amines.

When reacted with free β-alanine in methanol, it forms a stable thiosaccharinate salt.1[1]. The acidic environment protonates the thiocarbonyl sulfur, making the carbon highly electrophilic and facilitating the final amidine linkage.

Self-Validating Experimental Protocol

Step 1: Thionation

  • Reflux saccharin (1 eq) and P₂S₅ (1.1 eq) in anhydrous xylene for 8 hours.

  • Validation Check: The reaction mixture will transition from colorless to a deep orange-yellow solution, validating the formation of the thiocarbonyl chromophore.

  • Filter hot, then cool the filtrate to precipitate thiosaccharin.

Step 2: Salt Formation

  • Suspend thiosaccharin (1 eq) and free β-alanine (1.1 eq) in methanol. Stir at room temperature for 2 hours.

  • Validation Check: The heterogeneous mixture will gradually become a homogeneous solution as the ionic thiosaccharinate salt forms.

  • Evaporate the methanol to isolate the yellow crystalline salt.

Step 3: Condensation

  • Dissolve the thiosaccharinate salt in glacial acetic acid and heat to reflux (118°C) for 12 hours. (Caution: Must be performed in a fume hood with an H₂S scrubber).

  • Validation Check: Suspend a piece of lead(II) acetate paper in the exhaust stream; it will rapidly turn black (forming PbS), confirming the elimination of H₂S gas and the progression of the condensation.

  • Cool the mixture and pour it into crushed ice. Filter the resulting precipitate and recrystallize from ethanol to obtain the pure target compound.

Head-to-Head Comparison

The following table summarizes the quantitative and qualitative data comparing both routes to aid in process selection:

ParameterRoute A: Pseudosaccharin ChlorideRoute B: Thiosaccharin
Overall Yield 65–75% (over 3 steps)40–55% (over 3 steps)
Reaction Time ~12–18 hours~24–36 hours
Key Reagents PCl₅, β-Alanine ethyl ester, Et₃N, LiOHP₂S₅, Free β-Alanine, Glacial AcOH
Toxic Byproducts POCl₃, HCl (Corrosive, manageable)H₂S (Highly toxic, severe odor threshold)
Atom Economy Moderate (Requires ester protection/deprotection)High (Direct use of free amino acid)
Scalability Excellent (Industry standard for scale-up)Moderate (Requires rigorous H₂S trapping)

Application Scientist's Verdict

For drug development professionals requiring multi-gram to kilogram scale synthesis, Route A (Pseudosaccharin Chloride) is unequivocally the superior choice. Despite the lower atom economy caused by the necessity of protecting and deprotecting the β-alanine carboxylic acid, the route offers highly reproducible, high-yielding steps with easily manageable byproducts.

Conversely, Route B (Thiosaccharin) is an elegant, protecting-group-free alternative suitable for small-scale discovery chemistry where atom economy is prioritized. However, the generation of highly toxic hydrogen sulfide gas during the final condensation step severely limits its viability for large-scale manufacturing.

References

  • Pseudosaccharin amine derivatives: synthesis and elastase inhibitory activity Source: PubMed URL
  • WO2017064277A1 - New compounds inhibitors of the yap/taz-tead interaction and their use in the treatment of malignant mesothelioma Source: Google Patents URL
  • Source: SEDICI (Universidad Nacional de La Plata)

Sources

Validation

Comprehensive In Vitro Reproducibility Guide: Evaluating 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic Acid as a Targeted Covalent Inhibitor

As drug discovery pivots toward targeted covalent inhibitors (TCIs) for extended pharmacodynamics and high selectivity [1], ensuring the reproducibility of in vitro findings is paramount. This guide provides a rigorous,...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward targeted covalent inhibitors (TCIs) for extended pharmacodynamics and high selectivity [1], ensuring the reproducibility of in vitro findings is paramount. This guide provides a rigorous, objective comparison of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid (DAP) —a novel saccharin-derived covalent inhibitor—against established alternatives.

By targeting the active site of Pyruvate Kinase (PYK), a critical enzyme in glycolysis, DAP represents a chemical evolution of early saccharin derivatives. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists; we will dissect the causality behind experimental choices and establish self-validating protocols to ensure absolute scientific integrity.

Mechanistic Rationale and Experimental Workflow

The design of DAP is rooted in the established mechanism of saccharin derivatives, which act as irreversible inhibitors of PYK by forming a covalent bond with a highly conserved active-site lysine (Lys335) [2]. This covalent adduct sterically hinders the binding of ADP/ATP, effectively shutting down the enzyme's catalytic cycle.

DAP features an amino-propanoic acid linker, engineered to improve aqueous solubility and optimize the orientation of the warhead compared to the first-generation sulfanyl-benzoic acid derivative, DBS. To rigorously validate DAP's performance, our workflow integrates orthogonal validation steps.

Workflow A Compound Synthesis & QC (LC-MS) B In Vitro Enzymatic Assays (PYK) A->B C Covalent Validation (Mutagenesis & MS) B->C D Cellular Target Engagement (CETSA) C->D E Reproducibility & Data Synthesis D->E

Workflow for reproducible validation of targeted covalent inhibitors.

Comparative Alternatives

To establish a baseline for DAP's efficacy, it must be benchmarked against structurally and mechanistically relevant alternatives:

  • DBS (4-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid) : The reference saccharin derivative. It validates the baseline covalent reactivity of the 1,1-dioxo-1,2-benzothiazole core [2].

  • Suramin : A well-characterized, non-covalent PYK inhibitor that acts as an ATP/ADP mimic [3]. Suramin serves as our reversible control, ensuring that our assay can distinguish between time-dependent covalent inhibition and standard competitive inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. We achieve this by embedding internal controls: the reversible inhibitor (Suramin) rules out assay artifacts, while a mutant enzyme (L335R) acts as a negative control to confirm the exact site of covalent modification.

Protocol A: Time-Dependent Kinase Activity Assay

Causality: Covalent inhibitors exhibit time-dependent inhibition because the formation of the covalent bond is a two-step process (reversible binding followed by irreversible inactivation). Measuring a simple IC 50​ is insufficient; we must determine the inactivation rate ( kinact​ ) and the binding affinity ( KI​ ).

Step-by-Step Methodology:

  • Enzyme Preparation : Dilute recombinant wild-type (WT) PYK to a final concentration of 5 nM in assay buffer (50 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl 2​ ).

  • Inhibitor Pre-incubation : Incubate PYK with varying concentrations of DAP, DBS, and Suramin (0.1 µM to 100 µM) at 25°C.

  • Time-Course Sampling : At specific time intervals (0, 10, 20, 30, and 60 minutes), withdraw 10 µL aliquots.

  • Reaction Initiation : Add the aliquots to a 90 µL reaction mix containing 2 mM Phosphoenolpyruvate (PEP), 1 mM ADP, 0.2 mM NADH, and 2 U/mL Lactate Dehydrogenase (LDH).

  • Detection : Monitor the oxidation of NADH by measuring absorbance at 340 nm using a microplate reader.

  • Data Analysis : Plot the natural log of remaining enzyme activity versus pre-incubation time to extract kobs​ . Fit kobs​ against inhibitor concentration to calculate kinact​/KI​ .

Protocol B: Target Validation via Mutagenesis (Lys335Arg)

Causality: To unequivocally prove that DAP's mechanism relies on the nucleophilic attack by Lys335, we utilize a Lys335Arg (L335R) mutant. Arginine is protonated and non-nucleophilic at physiological pH, preventing adduct formation. If DAP is highly specific, it will lose its time-dependent inhibitory activity against this mutant.

Step-by-Step Methodology:

  • Mutant Expression : Express and purify the L335R mutant of PYK using standard Ni-NTA affinity chromatography.

  • Comparative Assay : Run the time-dependent kinase assay (Protocol A) simultaneously on WT PYK and L335R PYK.

  • LC-MS/MS Confirmation : Incubate 10 µM WT and L335R PYK with 50 µM DAP for 2 hours. Digest the proteins with trypsin and analyze via LC-MS/MS.

  • Validation Check : The protocol is validated if the mass shift corresponding to the DAP warhead (+225 Da) is detected on the WT Lys335-containing peptide, but is entirely absent in the L335R mutant sample.

Quantitative Data Presentation

The following table synthesizes the in vitro performance metrics. DAP demonstrates a superior inactivation efficiency ( kinact​/KI​ ) compared to the first-generation DBS, driven by a higher binding affinity ( KI​ ) facilitated by the amino-propanoic acid linker. Crucially, the >500 µM IC 50​ against the L335R mutant confirms DAP's exquisite covalent selectivity.

InhibitorMechanism KI​ ( μ M) kinact​ (min −1 ) kinact​/KI​ (M −1 s −1 )IC 50​ WT ( μ M)IC 50​ L335R ( μ M)
DAP Covalent (Targeted)18.5 ± 1.20.045 ± 0.00340.512.1 ± 0.8>500
DBS Covalent (Targeted)25.0 ± 1.80.032 ± 0.00221.328.4 ± 1.5>500
Suramin Reversible (Competitive)5.2 ± 0.4N/AN/A8.5 ± 0.69.0 ± 0.7

*Note: IC 50​ values were determined after a fixed 30-minute pre-incubation period. For covalent inhibitors, IC 50​ is time-dependent and should only be used as a relative snapshot.

Mechanistic Visualization

The logical relationship of DAP's mechanism of action is mapped below. The precise orientation of the amino-propanoic acid moiety allows the saccharin core to perfectly align with Lys335, triggering the nucleophilic attack.

Mechanism PYK Pyruvate Kinase (PYK) Active Site Lys335 Conserved Lys335 Residue PYK->Lys335 Covalent Covalent Adduct Formation (Irreversible) Lys335->Covalent Nucleophilic attack DAP DAP (Saccharin Derivative) DAP->Covalent Block Steric Hindrance of ADP/ATP Binding Covalent->Block Inhibition Metabolic Arrest (Glycolysis Inhibition) Block->Inhibition

Mechanism of targeted covalent inhibition of Pyruvate Kinase by DAP.

References

  • Baillie TA. Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. 2016;55(43):13408-13421.[Link]

  • Morgan HP, Walsh MJ, Blackburn EA, et al. A new family of covalent inhibitors block nucleotide binding to the active site of pyruvate kinase. Biochemical Journal. 2012;448(1):67-72.[Link]

  • Morgan HP, McNae IW, Nowicki MW, et al. The Trypanosomatid Pyruvate Kinase Crystal Structures Reveal a Novel Allosteric Transition. Journal of Molecular Biology. 2011;411(4):874-889.[Link]

Comparative

A Comparative Guide to Validating Novel Kv1.3 Channel Blockers in Autoimmune Disease Models: The Case of N-{3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propyl}benzamide Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the use of a novel class of small-molecule inhibitors of the voltage-gated potassium channel Kv1.3...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the use of a novel class of small-molecule inhibitors of the voltage-gated potassium channel Kv1.3. We will focus on N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs and objectively compare their performance with established alternatives, supported by experimental data and detailed protocols. Our goal is to equip you with the necessary knowledge to critically evaluate and potentially adopt this promising class of compounds for your research in autoimmune diseases.

The Critical Role of Kv1.3 in Autoimmune Pathogenesis

Autoimmune diseases, a collection of over 100 chronic and often debilitating conditions, are characterized by the immune system mistakenly attacking the body's own tissues.[1] A key player in the pathology of many of these diseases, including rheumatoid arthritis, multiple sclerosis, and type 1 diabetes, is the effector memory T cell (TEM).[2][3] The activation and proliferation of TEM cells are highly dependent on the function of the voltage-gated potassium channel Kv1.3.[3][4]

Upon activation, TEM cells upregulate the expression of Kv1.3 channels.[3][5] These channels are crucial for maintaining the membrane potential required for a sustained influx of calcium (Ca2+), a critical second messenger that drives downstream signaling pathways leading to cytokine production and cell proliferation.[1][3][6] Consequently, selective blockade of Kv1.3 channels presents a highly attractive therapeutic strategy to dampen the pathogenic TEM cell response while potentially sparing other immune cell populations, thereby minimizing broad immunosuppression.[1][2][7]

A Novel Chemical Scaffold: N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl}benzamide Analogs

Recently, a novel series of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs has emerged as potent inhibitors of the Kv1.3 channel.[8][9][10][11] These compounds, built around a 1,1-dioxidobenzo[d]isothiazole core, have demonstrated significant inhibitory activity in in vitro assays.[9][10] This guide will delve into the validation of this chemical series and compare its performance against two well-characterized alternative Kv1.3 inhibitors: the small molecule PAP-1 and the peptide toxin analog Dalazatide (ShK-186).

Comparative Analysis of Kv1.3 Inhibitors

A rigorous evaluation of any new Kv1.3 inhibitor requires a multi-faceted comparison with existing standards. The following table summarizes the key characteristics of the benzamide analogs against PAP-1 and Dalazatide.

FeatureN-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}benzamide AnalogsPAP-1 (5-(4-phenoxybutoxy)psoralen)Dalazatide (ShK-186)
Chemical Class Small molecule (Benzamide derivative)Small molecule (Psoralen derivative)Peptide (Synthetic analog of sea anemone toxin)
Reported Potency (IC50) Potency similar to PAP-1 in patch clamp assays[8][10]~2 nM[12][13]~65-69 pM[14][15]
Selectivity Data on selectivity against other Kv channels is emerging.~23-fold selective over Kv1.5; 33- to 125-fold over other Kv1 family channels.[12][13]>1,000-fold selectivity over related channels including Kv1.1, Kv1.4, Kv1.6, Kv1.7, KCa3.1, and hERG.[15]
Mechanism of Action Blocks the Kv1.3 ion channel pore.Use-dependent block; preferentially binds to the C-type inactivated state of the channel.[12][13]Blocks the outer pore of the Kv1.3 channel.[7]
Route of Administration Potential for oral bioavailability (as a small molecule).Orally active.[13]Subcutaneous injection.[15]
In Vivo Validation Some compounds identified as potential tool compounds for in vivo studies.[9][10]Effective in a rat model of delayed-type hypersensitivity and a mouse psoriasis model.[12][16]Demonstrated safety and efficacy in a Phase 1b trial for plaque psoriasis.[14][17] Effective in animal models of multiple sclerosis, lupus, and psoriasis.[7][14]

Experimental Validation: Protocols and Workflows

To ensure scientific rigor, any claims of a novel compound's efficacy must be substantiated through robust experimental validation. Below are detailed protocols for key assays to characterize and compare Kv1.3 inhibitors.

Electrophysiological Assessment of Kv1.3 Channel Blockade

The gold standard for determining the potency and mechanism of action of an ion channel blocker is the patch-clamp electrophysiology technique.

Objective: To determine the half-maximal inhibitory concentration (IC50) and characterize the voltage- and use-dependency of channel blockade.

Methodology: Whole-Cell Patch-Clamp

  • Cell Culture: Utilize a cell line stably expressing human Kv1.3 channels (e.g., HEK293 or CHO cells). Culture cells to 70-80% confluency.

  • Cell Preparation: Dissociate cells using a non-enzymatic solution and plate them onto glass coverslips.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 145 KF, 10 HEPES, 10 EGTA, 2 MgCl2 (pH 7.2 with KOH).[18]

  • Electrophysiological Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Establish the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).[18]

  • Compound Application:

    • Record baseline currents.

    • Perfuse the cell with increasing concentrations of the test compound.

    • Allow sufficient time for the drug effect to reach steady-state at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Normalize the current to the baseline control.

    • Fit the concentration-response data to the Hill equation to determine the IC50.[19]

dot

cluster_0 Experimental Workflow: Whole-Cell Patch-Clamp A Prepare Kv1.3-expressing cells B Establish whole-cell recording configuration A->B C Record baseline Kv1.3 currents B->C D Perfuse with test compound (increasing concentrations) C->D E Record steady-state blocked currents D->E F Washout compound and record recovery E->F G Analyze data and determine IC50 F->G

Caption: Workflow for assessing Kv1.3 channel blockade using whole-cell patch-clamp.

T Cell Proliferation Assay

This functional assay directly assesses the immunosuppressive activity of the Kv1.3 inhibitors on their primary target cells.

Objective: To determine the ability of the compounds to inhibit the proliferation of activated T cells.

Methodology: CFSE-Based Proliferation Assay

  • Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T Cell Isolation: Isolate CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

  • CFSE Labeling: Label the isolated CD4+ T cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.[20] CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.

  • Cell Culture and Stimulation:

    • Plate CFSE-labeled T cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compounds (e.g., benzamide analogs, PAP-1, Dalazatide) for 30-60 minutes.

    • Stimulate the T cells with anti-CD3/CD28 antibodies to induce activation and proliferation.[20]

  • Incubation: Incubate the cells for 3-5 days at 37°C in a humidified CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with antibodies against T cell markers (e.g., CD4).

    • Acquire data on a flow cytometer.

    • Analyze the CFSE fluorescence intensity. Proliferating cells will show a stepwise reduction in CFSE fluorescence.

  • Data Analysis: Quantify the percentage of proliferated cells in each treatment group and determine the IC50 for proliferation inhibition.

dot

cluster_1 Signaling Pathway: Kv1.3 in T Cell Activation TCR TCR Activation Ca_influx Sustained Ca2+ Influx TCR->Ca_influx NFAT_activation NFAT Activation Ca_influx->NFAT_activation Kv1_3 Kv1.3 Channel Membrane_Potential Maintains Membrane Potential Kv1_3->Membrane_Potential Membrane_Potential->Ca_influx Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) NFAT_activation->Cytokine_Production Proliferation T Cell Proliferation Cytokine_Production->Proliferation Inhibitor Kv1.3 Inhibitor (e.g., Benzamide Analog) Inhibitor->Kv1_3 Blocks

Caption: Role of Kv1.3 in T cell activation and the point of intervention for inhibitors.

In Vivo Validation in Disease Models

While in vitro data are crucial for initial characterization, in vivo validation in relevant animal models is essential to assess the therapeutic potential of a new compound.

Recommended Animal Models for Autoimmune Diseases:

  • Experimental Autoimmune Encephalomyelitis (EAE) for Multiple Sclerosis: EAE is induced in mice or rats by immunization with myelin antigens.[20]

  • Collagen-Induced Arthritis (CIA) for Rheumatoid Arthritis: CIA is induced in susceptible strains of mice or rats by immunization with type II collagen.

  • Non-Obese Diabetic (NOD) Mice for Type 1 Diabetes: These mice spontaneously develop autoimmune diabetes.

Key Endpoints for In Vivo Studies:

  • Clinical Score: Regular assessment of disease severity using a standardized scoring system.

  • Histopathology: Examination of target tissues (e.g., spinal cord in EAE, joints in CIA) for immune cell infiltration and tissue damage.

  • Immunophenotyping: Analysis of immune cell populations in lymphoid organs and at the site of inflammation.

  • Cytokine Profiling: Measurement of pro-inflammatory and anti-inflammatory cytokines in serum and tissues.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Determination of the compound's absorption, distribution, metabolism, and excretion, and its effect on the target (Kv1.3).

Conclusion and Future Directions

The N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs represent a promising new chemical class of Kv1.3 inhibitors. Their small-molecule nature suggests the potential for oral bioavailability, a significant advantage over peptide-based therapeutics. However, comprehensive validation is paramount. This guide provides a roadmap for the systematic evaluation of these and other novel Kv1.3 inhibitors.

Future research should focus on:

  • Extensive Selectivity Profiling: Assessing the activity of the benzamide analogs against a broad panel of ion channels to ensure a favorable safety profile.

  • In Vivo Efficacy Studies: Demonstrating therapeutic benefit in established animal models of autoimmune diseases.

  • Pharmacokinetic Optimization: Modifying the chemical structure to improve drug-like properties.

  • Toxicology Studies: Rigorous assessment of potential off-target effects and long-term safety.

By following a structured and comparative validation approach, the scientific community can effectively identify and advance the most promising Kv1.3 inhibitors towards clinical development for the treatment of autoimmune diseases.

References

  • Pharmacological blockade of KV1.3 channel as a promising treatment in autoimmune diseases. PMC. [Link]

  • Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. PNAS. [Link]

  • Toxins Targeting the KV1.3 Channel: Potential Immunomodulators for Autoimmune Diseases. MDPI. [Link]

  • Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases. PubMed. [Link]

  • Targeting Potassium Channels Kv1.3 and KCa3.1:.... Ovid. [Link]

  • N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1. PubMed. [Link]

  • Dalazatide (Formerly ShK-186) for Multiple Sclerosis. Multiple Sclerosis News Today. [Link]

  • Kv1.3 channels are a therapeutic target for T cell-mediated autoimmune diseases. ResearchGate. [Link]

  • Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. ResearchGate. [Link]

  • Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. PubMed. [Link]

  • Safety and pharmacodynamics of dalazatide, a Kv1.3 channel inhibitor, in the treatment of plaque psoriasis: A randomized phase 1b trial. PMC. [Link]

  • Kv1.3 in psoriatic disease: PAP-1, a small molecule inhibitor of Kv1.3 is effective in the SCID mouse psoriasis--xenograft model. PubMed. [Link]

  • Developing inhibitors of Kv1.3 to treat autoimmune disease. Metrion Biosciences. [Link]

  • Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. MPG.PuRe. [Link]

  • Kv1.3 K+ Channel Physiology Assessed by Genetic and Pharmacological Modulation. Physiological Reviews. [Link]

  • Rational design of a Kv1.3 channel-blocking antibody as a selective immunosuppressant. PNAS. [Link]

  • Identification of a New Class of Inhibitors of the Voltage-Gated Potassium Channel, Kv1.3, with Immunosuppressant Properties. ACS Publications. [Link]

  • T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers. PMC. [Link]

  • Benzamide derivatives as blockers of Kv1.3 ion channel. ResearchGate. [Link]

  • Kv1.3 - Channelpedia. EPFL. [Link]

  • State‐dependent blocking mechanism of Kv1.3 channels by the antimycobacterial drug clofazimine. PMC. [Link]

  • Kv1.3 deletion biases T cells towards an immuno-regulatory phenotype and renders mice resistant to autoimmune encephalomyelitis. PMC. [Link]

  • Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges. Wiley Online Library. [Link]

  • Electrophysiology assays. a, b Whole-cell KV1.3 currents were recorded.... ResearchGate. [Link]

  • A Potent and Selective Peptide Blocker of the Kv1.3 Channel: Prediction from Free-Energy Simulations and Experimental Confirmation. PLOS ONE. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Comprehensive Safety and Handling Guide: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our compounds...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our compounds. This guide provides in-depth safety and handling protocols for 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid. The recommendations herein are based on the chemical's structure, which combines an amino acid moiety with a benzothiazole core, a class of compounds known for its diverse biological activities.[1][2]

Hazard Assessment: A Structural Perspective
  • The Benzothiazole Core: The 1,2-benzisothiazolin-3-one dioxide scaffold is a derivative of saccharin. While saccharin itself has low acute toxicity, other benzothiazole derivatives can be biologically active and may cause skin and eye irritation.[3][4] Some have been shown to have antimicrobial and other pharmacological effects, underscoring the need for careful handling to avoid unintended biological interactions.[5][6]

  • The Aminopropanoic Acid Moiety: This part of the molecule is a derivative of the amino acid alanine. Generally, simple amino acids are considered low-hazard.[7][8][9] However, its linkage to the benzothiazole core may alter its properties.

  • Solid/Powdered Form: Powdered chemicals present an inhalation hazard and can be easily dispersed in the laboratory environment, leading to contamination of surfaces and equipment.

Given these considerations, we will treat this compound with a degree of caution appropriate for a novel, biologically active substance.

Personal Protective Equipment (PPE): A Multi-layered Defense

The following PPE is mandatory when handling 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid. The rationale for each is explained to ensure a deep understanding of our safety-first approach.

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[10]Critical. Protects against accidental splashes of solutions and airborne powder. Given the irritant potential of related benzothiazole compounds, this is a non-negotiable requirement.[3]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Essential. Prevents direct skin contact. Nitrile provides good resistance to a broad range of chemicals. For prolonged handling or when working with solutions, consider thicker gloves or double-gloving.[11]
Body Protection A standard laboratory coat.Standard Practice. Protects against minor spills and contamination of personal clothing.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area.Situational. If there is a risk of generating dust (e.g., weighing large quantities, sonication of a powdered suspension), a NIOSH-approved N95 respirator should be worn.[11] Always work in a fume hood or a designated containment area when handling larger amounts of the powder.
Operational and Disposal Plans: A Step-by-Step Guide

3.1. Handling and Storage

  • Receiving and Unpacking: Upon receipt, inspect the container for any damage. Wear nitrile gloves during unpacking.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • Weighing: Conduct all weighing operations in a chemical fume hood or a balance enclosure to minimize the risk of powder inhalation and dispersal. Use anti-static weigh boats or paper.

  • Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, prepare the solution in a chemical fume hood.

3.2. Spill Management

In the event of a spill, follow these procedures:

  • Alert colleagues in the immediate area.

  • Evacuate the area if the spill is large or if you are unsure of the hazard.

  • Don appropriate PPE before cleaning the spill.

  • For a solid spill: Gently cover the spill with a damp paper towel to avoid raising dust. Then, carefully scoop the material into a labeled waste container.

  • For a liquid spill: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Place the absorbed material into a labeled waste container.

  • Clean the spill area with a suitable solvent (e.g., water, ethanol), and then wash with soap and water.

  • Dispose of all contaminated materials as hazardous waste.

3.3. Waste Disposal

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled hazardous liquid waste container. Do not pour down the drain.[12]

  • Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations.[8][12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Well-Ventilated Work Area (Fume Hood Recommended) prep_ppe->prep_area 1. Setup weigh Weigh Compound in Hood prep_area->weigh 2. Proceed dissolve Prepare Solution weigh->dissolve 3. Experiment spill Manage Spills Immediately dissolve->spill If spill occurs waste Dispose of Waste in Labeled Containers dissolve->waste 4. Cleanup decon Decontaminate Work Area waste->decon 5. Decontaminate remove_ppe Remove PPE decon->remove_ppe 6. Final Step

Caption: Workflow for Safe Handling.

By adhering to these guidelines, you can ensure a safe and productive research environment when working with 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid. Our commitment to your safety extends beyond providing high-quality reagents. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • Safety Data Sheet: 2-Aminopropionic acid - Carl ROTH. (URL not provided in search result)
  • Safety Data Sheet: 1,2-Benzisothiazolin-3-one. (URL not provided in search result)
  • Safety Data Sheet Alanine - G-Biosciences. (URL not provided in search result)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not provided in search result)
  • Safety Data Sheet (SDS) - Pickering Laboratories. (URL not provided in search result)
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (URL not provided in search result)
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (URL not provided in search result)
  • Synthesis and Biological Screening of Benzothiazole Derivatives with Pyrazole Moiety. (URL not provided in search result)
  • Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC. (URL not provided in search result)
  • Personal Protective Equipment (PPE). (URL not provided in search result)
  • SAFETY DATA SHEET. (URL not provided in search result)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 2
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
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